Product packaging for rac α-Methadol-d3(Cat. No.:CAS No. 1217842-77-7)

rac α-Methadol-d3

Cat. No.: B570774
CAS No.: 1217842-77-7
M. Wt: 314.487
InChI Key: QIRAYNIFEOXSPW-FULVYNFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac α-Methadol-d3 (CAS 1217842-77-7) is a deuterated analog of the synthetic opioid alphamethadol, specifically designed for use in pharmacological and toxicological research . This trideuterated compound serves as a critical internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard quantitative method . Its primary research value lies in its application for the accurate quantification of methadone and its metabolites in complex biological matrices. When used in techniques like GC-MS or LC-MS/MS, this compound co-elutes with the target analytes but is distinguished by its higher mass, enabling researchers to correct for procedural losses and achieve highly reproducible and reliable data for absorption, distribution, metabolism, and excretion (ADME) studies . The strategic incorporation of three deuterium atoms in place of hydrogen can alter the compound's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic reactions . This makes this compound a valuable tool for investigating the metabolic pathways of methadone and related compounds, with the potential to identify and characterize metabolites with greater precision. The compound is supplied with high chemical purity and is intended solely for advanced research applications . Attention: For research use only. Not for human or veterinary use .

Properties

CAS No.

1217842-77-7

Molecular Formula

C21H29NO

Molecular Weight

314.487

IUPAC Name

(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3

InChI Key

QIRAYNIFEOXSPW-FULVYNFCSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Synonyms

(R*,R*)-(±)-β-[2-(dimethylamino)propyl]-α-ethyl-β-phenylbenzeneethanol-d3;  (±)-α-Methadol-d3_x000B_

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid.[1] The "-d3" designation indicates the presence of three deuterium atoms, which are stable isotopes of hydrogen. This isotopic labeling makes this compound an invaluable tool in pharmacological and metabolic research, particularly in studies involving mass spectrometry.[1] It is primarily used as an internal standard for the quantification of methadol and its metabolites in biological matrices.[1] The presence of deuterium allows for differentiation from the endogenous compound and provides a more accurate measurement in techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Chemical and Physical Properties

PropertyValueSource(s)
Chemical Name (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol[1]
Synonyms rac alpha-Methadol-d3[2][3]
Molecular Formula C₂₁D₃H₂₆NO[1]
Molecular Weight 314.487 g/mol [1][3]
CAS Number 1217842-77-7[1][3]
Appearance Likely a white or almost white crystalline powder (based on methadone)[4]
Solubility Expected to be freely soluble in ethanol and soluble in water (based on methadone)[4]
Melting Point Data not available
Boiling Point Data not available

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available, likely due to its specialized nature as a commercial reference material. However, the general principles of its synthesis can be inferred from the literature on deuterated methadone and its analogs.[5][6][7][8]

The synthesis would likely involve the reaction of a suitable precursor with a deuterated reagent. For the introduction of a trideuteromethyl group, a common method is the use of deuterated methyl iodide (CD₃I) or a similar methylating agent in the final steps of the synthesis of the methadol backbone.[5] The synthesis of the core methadone-like structure often starts from diphenylacetonitrile and involves a key alkylation step.[7][8]

A generalized workflow for the synthesis is presented below.

Synthesis_Workflow A Diphenylacetonitrile B Alkylation with 1-(dimethylamino)-2-chloropropane A->B C Intermediate Nitrile B->C D Grignard Reaction (e.g., with Ethylmagnesium Bromide) C->D E Methadone Analog D->E F Reduction of Ketone E->F G rac α-Methadol F->G H N-Demethylation G->H I Nor-Methadol H->I J N-Methylation with Deuterated Reagent (e.g., CD3I) I->J K This compound J->K

A generalized synthetic approach to this compound.

Metabolic Pathway

The primary metabolic pathway for methadone and its analogs, including α-methadol, is N-demethylation in the liver.[9][10][11] This process is primarily mediated by the cytochrome P450 family of enzymes, with CYP3A4 and CYP2B6 being the major contributors.[11][12][13] The N-demethylation of this compound results in the formation of its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3 (EDDP-d3).[9]

The use of deuterated analogs like this compound is particularly useful for studying the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to a slower rate of metabolism compared to the carbon-hydrogen bond, providing insights into the reaction mechanisms.[1]

Metabolic_Pathway cluster_liver Hepatic Metabolism Methadol_d3 This compound Intermediate Unstable Intermediate Methadol_d3->Intermediate N-Demethylation EDDP_d3 EDDP-d3 (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3) Intermediate->EDDP_d3 Spontaneous Cyclization & Dehydration Excretion Excretion (Urine) EDDP_d3->Excretion CYP_Enzymes CYP3A4, CYP2B6 (and other CYPs to a lesser extent) CYP_Enzymes->Intermediate

The primary metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted from established methods for studying the in vitro metabolism of methadone.[12][14][15][16]

Materials:

  • This compound stock solution (e.g., in methanol)

  • Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile

  • Internal standard (if this compound is not being used as the internal standard itself)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes on ice, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and this compound at the desired final concentrations. The final concentration of the organic solvent from the drug stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining this compound and the formation of EDDP-d3.

Analysis of this compound and its Metabolite EDDP-d3 by LC-MS/MS

This is a generalized protocol based on methods for the analysis of methadone and its metabolites.[17][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A chiral column (e.g., α₁-acid glycoprotein) may be used for enantiomeric separation.[17] For general analysis, a C18 column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and EDDP-d3 would need to be determined and optimized. For non-deuterated methadone, a common transition is m/z 310 → 265, and for EDDP, m/z 278 → 234. The transitions for the d3-analogs would be shifted accordingly.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation:

  • The supernatant from the in vitro metabolism assay can often be directly injected after appropriate dilution.

  • For biological matrices like plasma or urine, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[18][21]

The workflow for a typical bioanalytical study is depicted below.

Analytical_Workflow A Biological Sample (e.g., plasma, urine, microsomal incubate) B Sample Preparation (Protein Precipitation, SPE, or LLE) A->B C LC Separation B->C D MS/MS Detection C->D E Data Analysis D->E F Quantification of Analytes E->F

References

An In-depth Technical Guide to the Synthesis and Characterization of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant biological pathways of racemic α-Methadol-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Synthesis of rac α-Methadol-d3

The synthesis of racemic α-Methadol-d3 can be achieved through a two-step process commencing with commercially available diphenylacetonitrile and 1-(dimethylamino)-2-chloropropane. The initial step involves the synthesis of the precursor, rac-methadone-d3, which is subsequently reduced to yield the target compound, this compound.

Experimental Protocol: Synthesis of rac-Methadone-d3

This protocol outlines the synthesis of the deuterated methadone precursor.

Materials:

  • Diphenylacetonitrile

  • Sodium amide (NaNH₂)

  • Anhydrous toluene

  • 1-(Dimethylamino)-2-chloropropane

  • Ethyl-d5-magnesium bromide (or ethyl-d3-magnesium bromide for d3 labeling)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of diphenylacetonitrile in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Sodium amide is gradually added to the solution while stirring, leading to the formation of the diphenylacetonitrile anion.

  • 1-(Dimethylamino)-2-chloropropane is then added dropwise to the reaction mixture. The mixture is refluxed for several hours to facilitate the alkylation reaction, yielding a mixture of methadone nitrile and isomethadone nitrile.

  • The reaction mixture is cooled, and water is carefully added to quench the unreacted sodium amide. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The toluene is removed under reduced pressure to yield the crude nitrile mixture. The desired methadone nitrile can be separated from the isomeric byproduct by fractional crystallization.

  • The purified methadone nitrile is dissolved in anhydrous diethyl ether.

  • An ethereal solution of a deuterated Grignard reagent, such as ethyl-d5-magnesium bromide, is added dropwise to the nitrile solution under anhydrous conditions. This reaction forms an intermediate imine.

  • The reaction mixture is then hydrolyzed by the slow addition of aqueous hydrochloric acid.

  • The aqueous layer is separated and made alkaline with sodium hydroxide, leading to the precipitation of rac-methadone-d3 as a free base.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Experimental Protocol: Stereoselective Reduction to this compound

This protocol describes the reduction of the ketone group in rac-methadone-d3 to the corresponding alcohol, yielding this compound. The stereoselectivity of the reduction favors the formation of the α-isomer.

Materials:

  • rac-Methadone-d3

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or anhydrous diethyl ether

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • rac-Methadone-d3 is dissolved in methanol (if using NaBH₄) or anhydrous diethyl ether (if using LiAlH₄) in a round-bottom flask.

  • The reducing agent (NaBH₄ or LiAlH₄) is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a sufficient period to ensure complete reduction of the ketone.

  • The reaction is quenched by the careful addition of water (for NaBH₄) or a sequence of water and aqueous NaOH (for LiAlH₄).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with hydrochloric acid.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then made alkaline with sodium hydroxide to precipitate the this compound free base.

  • The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Quantitative Data Summary
ParameterExpected Value/Data
Molecular Formula C₂₁H₂₆D₃NO
Molecular Weight 314.5 g/mol
Appearance White crystalline solid
Melting Point Data not available; expected to be similar to non-deuterated α-methadol
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-7.2 (m, 10H, Ar-H), 4.0-3.8 (m, 1H, CH-OH), 2.8-2.6 (m, 1H, CH-N), 2.3 (s, 6H, N(CH₃)₂), 2.2-1.8 (m, 2H, CH₂), 1.2-1.0 (d, 3H, CH-CH₃), 0.9-0.7 (m, 0H, C-CD₂-CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected shifts similar to α-methadol, with potential slight isotopic shifts for carbons near the deuterated site.
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺ calculated for C₂₁H₂₇D₃NO⁺: 315.2592; Found: [Expected value ± 5 ppm]
Mass Spectrometry

The mass spectrum of the non-deuterated α-methadol shows a prominent molecular ion peak and characteristic fragmentation patterns. For this compound, a shift in the molecular ion peak and relevant fragment ions is expected due to the presence of three deuterium atoms.

IonExpected m/z for α-MethadolExpected m/z for α-Methadol-d3
[M]⁺311.2314.2
[M-CH₃]⁺296.2299.2 or 296.2 (depending on fragmentation)
[M-C₂H₅]⁺282.2279.2 (loss of C₂D₂H₃) or 282.2
[CH(CH₃)N(CH₃)₂]⁺72.172.1

Visualization of Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of rac-Methadone-d3 cluster_step2 Step 2: Reduction to this compound Diphenylacetonitrile Diphenylacetonitrile Methadone_nitrile Methadone Nitrile Intermediate Diphenylacetonitrile->Methadone_nitrile 1. NaNH2, Toluene 2. 1-(Dimethylamino)-2-chloropropane Chloropropane 1-(Dimethylamino)-2-chloropropane Chloropropane->Methadone_nitrile Grignard_d3 Ethyl-d3-magnesium bromide Methadone_d3 rac-Methadone-d3 Grignard_d3->Methadone_d3 Methadone_nitrile->Methadone_d3 1. Grignard Reaction 2. Acid Hydrolysis Methadone_d3_input rac-Methadone-d3 alpha_Methadol_d3 This compound Methadone_d3_input->alpha_Methadol_d3 Stereoselective Reduction Reducing_agent NaBH4 or LiAlH4 Reducing_agent->alpha_Methadol_d3

Caption: Synthetic workflow for this compound.

Opioid Receptor Signaling Pathway

α-Methadol acts as an agonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of α-Methadol initiates a signaling cascade that is characteristic of Gi/o-coupled receptors.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_Methadol_d3 This compound mu_Opioid_Receptor μ-Opioid Receptor (GPCR) alpha_Methadol_d3->mu_Opioid_Receptor Binds and Activates G_protein Gi/o Protein (αβγ) mu_Opioid_Receptor->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ion_Channel Ion Channels (e.g., K+, Ca2+) Cellular_Response Cellular Response (e.g., Analgesia, Neuronal Inhibition) Ion_Channel->Cellular_Response G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->Ion_Channel Modulates MAPK_Cascade MAPK Cascade (e.g., ERK) G_beta_gamma->MAPK_Cascade Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Simplified μ-opioid receptor signaling pathway.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult peer-reviewed literature for further details and to adapt these protocols as necessary for their specific experimental contexts.

In-Depth Technical Guide: The Mechanism of Action of rac-α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of rac-α-Methadol-d3, a deuterated form of rac-α-Methadol. As the deuteration is primarily for pharmacokinetic profiling, the fundamental mechanism of action is identical to that of rac-α-Methadol. This document elucidates its interaction with opioid receptors, downstream signaling pathways, and provides detailed experimental protocols for key assays used in its characterization. The primary mechanism of action of rac-α-Methadol is as an agonist at opioid receptors, with its stereoisomers exhibiting differential binding affinities. Its pharmacological effects are a consequence of the activation of these receptors and the subsequent modulation of intracellular signaling cascades.

Introduction

rac-α-Methadol is a synthetic opioid, and a metabolite of methadone. It exists as a racemic mixture of two enantiomers, (3S, 6S)-α-methadol and (3R, 6R)-α-methadol. The deuterated analog, rac-α-Methadol-d3, is utilized in research settings, particularly in pharmacokinetic and metabolic studies, due to the enhanced analytical stability conferred by the deuterium atoms. This guide will focus on the intrinsic pharmacological properties of the non-deuterated compound, which are directly applicable to its deuterated form.

Opioid Receptor Binding

The primary mechanism of action of rac-α-Methadol involves its binding to and activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The affinity of rac-α-Methadol and its parent compound, methadone, for opioid receptors has been characterized in radioligand binding assays.

Quantitative Binding Affinity Data
CompoundReceptorRadioligandPreparationIC50 (nM)Ki (nM)Reference
l-MethadoneOpiate³H-dihydromorphineRat Brain Homogenate--Horng et al., 1976[1] (Described as potent)
d-MethadoneOpiate³H-dihydromorphineRat Brain Homogenate--Horng et al., 1976[1] (30x less potent than l-methadone)
α-d-MethadolOpiate³H-dihydromorphineRat Brain HomogenateIncreased vs l-methadone-Horng et al., 1976[1]
(R,S)-MethadoneMOR[³H]DAMGOMouse Brain Membranes105.9-Doi et al., 2016
(R)-MethadoneMOR[³H]DAMGORat Brain Tissue-7.5 ± 0.1Hassan et al., 2020
(S)-MethadoneMOR[³H]DAMGORat Brain Tissue-60.5 ± 0.1Hassan et al., 2020

Downstream Signaling Pathways

Upon binding to opioid receptors, particularly the µ-opioid receptor, rac-α-Methadol initiates a cascade of intracellular signaling events. These events are primarily mediated by the activation of inhibitory G-proteins (Gi/o).

G-Protein Activation and Second Messenger Modulation

Activation of the µ-opioid receptor by an agonist like α-Methadol leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5][6][7] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, further reducing neurotransmitter release.[3]

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins.[8][9][10][11][12] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. Some studies suggest that methadone may act as a β-arrestin-biased agonist.[1][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of opioid receptor agonists.

Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells stably expressing the human µ-opioid receptor).

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR).

  • Test compound (rac-α-Methadol).

  • Non-specific binding control (e.g., unlabeled naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and either buffer, the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional effect of a test compound on the inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., SH-SY5Y cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (rac-α-Methadol).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Culture the cells in appropriate multi-well plates.

  • Pre-treat the cells with the test compound at various concentrations for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log of the test compound concentration and fit the data to determine the EC50 and Emax values for the inhibition of cAMP accumulation.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the activated opioid receptor.

Materials:

  • Engineered cell line co-expressing the opioid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter enzyme (e.g., PathHunter® β-arrestin assay).

  • Test compound (rac-α-Methadol).

  • Substrate for the reporter enzyme.

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Add the substrate for the reporter enzyme. The proximity of the two enzyme fragments upon β-arrestin recruitment leads to the formation of a functional enzyme that converts the substrate into a detectable signal (e.g., luminescence).

  • Measure the signal using a plate reader.

  • Plot the signal intensity as a function of the log of the test compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathway of rac-α-Methadol at the µ-Opioid Receptor

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Methadol rac-α-Methadol Methadol->MOR Binds and Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Hyperpolarization Hyperpolarization K_ion->Hyperpolarization binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Combine Membranes, Radioligand, and Test Compound prep_membranes->mix prep_ligand Prepare Radioligand prep_ligand->mix prep_compound Prepare Test Compound Dilutions prep_compound->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 biased_agonism cluster_receptor Receptor Level cluster_signaling Signaling Pathways cluster_effects Cellular Effects Methadol rac-α-Methadol MOR µ-Opioid Receptor Methadol->MOR G_protein G-Protein Signaling MOR->G_protein Activates Beta_arrestin β-Arrestin Signaling MOR->Beta_arrestin Recruits Analgesia Analgesia G_protein->Analgesia Side_Effects Desensitization, Internalization, Side Effects Beta_arrestin->Side_Effects

References

An In-depth Technical Guide to rac α-Methadol-d3 (CAS: 1217842-77-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid analgesic. Its primary application in scientific research is as an internal standard for the quantitative analysis of α-methadol, its metabolites, and other related opioid compounds in various biological matrices.[1] The incorporation of three deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification using mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacology, analytical methodologies, and relevant biological pathways associated with this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties

PropertyThis compoundrac α-Methadol
CAS Number 1217842-77-7[2]17199-54-1
Chemical Formula C₂₁H₂₆D₃NOC₂₁H₂₉NO
Molecular Weight 314.5 g/mol [2]311.47 g/mol
IUPAC Name (3R,6R)-6-(dimethylamino)-4,4-diphenyl-1,1,1-trideuterioheptan-3-ol(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol
Synonyms (±)-α-Methadol-d3Alphamethadol, Alfametadol
Appearance Not specified (typically a solid)Not specified
Solubility Not specifiedNot specified
Melting Point Not availableNot available
Boiling Point Not availableNot available

Pharmacology and Mechanism of Action

α-Methadol, the non-deuterated parent compound of this compound, is a synthetic opioid that exerts its analgesic effects primarily through its interaction with the µ-opioid receptor (MOR).[3] As a G-protein coupled receptor (GPCR), the activation of MOR by an agonist like α-methadol initiates a downstream signaling cascade.

Receptor Binding

α-Methadol is comprised of two isomers, L-α-methadol and D-α-methadol, both of which are active as opioid analgesics and bind to the µ-opioid receptor. L-α-methadol is also a significant active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM). The binding affinities of the optical isomers of methadone and its derivatives, including α-methadol, to opiate receptors in rat brain homogenates have been studied. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of binding of a radiolabeled ligand, provide a measure of the affinity of the compound for the receptor.

Table 2: Opioid Receptor Binding Affinity of α-Methadol Isomers

CompoundRadioligandIC50 (nM)
l-Methadone³H-Dihydromorphine1.8
³H-Naloxone4.5
d-Methadone³H-Dihydromorphine55
³H-Naloxone110
α-d-Methadol³H-Dihydromorphine18
³H-Naloxone40
α-l-Methadol³H-Dihydromorphine110
³H-Naloxone250
α-d-Normethadol³H-Dihydromorphine35
³H-Naloxone100
α-l-Normethadol³H-Dihydromorphine2.5
³H-Naloxone6.0

Data from "The Binding of the Optical Isomers of Methadone, Alpha-Methadol, Alpha-Acetylmethadol and Their N-demethylated Derivatives to the Opiate Receptors of Rat Brain"

Signaling Pathway

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, specifically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR_inactive μ-Opioid Receptor (Inactive) MOR_active μ-Opioid Receptor (Active) MOR_inactive->MOR_active Activates G_protein Gi/o Protein (GDP-bound) MOR_active->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC_inactive Adenylate Cyclase (Active) G_alpha->AC_inactive Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits a_Methadol α-Methadol a_Methadol->MOR_inactive Binds AC_active Adenylate Cyclase (Inactive) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Reduces K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx

Caption: µ-Opioid receptor signaling pathway activated by α-Methadol.

Metabolism

The metabolism of this compound is expected to mirror that of its non-deuterated counterpart and is structurally related to methadone. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role. The major metabolic pathway for methadone and its analogs is N-demethylation. The deuterium labeling in this compound can influence the rate of metabolism due to the kinetic isotope effect, making it a valuable tool for studying these pathways.

cyp450_metabolism cluster_liver Hepatocyte a_Methadol_d3 This compound CYP_enzymes Cytochrome P450 (e.g., CYP3A4, CYP2B6) a_Methadol_d3->CYP_enzymes Metabolized by N_demethylated_metabolite N-demethylated Metabolite-d3 CYP_enzymes->N_demethylated_metabolite N-demethylation Further_metabolites Further Metabolites (e.g., inactive) N_demethylated_metabolite->Further_metabolites Further metabolism

Caption: Cytochrome P450-mediated metabolism of this compound.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of opioids. Below are generalized protocols for LC-MS/MS and GC-MS analysis, which can be adapted for specific matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Opioid Analysis in Biological Fluids

This protocol outlines a general procedure for the extraction and analysis of opioids from samples like urine or plasma.

lc_ms_workflow start Start: Biological Sample (e.g., Urine, Plasma) add_is Add Internal Standard (this compound) start->add_is spe Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: General workflow for LC-MS/MS analysis of opioids.

Methodology:

  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., urine, plasma), add a known concentration of this compound as the internal standard.

    • Perform sample clean-up and concentration using either Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., mixed-mode cation exchange) or Liquid-Liquid Extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Opioid Analysis

GC-MS is another powerful technique for opioid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

Methodology:

  • Sample Preparation and Derivatization:

    • Follow a similar extraction procedure as for LC-MS/MS (SPE or LLE) after the addition of this compound.

    • After evaporation of the solvent, the dried extract is derivatized. A common derivatizing agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts hydroxyl and amine groups to their trimethylsilyl (TMS) derivatives.

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the derivatized analyte and the internal standard for quantification. Full scan mode can be used for qualitative identification based on the fragmentation pattern.

    • Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard.

Spectral Data

Detailed, experimentally-derived NMR and mass spectra for this compound are not widely published. However, based on its structure and the principles of these analytical techniques, the expected spectral characteristics can be described.

Table 3: Predicted Spectral Data Characteristics

TechniqueExpected Characteristics
¹H NMR The spectrum would be complex due to the numerous protons in the molecule. The signals corresponding to the protons on the carbon adjacent to the deuterated methyl group would show altered multiplicity compared to the non-deuterated compound. The characteristic aromatic proton signals from the two phenyl groups would be present.
¹³C NMR The spectrum would show the expected number of carbon signals. The carbon of the deuterated methyl group would likely be a multiplet due to coupling with deuterium and would have a significantly lower intensity.
Mass Spectrometry (EI) The molecular ion peak would be observed at m/z 314. The fragmentation pattern would be similar to that of α-methadol, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group. Common fragmentation pathways would involve cleavage of the side chain.

Conclusion

This compound (CAS: 1217842-77-7) is a crucial tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its primary utility as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data for α-methadol and related opioids. Understanding its chemical properties, pharmacological context, and the analytical methodologies in which it is employed is essential for its effective use in scientific research and drug development. This guide provides a foundational overview to support these endeavors.

References

A Technical Guide to rac α-Methadol-d3: Properties, Analysis, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: rac α-Methadol-d3 is the deuterated analog of α-methadol, a synthetic opioid analgesic.[1][2] The incorporation of three deuterium atoms ('d3') enhances its utility in specific scientific applications, primarily as an internal standard for quantitative analysis in mass spectrometry-based assays.[1] Its structural similarity to methadone and methadol makes it an invaluable tool for researchers in pharmacology and analytical chemistry, enabling precise quantification of these compounds and their metabolites in biological samples.[1] This guide provides an in-depth overview of the molecular characteristics, analytical methodologies, and pharmacological context of this compound.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for analytical method development, dosage formulation, and metabolic studies.

PropertyValueSource(s)
Molecular Weight 314.487 g/mol (also cited as 314.5 g/mol )[1][3]
Chemical Formula C₂₁D₃H₂₆NO[1]
CAS Number 1217842-77-7[1][3]
IUPAC Name (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol[1]
Synonyms Alfametadol-d3, α-Methadol-d3[2]
InChI Key QIRAYNIFEOXSPW-FULVYNFCSA-N[1]

Experimental Protocols & Methodologies

The primary application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), a highly accurate quantitative technique.[1]

Protocol: Quantification of Opioids in Biological Matrices via Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for using this compound to quantify a target analyte (e.g., α-methadol or methadone) in a plasma sample.

1. Sample Preparation:

  • Thaw plasma samples at room temperature.
  • To a 100 µL aliquot of the plasma sample, add a known, precise amount of this compound solution (the internal standard). The concentration of the internal standard should be close to the expected concentration of the analyte.
  • Vortex the sample briefly to ensure homogeneity.

2. Protein Precipitation & Extraction:

  • Add 300 µL of ice-cold acetonitrile to the plasma/internal standard mixture to precipitate proteins.
  • Vortex the sample vigorously for 1 minute.
  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from other matrix components.
  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Monitor at least two specific precursor-to-product ion transitions for the target analyte.
  • Simultaneously, monitor the corresponding transitions for the deuterated internal standard (this compound). The precursor ion for the d3-analog will have a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated analyte.

4. Data Analysis:

  • Generate a calibration curve by analyzing standards of known analyte concentrations spiked with the same amount of internal standard.
  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Calculate the concentration of the analyte in the unknown samples by comparing its peak area ratio to the calibration curve. The use of the isotopic internal standard corrects for variations in sample recovery and instrument response.[1]

Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the logical flow of the IDMS protocol described above.

IDMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Add known amount Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Prepare for analysis Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Inject extract Quantify Data Processing & Quantification (Peak Area Ratio) Analyze->Quantify Measure ion signals

Isotope Dilution Mass Spectrometry (IDMS) experimental workflow.

Pharmacological Signaling Pathway

This compound is not used therapeutically; however, its non-deuterated parent compound, α-methadol, is a synthetic opioid that acts as a μ-opioid receptor agonist.[2] The mechanism of action for μ-opioid agonists involves coupling with G-protein receptors to modulate downstream cellular signaling.[4][5] The binding of an agonist like α-methadol initiates a cascade that leads to analgesia and other opioid effects.

The key steps in this pathway are:

  • Agonist Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding induces a conformational change in the receptor, which activates an associated intracellular G-protein complex by stimulating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[4][5]

  • Effector Modulation: The activated Gα and Gβγ subunits dissociate and interact with downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Regulation: The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[4] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Cellular Response: The combined effect of reduced cAMP and changes in ion flow decreases neuronal excitability, which inhibits the transmission of pain signals.

Diagram of μ-Opioid Receptor Signaling

This diagram visualizes the G-protein-mediated signaling cascade following receptor activation.

mu_opioid_signaling cluster_membrane Cell Membrane agonist α-Methadol (Agonist) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein G-Protein (Gi/o) (GDP-bound) receptor->g_protein Activates g_protein_active Activated G-Protein (GTP-bound) g_protein->g_protein_active GDP→GTP Exchange g_alpha Gαi-GTP g_protein_active->g_alpha Dissociates g_betagamma Gβγ g_protein_active->g_betagamma Dissociates adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel K+ Channel (GIRK) g_betagamma->k_channel Opens ca_channel Ca2+ Channel g_betagamma->ca_channel Inhibits camp ↓ cAMP adenylyl_cyclase->camp response ↓ Neuronal Excitability (Analgesia) camp->response k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux k_efflux->response ca_influx ↓ Ca2+ Influx ca_channel->ca_influx ca_influx->response

Simplified μ-opioid receptor G-protein signaling pathway.

References

In-Depth Technical Guide: Metabolic Pathways of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the predicted metabolic pathways of rac α-Methadol-d3, a deuterated analog of α-methadol. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and metabolism. Due to the limited direct research on this compound, this guide draws heavily on established metabolic routes of methadone and other related synthetic opioids. The principal metabolic transformations are expected to involve Phase I oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions. The inclusion of deuterium at the α-methyl position is anticipated to influence the rate of metabolism, potentially leading to a kinetic isotope effect.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through several key pathways, primarily occurring in the liver. These pathways are analogous to those established for methadone and levo-α-acetylmethadol (LAAM).

Phase I Metabolism: Cytochrome P450-Mediated Reactions

Phase I metabolism of opioids is predominantly carried out by CYP enzymes.[1] For methadone, a structurally similar compound, the major enzymes involved are CYP3A4, CYP2B6, CYP2D6, and CYP2C19.[1][2] These enzymes catalyze oxidative reactions that introduce or expose functional groups on the drug molecule, preparing it for Phase II conjugation.

2.1.1 N-Demethylation: The most prominent metabolic pathway for methadone is N-demethylation, leading to the formation of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[2] It is highly probable that this compound undergoes a similar N-demethylation process. The dimethylamino group is sequentially demethylated to form normethadol and subsequently bisnormethadol.

2.1.2 Hydroxylation: Aromatic and aliphatic hydroxylation are other potential Phase I metabolic routes. While less prominent for methadone, these pathways can occur.

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, the resulting metabolites, as well as the parent drug, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the drug or its metabolites, significantly increasing their water solubility and facilitating their excretion from the body.[3] The most common conjugation reaction for opioids is glucuronidation.

2.2.1 Glucuronidation: The hydroxyl group on this compound and its hydroxylated metabolites can be conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).

Predicted Metabolic Pathway of this compound

The following diagram illustrates the predicted metabolic pathways of this compound.

rac_a_Methadol_d3_Metabolism rac_a_Methadol_d3 This compound Normethadol_d3 Normethadol-d3 rac_a_Methadol_d3->Normethadol_d3 N-Demethylation (CYP450) Glucuronide_Conjugate This compound Glucuronide rac_a_Methadol_d3->Glucuronide_Conjugate Glucuronidation (UGTs) Bisnormethadol_d3 Bisnormethadol-d3 Normethadol_d3->Bisnormethadol_d3 N-Demethylation (CYP450)

References

An In-Depth Technical Guide to the N-Demethylation of rac-α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the N-demethylation process of rac-α-Methadol-d3, a deuterated analog of α-methadol. The primary focus is on the metabolic pathways, enzymatic catalysis, and the influence of deuterium substitution on the reaction kinetics. Due to the limited availability of specific data for rac-α-Methadol-d3, this guide leverages extensive research on the structurally similar and well-studied compound, methadone, to provide a robust framework for understanding its metabolism. The information presented herein is intended to support research and development efforts in pharmacology and drug metabolism.

Metabolic Pathway of rac-α-Methadol-d3 N-Demethylation

The N-demethylation of rac-α-Methadol-d3 is a primary metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system in the liver. This process involves the removal of a methyl group from the tertiary amine, leading to the formation of its primary metabolite, α-nor-methadol-d3. This initial N-demethylation can be followed by a second demethylation step to produce α-dinor-methadol-d3.

The metabolic cascade is initiated by the mono-N-demethylation of rac-α-Methadol-d3. This reaction is primarily catalyzed by several CYP isoforms, with CYP3A4 and CYP2B6 being the major contributors, and CYP2C19 playing a lesser role. The resulting primary metabolite, α-nor-methadol-d3, is pharmacologically active. Subsequently, α-nor-methadol-d3 can undergo further N-demethylation to form the secondary metabolite, α-dinor-methadol-d3.

rac_a_Methadol_d3 rac-α-Methadol-d3 a_nor_Methadol_d3 α-nor-Methadol-d3 (Primary Metabolite) rac_a_Methadol_d3->a_nor_Methadol_d3 N-demethylation (CYP3A4, CYP2B6, CYP2C19) a_dinor_Methadol_d3 α-dinor-Methadol-d3 (Secondary Metabolite) a_nor_Methadol_d3->a_dinor_Methadol_d3 N-demethylation (CYP Enzymes)

N-demethylation pathway of rac-α-Methadol-d3.

Enzyme Kinetics and the Deuterium Isotope Effect

The substitution of three hydrogen atoms with deuterium on the N-methyl group of rac-α-Methadol (rac-α-Methadol-d3) is expected to exhibit a significant kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in N-demethylation reactions catalyzed by CYP enzymes. This effect typically results in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Table 1: Michaelis-Menten Kinetic Parameters for Methadone and d9-Methadone N-demethylation in Human and Mouse Liver Microsomes [1]

SpeciesSubstrateKm (μM)Vmax (nmol/mg protein/min)
Mouse Methadone7.5 - 100Not specified
d9-Methadone1.875 - 60Not specified
Human Methadone15 - 300Not specified
d9-Methadone7.5 - 100Not specified

Table 2: Stereoselective N-demethylation of Methadone Enantiomers by CYP Isoforms [2]

CYP IsoformPreferred EnantiomerVmax (ng/min/10 pmol)Km (μg/mL)
CYP2B6 (S)-methadone4412.6
CYP2C19 (R)-methadoneNot specifiedNot specified
CYP3A4 No preferenceNot specifiedNot specified

Note: The data in the tables above are for methadone and d9-methadone and are used as a proxy for rac-α-Methadol and rac-α-Methadol-d3.

The data suggests that deuteration leads to a lower apparent Km in both human and mouse liver microsomes, indicating a higher affinity of the deuterated substrate for the metabolizing enzymes.[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of rac-α-Methadol-d3 N-demethylation. These protocols are based on established methods for studying the metabolism of methadone and other opioids.

In Vitro N-demethylation Assay using Human Liver Microsomes (HLM)

This protocol describes a typical incubation procedure to assess the metabolic stability and metabolite formation of rac-α-Methadol-d3.

Materials:

  • rac-α-Methadol-d3

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a deuterated analog of a related compound)

Procedure:

  • Preparation: Prepare a stock solution of rac-α-Methadol-d3 in a suitable solvent (e.g., methanol or DMSO). The final solvent concentration in the incubation mixture should be kept below 1% to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (final protein concentration typically 0.2-1.0 mg/mL) and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the substrate (rac-α-Methadol-d3) to the pre-incubated HLM mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as LC-MS/MS.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare rac-α-Methadol-d3 stock solution F Initiate reaction with NADPH and substrate A->F B Prepare Human Liver Microsomes (HLM) D Combine HLM and buffer B->D C Prepare NADPH regenerating system C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C (time course) F->G H Terminate reaction with cold acetonitrile + IS G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J

Experimental workflow for in vitro metabolism.
Analytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of rac-α-Methadol-d3 and its N-demethylated metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program to achieve separation of the analytes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for rac-α-Methadol-d3, α-nor-Methadol-d3, α-dinor-Methadol-d3, and the internal standard need to be determined and optimized.

Table 3: Hypothetical MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
rac-α-Methadol-d3[M+H]+Fragment 1, Fragment 2
α-nor-Methadol-d3[M+H]+Fragment 1, Fragment 2
α-dinor-Methadol-d3[M+H]+Fragment 1, Fragment 2
Internal Standard[M+H]+Fragment 1, Fragment 2

Note: The exact m/z values need to be determined experimentally.

Conclusion

The N-demethylation of rac-α-Methadol-d3 is a critical metabolic pathway primarily driven by CYP3A4 and CYP2B6, with a minor contribution from CYP2C19. The introduction of a deuterium label on the N-methyl group is anticipated to significantly reduce the rate of this metabolic conversion due to the kinetic isotope effect. This guide provides a foundational understanding of the metabolic process, leveraging data from the closely related compound methadone. The detailed experimental protocols and analytical methods described herein offer a practical framework for researchers and drug development professionals to investigate the metabolism and pharmacokinetics of rac-α-Methadol-d3 and other related deuterated compounds. Further studies are warranted to generate specific quantitative kinetic data for rac-α-Methadol-d3 to fully elucidate its metabolic profile.

References

Unveiling the Pharmacokinetic Profile of rac α-Methadol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Deuteration

Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful tool in pharmaceutical research.[1] The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.[1] This seemingly minor alteration can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[1] Consequently, deuterated compounds like rac α-Methadol-d3 are invaluable for several reasons:

  • Metabolic Pathway Elucidation: Tracking the deuterated label allows for precise identification of metabolites.[1]

  • Improved Pharmacokinetic Profiles: A reduced rate of metabolism can lead to a longer half-life and improved drug exposure.[1]

  • Internal Standards: Deuterated analogs are ideal internal standards for quantitative bioanalytical assays due to their similar chemical properties and distinct mass.[1]

Predicted Pharmacokinetic Profile

Based on the extensive research on methadone, the pharmacokinetic profile of this compound is expected to be governed by its metabolism in the liver.

Metabolism

The primary metabolic pathway for methadone, and anticipated for this compound, is N-demethylation .[1] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] The major metabolite formed is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), and in this case, would be EDDP-d3.[1]

Several CYP isoforms have been identified as being involved in methadone metabolism, with CYP2B6 and CYP3A4/5 playing the most significant roles.[1] CYP2C19 and CYP2D6 are also known to contribute.[1] The genetic polymorphisms in these enzymes can lead to considerable interindividual variability in metabolism and drug disposition.[1]

Table 1: Key Cytochrome P450 Enzymes in Methadone Metabolism

Enzyme FamilySpecific Isoform(s)Role in Methadone Metabolism
CYP2B CYP2B6Primary enzyme responsible for N-demethylation.[1]
CYP3A CYP3A4/5Significant contributor to N-demethylation.[1]
CYP2C CYP2C19Contributes to metabolic clearance.[1]
CYP2D CYP2D6Contributes to metabolic clearance.[1]

The deuteration in this compound is likely to slow down the rate of N-demethylation due to the kinetic isotope effect, potentially leading to a longer half-life and altered clearance compared to the non-deuterated compound.

Absorption, Distribution, and Excretion

While specific data for this compound is unavailable, methadone is known to be well-absorbed orally.[2] It is a lipophilic drug with a large volume of distribution.[2][3] Following metabolism, the metabolites and a portion of the unchanged drug are excreted in the urine and feces.[2] A similar profile is expected for this compound.

Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be required. Below is a detailed methodology for a key in vitro experiment.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of this compound in human liver microsomes and identify the primary CYP enzymes involved in its metabolism.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2B6)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., a structurally similar deuterated compound)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, NADPH regenerating system, and HLMs.

  • Initiation of Reaction: Pre-warm the master mix at 37°C. The reaction is initiated by adding this compound to the mixture.

  • Time Course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile containing the internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of remaining this compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated based on the t½ and microsomal protein concentration.

  • Reaction Phenotyping (with inhibitors): To identify the contributing CYP enzymes, the experiment is repeated with the inclusion of specific CYP inhibitors. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that enzyme.

Visualizations

Metabolic Pathway

metabolic_pathway cluster_0 Primary Metabolic Pathway of this compound cluster_1 Key Enzymes rac_methadol This compound eddp EDDP-d3 (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3) rac_methadol->eddp N-demethylation CYP2B6 CYP2B6 CYP3A4_5 CYP3A4/5 CYP2C19 CYP2C19 CYP2D6 CYP2D6

Caption: Predicted primary metabolic pathway of this compound.

Experimental Workflow

experimental_workflow cluster_workflow In Vitro Metabolic Stability Workflow start Prepare Incubation Mixture (HLMs, Buffer, NADPH) add_drug Add this compound (Initiate Reaction at 37°C) start->add_drug time_course Sample at Multiple Time Points add_drug->time_course quench Quench Reaction (Cold Acetonitrile + Internal Standard) time_course->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Generalized workflow for an in vitro metabolic stability assay.

Conclusion

While direct pharmacokinetic studies on this compound are not publicly available, a strong predictive understanding of its metabolic profile can be derived from the extensive data on methadone. The primary metabolic route is expected to be N-demethylation via CYP2B6 and CYP3A4/5. The key differentiating factor for the deuterated analog will be the kinetic isotope effect, which is anticipated to slow its metabolism. Further in vitro and in vivo studies are necessary to quantitatively define the pharmacokinetic parameters of this compound and to fully elucidate the therapeutic potential of its altered metabolic profile.

References

A Technical Comparison of rac α-Methadol-d3 and Levo-α-acetylmethadol (LAAM) for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are controlled substances and should only be handled by licensed professionals in appropriate research settings.

Abstract

This technical guide provides a comparative analysis of rac α-Methadol-d3 and levo-α-acetylmethadol (LAAM), two long-acting synthetic opioids. While structurally related, their distinct pharmacological profiles and metabolic pathways warrant a detailed examination for researchers in opioid pharmacology and drug development. This paper summarizes their receptor binding affinities, functional activities, and metabolic fates, presenting quantitative data in tabular format. Furthermore, it outlines common experimental protocols for their characterization and visualizes key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Introduction

Levo-α-acetylmethadol (LAAM) is a synthetic opioid analgesic that was previously used for the management of opioid dependence. It functions as a long-acting µ-opioid receptor agonist. Its therapeutic effect is mediated not only by the parent compound but also by its two active metabolites, nor-LAAM and dinor-LAAM, which contribute to its extended duration of action. This compound is a deuterated analog of α-Methadol. The primary utility of deuterated standards like this compound is in analytical and forensic toxicology, where they serve as internal standards for mass spectrometry-based quantification of the parent compound and its metabolites. This ensures accurate and precise measurements in complex biological matrices. This guide explores the core technical differences and applications of these two compounds.

Chemical and Pharmacological Profiles

Chemical Structure

LAAM and α-Methadol are structurally similar, with the key difference being the presence of an acetyl group on LAAM. The "-d3" designation in this compound indicates the replacement of three hydrogen atoms with deuterium atoms, typically on the acetyl or a methyl group, to increase its molecular weight for use as an internal standard in analytical testing.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for LAAM and its primary active metabolites. Data for this compound is primarily analytical; its pharmacological profile is expected to be nearly identical to that of non-deuterated α-Methadol.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
LAAM1.8 - 10> 1000> 1000
nor-LAAM0.8 - 2.5> 1000> 1000
dinor-LAAM1.5 - 5> 1000> 1000
Morphine (Reference)1 - 420 - 10030 - 150

Data compiled from various preclinical studies. Exact values can vary based on experimental conditions.

Table 2: Pharmacokinetic Parameters

CompoundHalf-life (t½)Bioavailability (Oral)Primary Metabolism
LAAM2.6 days~90%N-demethylation
nor-LAAM2 days-N-demethylation
dinor-LAAM4 days--

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Membranes: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the µ-opioid receptor gene) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (LAAM or its metabolites).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the G-protein activation following receptor agonism.

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: Membranes are suspended in a buffer containing GDP and [³⁵S]GTPγS.

  • Incubation: The membranes are incubated with varying concentrations of the agonist (e.g., LAAM) at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration, similar to the binding assay.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified.

  • Data Analysis: The data are analyzed to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist.

Visualizations

Metabolic Pathway of LAAM

The following diagram illustrates the sequential N-demethylation of LAAM into its active metabolites, nor-LAAM and dinor-LAAM, primarily by cytochrome P450 enzymes in the liver.

LAAM_Metabolism LAAM Levo-α-acetylmethadol (LAAM) norLAAM nor-LAAM (active) LAAM->norLAAM CYP3A4, CYP2B6 (N-demethylation) dinorLAAM dinor-LAAM (active) norLAAM->dinorLAAM CYP3A4, CYP2B6 (N-demethylation)

Caption: Metabolic conversion of LAAM to its active metabolites.

µ-Opioid Receptor Signaling Pathway

This diagram shows the canonical G-protein signaling cascade initiated by the activation of the µ-opioid receptor by an agonist like LAAM or its metabolites.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (LAAM) Receptor µ-Opioid Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP produces Experimental_Workflow start Test Compound (e.g., LAAM) binding Radioligand Binding Assay (Determine Ki) start->binding functional [³⁵S]GTPγS Binding Assay (Determine EC₅₀, Emax) start->functional pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling binding->pk_pd in_vivo In Vivo Studies (e.g., Tail-flick test) functional->in_vivo in_vivo->pk_pd end Pharmacological Profile pk_pd->end

Technical Guide: Opioid Receptor Binding Affinity of Racemic α-Methadol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methadol, a synthetic opioid analgesic, and its isomers are of significant interest in pharmacology due to their interaction with opioid receptors. Understanding the binding affinity of these compounds to the various opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for elucidating their pharmacological profiles, including their analgesic effects and potential side effects. This guide summarizes the available quantitative binding data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinities of the optical isomers of α-methadol and the related compound methadone have been evaluated using competitive radioligand binding assays. The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a specific radioligand from the opioid receptors. Lower IC50 values indicate a higher binding affinity.

CompoundRadioligandTissue SourceIC50 (nM)Reference
l-Methadone³H-DihydromorphineRat Brain Homogenate16[1]
³H-NaloxoneRat Brain Homogenate30[1]
d-Methadone³H-DihydromorphineRat Brain Homogenate480[1]
³H-NaloxoneRat Brain Homogenate800[1]
α-d-Methadol³H-DihydromorphineRat Brain Homogenate28[1]
³H-NaloxoneRat Brain Homogenate45[1]
α-l-Methadol³H-DihydromorphineRat Brain Homogenate1000[1]
³H-NaloxoneRat Brain Homogenate2000[1]
α-d-Normethadol³H-DihydromorphineRat Brain Homogenate110[1]
³H-NaloxoneRat Brain Homogenate140[1]
α-l-Normethadol³H-DihydromorphineRat Brain Homogenate14[1]
³H-NaloxoneRat Brain Homogenate30[1]

Experimental Protocols: Radioligand Binding Assay

The determination of opioid receptor binding affinity is typically performed using a competitive radioligand binding assay. The following protocol is a generalized representation based on established methodologies.[1]

3.1. Materials

  • Tissue Preparation: Whole rat brain homogenate.

  • Radioligand: ³H-Dihydromorphine (a mu-opioid receptor agonist) or ³H-Naloxone (an opioid receptor antagonist).

  • Test Compounds: Racemic α-methadol, its isomers, or other compounds of interest.

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

3.2. Procedure

  • Tissue Homogenization: Rat brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Assay Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand (e.g., ³H-Dihydromorphine or ³H-Naloxone) and varying concentrations of the unlabeled test compound.

  • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled opioid (e.g., levorphanol) to determine the amount of non-specific binding of the radioligand.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is then determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis P1 Tissue Homogenization (e.g., Rat Brain) P2 Membrane Preparation (Centrifugation) P1->P2 A1 Incubation: Membranes + Radioligand + Test Compound P2->A1 A2 Incubation for Non-Specific Binding (with excess unlabeled ligand) P2->A2 S1 Rapid Filtration A1->S1 A2->S1 S2 Washing S1->S2 S3 Scintillation Counting S2->S3 D1 Calculate Specific Binding S3->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate intracellular signaling cascades primarily through two main pathways: the G-protein pathway and the β-arrestin pathway.

4.1. G-Protein Signaling Pathway Activation of opioid receptors leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[2] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of opioids.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channels (GIRK, CaV) Cellular_Response Cellular Response (Hyperpolarization, ↓ Neurotransmitter Release) Ion_Channel->Cellular_Response Agonist Opioid Agonist (α-Methadol) Agonist->Opioid_Receptor Binds G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates cAMP->Cellular_Response

Figure 2. G-protein mediated opioid receptor signaling pathway.

4.2. β-Arrestin Signaling Pathway Following prolonged or high-concentration agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the MAPK/ERK pathway. It also mediates receptor internalization via clathrin-coated pits, which can lead to either receptor degradation or recycling back to the cell surface.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (Phosphorylated) GRK GRK Opioid_Receptor->GRK Recruits Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits GRK->Opioid_Receptor Phosphorylates Agonist Opioid Agonist (α-Methadol) Agonist->Opioid_Receptor Binds Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization (Clathrin-mediated) Beta_Arrestin->Internalization MAPK_ERK MAPK/ERK Pathway Beta_Arrestin->MAPK_ERK Activates

References

The Kinetic Isotope Effect of Deuterated α-Methadol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The substitution of hydrogen with its heavier, stable isotope deuterium (D) is a strategic modification increasingly utilized in drug development to enhance pharmacokinetic profiles. This "deuteration" can significantly slow down metabolic processes by virtue of the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a higher activation energy for bond cleavage, resulting in a slower reaction rate.[1] This guide provides a technical overview of the core principles and methodologies for studying the kinetic isotope effect of deuterated compounds, using rac α-Methadol-d3 as a focal point. While specific studies on this compound are not prevalent in the public domain, this document synthesizes data from structurally related compounds, such as methadone, and established experimental protocols to offer a comprehensive framework for researchers, scientists, and drug development professionals.

Core Concepts of the Deuterium Kinetic Isotope Effect

The deuterium KIE is most pronounced when the C-H bond being broken is involved in the rate-determining step of a metabolic reaction.[2][3] This is known as a primary KIE. The effect arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, thus requiring more energy to break. By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of metabolism can be attenuated, potentially leading to:

  • Improved Metabolic Stability: A longer drug half-life and increased exposure (AUC).[4]

  • Reduced Dosing Frequency: Leading to better patient compliance.[4]

  • Lowered Drug Dosage: Potentially reducing side effects.[4]

  • Decreased Formation of Toxic Metabolites: By slowing the metabolic pathway responsible for their generation.[4]

Hypothetical Metabolic Pathway of rac α-Methadol

The primary metabolic pathway for methadone, a structurally similar opioid, is N-demethylation mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[5] It is therefore hypothesized that rac α-Methadol would undergo a similar metabolic fate. Deuteration at the N-methyl group (to form this compound) would be expected to slow this N-demethylation process.

cluster_0 Metabolic Pathway of rac α-Methadol rac_a_Methadol_d3 This compound Metabolite N-demethylated Metabolite rac_a_Methadol_d3->Metabolite N-demethylation (Rate-Limiting Step) Enzymes CYP3A4, CYP2C19 Enzymes->rac_a_Methadol_d3

Caption: Hypothetical metabolic N-demethylation of this compound.

Quantitative Data: Kinetic Isotope Effect in d9-Methadone

While specific data for this compound is unavailable, a study on the more extensively deuterated d9-methadone provides valuable comparative data on the KIE of N-demethylation in mouse and human liver microsomes.[6]

ParameterMatrixMethadone (H)d9-Methadone (D)Isotope Effect (H/D)
Apparent Km (μM) Mouse Liver Microsomes2-fold higher2.6-fold lower-
Human Liver Microsomes2-fold lower--
Vmax Mouse Liver Microsomes--2.5
Human Liver Microsomes2.5-fold lower-2.5
CLint (Intrinsic Clearance) Mouse Liver Microsomes--1.3
Human Liver Microsomes--1.0

Table adapted from a study on d9-methadone pharmacokinetics.[6]

These data demonstrate a modest KIE on the maximal reaction velocity (Vmax) of N-demethylation for d9-methadone.[6] The differences in the effect on intrinsic clearance between mouse and human microsomes highlight the importance of using relevant biological systems in preclinical studies.[6][7]

Experimental Protocols

A thorough investigation of the KIE for this compound would involve a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound compared to its non-deuterated counterpart in a controlled environment.

Methodology:

  • Incubation: The test compound (this compound or non-deuterated rac α-Methadol) is incubated with a liver microsome preparation (e.g., human, rat, or mouse) at 37°C. The reaction mixture should contain a NADPH-regenerating system to support CYP450 activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the remaining parent drug and metabolites is collected.

  • Analysis: The concentration of the parent compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). The KIE is then calculated as the ratio of the CLint of the non-deuterated compound to that of the deuterated compound.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of this compound and its non-deuterated analog in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., CD-1 mice or Sprague-Dawley rats) is selected.

  • Dosing: Two groups of animals receive a single intravenous (i.v.) or oral (p.o.) dose of either this compound or non-deuterated rac α-Methadol.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Area under the curve (AUC)

    • Maximum concentration (Cmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • KIE Assessment: The KIE is inferred from significant differences in these pharmacokinetic parameters between the deuterated and non-deuterated groups. An increased AUC and t1/2 for the deuterated compound would indicate a significant KIE on its in vivo clearance.[6]

cluster_1 Experimental Workflow for KIE Studies cluster_invitro In Vitro cluster_invivo In Vivo Microsome_Incubation Microsome Incubation (with NADPH) Quenching Reaction Quenching Microsome_Incubation->Quenching LC_MS_MS_in_vitro LC-MS/MS Analysis Quenching->LC_MS_MS_in_vitro CL_int_Calc Calculate CLint & KIE LC_MS_MS_in_vitro->CL_int_Calc Animal_Dosing Animal Dosing (i.v. or p.o.) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, t1/2, etc.) Plasma_Analysis->PK_Analysis

Caption: General workflow for in vitro and in vivo KIE studies.

Conclusion

The study of the kinetic isotope effect is a critical component in the development of deuterated drugs. By employing the systematic in vitro and in vivo experimental protocols outlined in this guide, researchers can effectively quantify the impact of deuteration on the metabolic stability and pharmacokinetic profile of compounds like this compound. The insights gained from such studies are invaluable for optimizing drug design and improving therapeutic outcomes. While the data presented herein is based on analogous compounds, the principles and methodologies provide a robust framework for the dedicated study of this compound.

References

Technical Guide: rac α-Methadol-d3 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and procurement of rac α-Methadol-d3.

Introduction

This compound is a deuterated analog of α-methadol, a metabolite of methadone. Its primary application is as an internal standard in analytical chemistry for the precise quantification of methadone and its metabolites in various biological matrices. The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate quantification method.

Supplier Information and Purchasing

This compound is available from several specialized chemical suppliers. Researchers should inquire with these vendors for pricing, availability, and to request a Certificate of Analysis for specific lot numbers.

Table 1: Supplier and Purchasing Information

SupplierProduct CodeContact InformationNotes
BiosynthSYB84277--INVALID-LINK--Available for pharmaceutical testing.
CymitQuimicaTR-M225922--INVALID-LINK--Controlled substance in some countries.
BenchChemB570774--INVALID-LINK--For research use only.
LGC Standards (incorporating TRC)TRC-M225922-25MG--INVALID-LINK--High-purity reference material.
Cerilliant (a brand of MilliporeSigma)M-008 (similar compound)--INVALID-LINK--Certified Reference Material.

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound. This information is typically found on the Certificate of Analysis provided by the supplier.

Table 2: Physicochemical and Analytical Properties

PropertyValueSource
Chemical Name (6R,S)-6-(Dimethylamino)-4,4-diphenylheptan-3-ol-1,1,1-d3-
CAS Number 1217842-77-7[1]
Molecular Formula C₂₁H₂₆D₃NO[1]
Molecular Weight 314.5 g/mol [1]
Appearance Typically a solid or solutionSupplier CoA
Purity ≥98%Supplier CoA
Isotopic Enrichment ≥99 atom % DSupplier CoA
Storage -20°CSupplier Recommendation
Solubility Soluble in methanol, acetonitrileGeneral Chemical Knowledge

Experimental Protocols

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of methadone and its metabolites in biological samples such as plasma, urine, and oral fluid. Below is a detailed, representative experimental protocol.

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting analytes from biological matrices.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL working solution of this compound in methanol.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of methadone and its metabolites using this compound as an internal standard.

Table 3: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Methadone: 310.2 → 265.2; EDDP: 278.2 → 234.2; this compound: 315.2 → 268.2
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of methadone in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Quantify Quantification LC_MS->Quantify

Experimental Workflow Diagram
Logical Relationship of Use

The following diagram illustrates the logical relationship of using a deuterated internal standard for accurate quantification.

logical_relationship Analyte Analyte (e.g., Methadone) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Ratio LCMS->Ratio Quant Accurate Quantification Ratio->Quant Compensation for Variability

Internal Standard Logic Diagram

References

rac α-Methadol-d3 safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety Profile of rac α-Methadol-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. This compound and its parent compound, alphamethadol, are potent synthetic opioids and are classified as controlled substances in many jurisdictions. All handling and research must be conducted in strict accordance with local, national, and international regulations.

Introduction

This compound is the deuterated form of alphamethadol, a synthetic opioid analgesic. Alphamethadol is an isomer of dimepheptanol and is comprised of two isomers: L-α-methadol and D-α-methadol.[1][2] L-α-methadol is a significant active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM).[2] Due to its pharmacological activity as a potent opioid, this compound and its parent compound are associated with a high potential for abuse and are classified as Schedule I controlled substances in the United States.[1][3] This classification indicates that there is no currently accepted medical use and a lack of accepted safety for use, even under medical supervision.[3] In Australia, it is a Schedule 9 prohibited substance.[1]

This guide provides a summary of the available safety and toxicological information for alphamethadol, which is expected to be highly relevant for its deuterated analog, this compound. The primary mechanism of action for alphamethadol is its agonist activity at the µ-opioid receptor.[1][2]

Quantitative Toxicological Data

Parameter Value Source
Rat Acute Toxicity (LD50)3.0910 mol/kg (predicted)DrugBank
Ames TestNon-AMES toxic (predicted)DrugBank
CarcinogenicityNon-carcinogen (predicted)DrugBank
hERG Inhibition (predictor I)Weak inhibitor (predicted)DrugBank
hERG Inhibition (predictor II)Inhibitor (predicted)DrugBank

Hazard Identification and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on the known hazards of potent synthetic opioids and general laboratory safety principles.

Potential Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.

  • Respiratory Depression: As a µ-opioid agonist, it can cause severe and potentially fatal respiratory depression.

  • Central Nervous System (CNS) Depression: May cause drowsiness, dizziness, and loss of consciousness.

  • Abuse Potential: High potential for abuse and addiction.

  • Handling: Exercise extreme caution when handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid form should be done in a fume hood or other contained environment to avoid inhalation of dust.

First Aid Measures:

  • Ingestion: If swallowed, seek immediate medical attention.

  • Inhalation: Move the person to fresh air and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

Mechanism of Action: µ-Opioid Receptor Signaling

Both isomers of alphamethadol are agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

The primary signaling cascade involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The activated G-protein βγ subunits can also directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other effects of opioids.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor (GPCR) G_protein Gαi/oβγ (inactive) MOR->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP VGCC Voltage-gated Ca2+ Channel Ca_ion ↓ Ca2+ influx VGCC->Ca_ion GIRK GIRK K+ Channel K_ion ↑ K+ efflux (Hyperpolarization) GIRK->K_ion Methadol This compound Methadol->MOR binds G_alpha->AC inhibits G_betagamma->VGCC inhibits G_betagamma->GIRK activates Response Neuronal Inhibition (Analgesia, etc.) cAMP->Response Ca_ion->Response K_ion->Response

µ-Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. However, a general protocol for an in vitro opioid receptor binding assay, a key experiment to determine the affinity of the compound for its target, is described below.

Opioid Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells).

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO).

  • Test compound (this compound).

  • Naloxone (for non-specific binding determination).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the incubation buffer.

  • Incubation: In test tubes, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and either buffer (for total binding), varying concentrations of this compound (for displacement), or a high concentration of naloxone (for non-specific binding).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow start Start: Prepare Reagents incubation Incubate Membranes, Radioligand & Test Compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Opioid Receptor Binding Assay Workflow

Conclusion

This compound is a deuterated synthetic opioid that acts as a potent agonist at the µ-opioid receptor. Due to its pharmacological profile, it is considered a hazardous substance with a high potential for abuse and is a controlled substance in many countries. While a specific Safety Data Sheet and detailed toxicological studies for the deuterated compound are not publicly available, the safety profile of the parent compound, alphamethadol, indicates a high degree of acute toxicity and the potential for severe adverse effects, including respiratory depression. All handling and research involving this compound must be performed with extreme caution and in compliance with all applicable regulations. Further experimental studies are required to fully characterize the safety and toxicological profile of this compound.

References

An In-depth Technical Guide to the Discovery of Deuterated Methadol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of deuterated methadol analogs, with a primary focus on d9-methadone as a case study due to the availability of public research data. The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug, a concept known as the kinetic isotope effect. In the context of methadone, this modification aims to slow down its primary metabolic pathway, N-demethylation, thereby improving its pharmacokinetic profile.

This guide details the quantitative improvements observed in deuterated analogs, provides generalized yet detailed experimental protocols for their synthesis and evaluation, and visualizes key biological and experimental processes.

Data Presentation: Quantitative Analysis

The primary advantage of deuterating methadone lies in the significant alteration of its pharmacokinetic (PK) properties. The substitution of hydrogen with deuterium at the N-methyl groups creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of this bond is the rate-limiting step in the metabolism of methadone by cytochrome P450 enzymes (CYP2B6, CYP3A4), deuteration slows this process down.[1]

Pharmacokinetic Profile of d9-Methadone vs. Methadone in Mice

The following table summarizes the comparative pharmacokinetic parameters of d9-methadone and non-deuterated methadone following a single intravenous administration to CD-1 male mice. The data clearly indicates that deuteration leads to a more favorable PK profile, with a significant increase in plasma exposure and a reduction in clearance.[1]

ParameterMethadoned9-MethadoneFold Change
AUC (ng·h/mL) 1,230 ± 4106,990 ± 2,0105.7x Increase
Cmax (ng/mL) 1,110 ± 3204,840 ± 1,3204.4x Increase
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.35.2x Decrease
Brain-to-Plasma Ratio 2.05 ± 0.620.35 ± 0.125.9x Decrease

AUC: Area Under the Curve; Cmax: Maximum Concentration

In Vitro Metabolic Stability

The reduced clearance observed in vivo is supported by in vitro studies using liver microsomes, which contain the primary enzymes responsible for drug metabolism. The data below shows the rate of formation of the primary N-demethylated metabolite, EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine), from methadone and its deuterated analog d6-EDDP from d9-methadone.

Microsome SourceSubstrateVmax (pmol/min/mg protein)Km (µM)
Mouse Liver Microsomes Methadone1110 ± 11042.1 ± 10.4
d9-Methadone250 ± 1018.5 ± 2.1
Human Liver Microsomes Methadone260 ± 10126.9 ± 12.3
d9-Methadone100 ± 1044.9 ± 11.2

Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax)

Opioid Receptor Binding Profile (Non-Deuterated Methadone)
CompoundReceptor SubtypeIC50 (nM)
(R)-Methadone µ13.0
µ26.9
(S)-Methadone µ126.4
µ288.0

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments involved in the discovery and evaluation of deuterated methadol analogs.

Synthesis of a Deuterated Methadol Analog

While the exact industrial synthesis of d9-methadone is proprietary, a conceptual protocol can be derived from the classical synthesis of methadone, adapted for deuterium incorporation. The key is the use of deuterated starting materials.

Objective: To synthesize a deuterated analog of methadone by incorporating deuterium at the N,N-dimethyl and the ethyl ketone positions.

Materials:

  • Diphenylacetonitrile

  • Deuterated 1-dimethylamino-2-chloropropane (wherein the methyl groups on the amine are -CD3)

  • Sodamide (NaNH2) or Sodium Hydroxide (NaOH)

  • Ethyl-d5-magnesium bromide (CD3CD2MgBr)

  • Anhydrous solvents (e.g., Toluene, Diethyl Ether, Tetrahydrofuran)

  • Hydrochloric acid (for hydrolysis)

  • Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Alkylation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diphenylacetonitrile in anhydrous toluene.

  • Add a strong base, such as sodamide, portion-wise at room temperature to deprotonate the benzylic carbon, forming the diphenylacetonitrile anion.

  • Slowly add deuterated 1-dimethylamino-2-chloropropane to the reaction mixture.

  • Heat the mixture to reflux (approx. 75-80°C) for several hours to facilitate the SN2 reaction, yielding deuterated 2,2-diphenyl-4-(dimethylamino)valeronitrile.[3]

  • Cool the reaction, quench with water, and perform a liquid-liquid extraction using an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product.

  • Grignard Reaction & Hydrolysis: Dissolve the purified deuterated nitrile in anhydrous diethyl ether.

  • Slowly add a solution of ethyl-d5-magnesium bromide in diethyl ether at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for several hours to form the ketimine intermediate.

  • Cool the mixture and carefully hydrolyze the intermediate by adding aqueous hydrochloric acid.

  • Heat the mixture to ensure complete hydrolysis to the ketone.

  • Neutralize the solution with a base (e.g., NaOH) and extract the final product, d9-methadone, with an organic solvent.

  • Purify the final compound using column chromatography or recrystallization.

In Vitro Metabolism Assay (Liver Microsomes)

Objective: To determine the metabolic stability of a deuterated analog compared to its parent compound by measuring the rate of disappearance of the parent drug or formation of its metabolite.[4][5][6]

Materials:

  • Human or Mouse Liver Microsomes (HLM or MLM)

  • Test compounds (methadone and d9-methadone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to allow the system to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to quench the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound concentration at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor (e.g., mu-opioid receptor) through a competitive radioligand displacement assay.[7][8]

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor (hMOR)

  • Radioligand (e.g., [³H]DAMGO, a selective mu-agonist)

  • Non-labeled competitor (the test compound, e.g., d9-methadone)

  • Naloxone (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: hMOR membranes + radioligand.

    • Non-specific Binding: hMOR membranes + radioligand + a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: hMOR membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Add the cell membranes, radioligand (at a concentration near its Kd), and test compound/naloxone to the assay buffer. The total assay volume is typically 100-200 µL.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Postoperative Pain Model

Objective: To assess the analgesic efficacy of a deuterated analog in a mouse model of postoperative pain.[9]

Materials:

  • Male CD-1 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Test compounds (vehicle, methadone, d9-methadone)

  • Von Frey filaments (for measuring mechanical allodynia)

Procedure:

  • Acclimatization: Acclimate mice to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Before surgery, measure the baseline paw withdrawal threshold for each mouse using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until the mouse withdraws its paw.

  • Surgery (Plantar Incision): Anesthetize the mouse using isoflurane. Place the mouse on a surgical board and make a 5 mm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting from the heel.

  • Elevate the flexor digitorum brevis muscle and make a small incision into the muscle belly.

  • Close the skin incision with a single suture.

  • Drug Administration: After the surgery, administer the test compounds (e.g., via intravenous or intraperitoneal injection) at the desired doses.

  • Postoperative Assessment: At various time points after drug administration (e.g., 1, 2, 4, 8, 24 hours), re-measure the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: The analgesic effect is quantified as an increase in the paw withdrawal threshold (a decrease in pain sensitivity) compared to the vehicle-treated group. Plot the withdrawal threshold over time for each treatment group to determine the magnitude and duration of the analgesic effect.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the discovery of deuterated methadol analogs.

G cluster_0 Metabolic Pathway of Methadone Methadone Methadone (C21H27NO) EDDP EDDP (Inactive Metabolite) Methadone->EDDP CYP2B6/3A4 N-demethylation (C-H bond cleavage) d9_Methadone d9-Methadone (C21H18D9NO) d6_EDDP d6-EDDP d9_Methadone->d6_EDDP CYP2B6/3A4 N-demethylation (C-D bond cleavage) label_slow Slower Rate (Kinetic Isotope Effect)

Caption: Metabolic fate of methadone and the impact of deuteration.

G cluster_1 Opioid Receptor Signaling Cascade cluster_G G-Protein Pathway (Analgesia) cluster_B β-Arrestin Pathway (Side Effects) Opioid Opioid Agonist (e.g., Methadone) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK P Phosphorylation MOR->P AC Adenylyl Cyclase G_protein->AC Inhibition Ion Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Sedation cAMP->Analgesia Ion->Analgesia GRK->P Arrestin β-Arrestin P->Arrestin Recruitment Internalization Receptor Internalization, Desensitization Arrestin->Internalization SideEffects Respiratory Depression, Constipation Arrestin->SideEffects

Caption: Key signaling pathways activated by mu-opioid receptor agonists.

G cluster_2 Deuterated Drug Discovery Workflow cluster_D In Vitro Assays cluster_E In Vivo Models A Target Identification (e.g., Methadone Metabolism) B Lead Conception (Deuteration Strategy) A->B C Chemical Synthesis (d9-Methadone) B->C D In Vitro Screening C->D E In Vivo Preclinical Studies D->E Promising Results D1 Metabolic Stability (Liver Microsomes) D2 Receptor Binding (Affinity) D3 Off-Target Screening F Candidate Selection E->F E1 Pharmacokinetics (PK Studies) E2 Efficacy (Analgesia Models) E3 Toxicology

Caption: General experimental workflow for a deuterated drug candidate.

References

Preliminary In Vitro Studies of rac α-Methadol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on rac α-Methadol and its isomers. Due to the limited availability of data on the deuterated form, rac α-Methadol-d3, this document focuses on the pharmacological properties of the non-deuterated compound, which is expected to exhibit a similar in vitro profile. The information presented herein is compiled from various studies to offer a consolidated resource for researchers in the field of pharmacology and drug development.

Core Pharmacological Profile

rac α-Methadol, a close structural analog of methadone, and its isomers have been primarily investigated for their interactions with opioid and N-methyl-D-aspartate (NMDA) receptors. In vitro studies have been crucial in elucidating the stereoselectivity and functional activity of these compounds, providing foundational knowledge for their potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of α-Methadol isomers and related compounds. These values provide insights into the binding affinities and functional potencies at various receptor targets.

Table 1: Opioid Receptor Binding Affinities of α-Methadol Isomers and Metabolites

CompoundRadioligandAssay SystemIC50 (nM)Source
α-d-Methadol³H-DihydromorphineRat Brain HomogenateIncreased vs. l-Methadone[1]
α-d-Normethadol³H-DihydromorphineRat Brain HomogenateIncreased vs. l-Methadone[1]
α-l-Normethadol³H-DihydromorphineRat Brain HomogenateSimilar to l-Methadone[1]
α-d-Methadol³H-NaloxoneRat Brain HomogenateIncreased vs. l-Methadone[1]
α-d-Normethadol³H-NaloxoneRat Brain HomogenateIncreased vs. l-Methadone[1]
α-l-Normethadol³H-NaloxoneRat Brain HomogenateSimilar to l-Methadone[1]

Table 2: NMDA Receptor Antagonist Activity of Methadone Isomers

CompoundAssaySystemActivitySource
d-MethadoneLigand Binding AssayNot SpecifiedNMDA Receptor Antagonist[2]
d-MethadoneElectrophysiologyNeonatal Rat Spinal CordNMDA Receptor Antagonist[2]
(S)-MethadoneFLIPR Ca2+ AssayRecombinant CellsUncompetitive NMDAR Antagonist[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of in vitro findings. Below are generalized protocols for the key experiments cited in the literature for assessing the pharmacological activity of methadol and related compounds.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for opioid receptors using radiolabeled ligands.

  • Preparation of Brain Homogenate:

    • Rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membrane fraction containing the opioid receptors.

    • The resulting pellet is washed and resuspended in the assay buffer.[1]

  • Competitive Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., ³H-dihydromorphine for agonist binding or ³H-naloxone for antagonist binding).[1]

    • Increasing concentrations of the test compound (e.g., α-methadol isomers) are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

NMDA Receptor Activity Assay (FLIPR Ca2+ Assay)

This protocol describes a high-throughput method to assess the functional activity of compounds as NMDA receptor antagonists by measuring changes in intracellular calcium.[3][4]

  • Cell Culture and Plating:

    • A cell line stably expressing NMDA receptors (e.g., HEK293 or CHO cells) is cultured under standard conditions.

    • Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

  • Fluorescent Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Stimulation:

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • The test compound (e.g., methadone or methadol isomers) is added to the wells at various concentrations.

    • After a pre-incubation period, the NMDA receptor is stimulated by the addition of co-agonists, glutamate and glycine.

  • Signal Detection and Analysis:

    • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

    • The inhibitory effect of the test compound is determined by the reduction in the calcium signal compared to control wells.

    • IC50 values are calculated to quantify the potency of the compound as an NMDA receptor antagonist.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Opioid_Receptor_Binding_Assay cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis rat_brain Rat Brain Tissue homogenization Homogenization rat_brain->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet membrane_pellet_assay Membrane Preparation incubation Incubation membrane_pellet_assay->incubation radioligand Radioligand (e.g., ³H-DHM) radioligand->incubation test_compound Test Compound (α-Methadol) test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50

Caption: Workflow for Opioid Receptor Binding Assay.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Complex cluster_signaling Cellular Response nmda_receptor NMDA Receptor ca_influx Ca²⁺ Influx nmda_receptor->ca_influx activates glutamate Glutamate glutamate->nmda_receptor binds glycine Glycine glycine->nmda_receptor binds methadol α-Methadol (Antagonist) methadol->nmda_receptor blocks cellular_effects Downstream Cellular Effects ca_influx->cellular_effects FLIPR_Assay_Workflow start Start: Plate Cells (NMDA-R expressing) dye_loading Load with Ca²⁺ Sensitive Dye start->dye_loading compound_add Add Test Compound (α-Methadol) dye_loading->compound_add stimulation Stimulate with Glutamate + Glycine compound_add->stimulation read_fluorescence Read Fluorescence (FLIPR) stimulation->read_fluorescence analysis Data Analysis: IC50 Calculation read_fluorescence->analysis

References

Methodological & Application

Application Note: Quantification of Methadol in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of methadol, a primary metabolite of methadone, in biological matrices such as plasma, urine, and oral fluid. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For accurate and precise quantification, a stable isotope-labeled internal standard, rac α-Methadol-d3, is employed. The protocol covers sample preparation, detailed instrument parameters, and data analysis, making it suitable for clinical research, pharmacokinetic studies, and forensic toxicology applications.

Introduction

Methadone is a synthetic opioid widely used for the treatment of opioid dependence and for chronic pain management.[1][2] Monitoring its metabolites, such as methadol, is crucial for assessing patient compliance, understanding individual metabolism, and investigating potential drug-drug interactions. The concentration of these compounds in biological matrices can be low, necessitating highly sensitive and selective analytical methods.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this type of analysis due to its high sensitivity, specificity, and throughput.[2][3][4] A key challenge in quantitative analysis from complex biological matrices is the potential for ion suppression or enhancement, known as matrix effects, which can affect accuracy. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the most effective strategy to counteract these effects.[3] Because the deuterated standard is structurally and chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same behavior during sample preparation and ionization, ensuring reliable quantification.[3]

Principle of Isotope Dilution

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard, this compound, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The native analyte (methadol) and the internal standard are extracted and analyzed together. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of methadol in the unknown sample is calculated from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Isotope_Dilution_Principle Principle of Isotope Dilution using this compound cluster_process Analytical Process cluster_data Data Analysis Analyte Methadol (Unknown Conc, Cₐ) Spike Spiking Analyte->Spike IS This compound (Known Conc, Cᵢₛ) IS->Spike Extraction Sample Prep (e.g., LLE, SPE) Spike->Extraction Losses (L) affect both LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Areaₐ / Areaᵢₛ) LCMS->Ratio Signal Response (Responseₐ / Responseᵢₛ) Calc Calculate Cₐ from Calibration Curve Ratio->Calc

Caption: Logical flow of isotope dilution for methadol quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Methadol and this compound certified reference materials (CRM).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.[5]

  • Reagents: Formic acid, ammonium acetate, n-butyl chloride.[5][6]

  • Biological Matrix: Certified blank human plasma, urine, or other relevant matrix.[5]

  • Labware: Volumetric flasks, autosampler vials, 1.5 mL microcentrifuge tubes, 16x100 mm glass tubes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of methadol and this compound by dissolving the appropriate amount of CRM in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the methadol stock solution in 50:50 methanol:water to create working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.[7]

Sample Preparation (Protein Precipitation)

The following protocol is a general guideline for protein precipitation, a fast and effective method for sample cleanup in matrices like plasma or oral fluid.[6][8]

Sample_Preparation_Workflow Sample Preparation Workflow (Protein Precipitation) start Start sample_aliquot 1. Aliquot 100 µL of Sample (Blank, Calibrator, QC, or Unknown) start->sample_aliquot add_is 2. Add 25 µL of IS Working Solution (this compound, 100 ng/mL) sample_aliquot->add_is add_precip 3. Add 300 µL of cold Acetonitrile to precipitate proteins add_is->add_precip vortex 4. Vortex for 30 seconds add_precip->vortex centrifuge 5. Centrifuge at 10,000 rpm for 10 minutes vortex->centrifuge transfer 6. Transfer supernatant to a clean autosampler vial centrifuge->transfer inject 7. Inject into LC-MS/MS system transfer->inject finish End inject->finish

Caption: Step-by-step workflow for sample preparation via protein precipitation.

Calibration Curve and Quality Controls
  • Calibration Standards: Prepare a calibration curve by spiking blank biological matrix with the methadol working standards to achieve final concentrations ranging from approximately 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 400 ng/mL).

Instrumentation and Analytical Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
LC System High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC)
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Column Temp. 40 °C[10]
Injection Vol. 5 µL[10]

| Gradient | See Table 2 |

Table 2: Example LC Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

Table 3: Mass Spectrometry (MS) Parameters

Parameter Recommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Detection Mode Multiple Reaction Monitoring (MRM)
Spray Voltage 4.0 kV[11]
Capillary Temp. 300 °C[11]
Sheath Gas 50 (arbitrary units)[11]
Auxiliary Gas 10 (arbitrary units)[11]

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions Note: These transitions are illustrative and must be optimized empirically by infusing pure standards into the mass spectrometer to determine the most abundant and stable precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Methadol (Quantifier) 312.4OptimizeOptimize50
Methadol (Qualifier) 312.4OptimizeOptimize50
This compound (IS) 315.4OptimizeOptimize50

Data Analysis and Method Performance

  • Quantification: Create a calibration curve by plotting the peak area ratio (Methadol / this compound) against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used.[8]

  • Acceptance Criteria: The performance of the method should be validated according to established guidelines. Typical acceptance criteria are summarized below.

Table 5: Typical Method Validation Parameters

Parameter Acceptance Criteria Example Performance
Linearity (r²) ≥ 0.99 > 0.995[7]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Precision <20%; Accuracy ±20% 1.0 ng/mL[12][13]
Intra- and Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ) < 10%[1][14]
Intra- and Inter-Assay Accuracy (%RE) ± 15% (± 20% at LLOQ) Within ± 10%[1][14]
Matrix Effect Monitored and compensated by IS Within acceptable limits

| Recovery | Consistent and reproducible | > 85%[15] |

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of methadol in biological fluids using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures a highly selective, sensitive, and accurate method. The detailed protocols for sample preparation and instrument operation can be adapted by researchers and drug development professionals for routine analysis, pharmacokinetic studies, and forensic investigations.

References

Application Notes and Protocols for rac α-Methadol-d3 in Urine Drug Testing Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methadone is a synthetic opioid widely used for the treatment of opioid addiction and chronic pain. Monitoring methadone and its metabolites in urine is crucial for ensuring compliance, assessing patient metabolism, and detecting potential drug diversion. α-Methadol is a metabolite of methadone. For accurate quantification of methadol in urine samples, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), a stable isotope-labeled internal standard is essential.[1] rac α-Methadol-d3 is a deuterated analog of α-methadol, making it an ideal internal standard for this purpose.[1] Its use helps to compensate for variations during sample preparation and potential matrix effects, thereby improving the accuracy and precision of the analytical method.[1]

These application notes provide detailed protocols for the use of this compound as an internal standard in the analysis of methadol in human urine. The methodologies described are based on established principles of bioanalytical method development and validation.

Experimental Protocols

Sample Preparation: Dilute and Shoot

This is a rapid and simple sample preparation method suitable for high-throughput screening.

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a solution containing the internal standard, this compound, in a suitable solvent (e.g., methanol or acetonitrile). The final concentration of the internal standard should be appropriate for the expected analyte concentration range.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more rigorous sample cleanup method that removes more interfering matrix components, leading to a cleaner extract and potentially lower limits of detection.

Protocol:

  • Hydrolysis (Optional): To 1 mL of urine, add a buffer solution (e.g., acetate buffer, pH 5.0) and a β-glucuronidase enzyme solution to hydrolyze conjugated metabolites. Incubate the mixture.

  • Sample Pre-treatment: Acidify the hydrolyzed or non-hydrolyzed urine sample.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE column with methanol followed by deionized water and then a buffer solution.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.

  • Washing: Wash the column with an acidic solution and then a methanol/water mixture to remove interferences.

  • Elution: Elute the analytes and the internal standard (this compound) with a mixture of a volatile organic solvent and a weak base (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., Zorbax SB-C18, Hypersil GOLD aQ)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Optimized for separation of methadol and other relevant analytes. A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Flow Rate 0.3 - 1.0 mL/min
Injection Volume 2 - 10 µL
Column Temperature 30 - 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for Methadol To be determined based on the specific molecule
Product Ion (m/z) for Methadol To be determined based on fragmentation
Precursor Ion (m/z) for this compound To be determined based on the specific molecule + 3 Da
Product Ion (m/z) for this compound To be determined based on fragmentation
Collision Energy Optimized for each transition

Note: The specific MRM transitions and collision energies for methadol and this compound need to be empirically determined on the specific mass spectrometer being used.

Data Presentation

The following table summarizes typical quantitative performance parameters that should be validated for a method using this compound as an internal standard. The values presented are illustrative and will vary depending on the specific instrumentation and method conditions.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 2000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect < 15%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine Sample Urine Sample Pre-treatment Pre-treatment Urine Sample->Pre-treatment Fortification with this compound Fortification with this compound Pre-treatment->Fortification with this compound Extraction Extraction Fortification with this compound->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for urine drug testing analysis using an internal standard.

Logical Relationship of Internal Standard Use

G cluster_0 Analyte (Methadol) cluster_1 Internal Standard (this compound) cluster_2 Correction for Variability cluster_3 Accurate Quantification A Signal Response Ratio Response Ratio (Analyte/IS) A->Ratio IS Signal Response IS->Ratio Result Concentration Determination Ratio->Result

Caption: Role of the internal standard in correcting for analytical variability.

References

Application Notes and Protocols for rac α-Methadol-d3 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate and precise quantification of drugs of abuse and their metabolites is paramount for legal and clinical proceedings. Methadone, a synthetic opioid used in opioid maintenance therapy and for pain management, and its primary active metabolite, α-methadol, are frequently encountered in forensic casework. The use of stable isotope-labeled internal standards is a well-established practice to improve the accuracy and reliability of mass spectrometric methods by compensating for variations in sample preparation and instrumental analysis.[1][2]

This document provides detailed application notes and protocols for the use of racemic α-Methadol-d3 (rac α-Methadol-d3) as an internal standard in the forensic toxicology screening of α-methadol. It is intended to guide researchers, scientists, and drug development professionals in the implementation of robust and reliable analytical methods for the detection and quantification of this important metabolite.

Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are ideal for mass spectrometry-based quantification for several reasons:

  • Similar Chemical and Physical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts.[1] This ensures they behave similarly during sample extraction, derivatization, and chromatography, leading to more accurate correction for analyte loss.[2]

  • Co-elution: They typically co-elute with the target analyte during chromatographic separation, which is crucial for correcting matrix effects in LC-MS/MS analysis.[1]

  • Mass Differentiation: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, enabling accurate quantification.[1]

  • Improved Accuracy and Precision: The use of deuterated internal standards significantly improves the accuracy and precision of quantitative methods by accounting for variability in sample preparation and instrument response.[1][2]

Metabolism of Parent Compounds

Understanding the metabolism of the parent drugs, methadone and l-alpha-acetylmethadol (LAAM), is crucial for interpreting toxicological findings. Both compounds are metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to produce active and inactive metabolites.[3][4]

Methadone is N-demethylated to its main, inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[3][5][6] LAAM is also N-demethylated to the active metabolites nor-LAAM and dinor-LAAM.[4][7] Both methadone and LAAM can also be reduced to form α-methadol and β-methadol.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of methadone and its metabolites using deuterated internal standards in various biological matrices. While specific data for this compound is not always detailed in literature, the provided data for other deuterated analogues of methadone and its metabolites are representative of the performance expected.

Table 1: LC-MS/MS Method Parameters and Validation Data

AnalyteInternal StandardMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
MethadoneMethadone-d3Urine1010 - 1000>85[8]
EDDPEDDP-d3Urine1010 - 1000>85[9]
MethadoneMethadone-d9Plasma3.03.0 - 240090 - 114[3]
EDDPd3-EDDPPlasma5.05.0 - 390093[3]
MethadoneMethadone-d3Saliva5.05.0 - 600.0>96[5]
EDDPEDDP-d3Saliva0.50.5 - 15.0>96[5]
MethadoneMethadone-d3Breast Milk1010 - 50066 - 97[10]

Table 2: GC-MS Method Parameters and Validation Data

AnalyteInternal StandardMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
MethadoneMethadone-d9Urine55 - 500>90[1]
EDDPEDDP-d3Urine55 - 500>90[1]
MethadoneMethadone-d3Whole Blood2550 - 2000>90[11]
MethadoneMethadone-d5Plasma10 pmoles/mlNot SpecifiedNot Specified[7]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from a method for the extraction of methadone and its metabolite EDDP from urine.[1]

Materials:

  • This compound internal standard solution

  • 100 mM pH 6 phosphate buffer

  • Methanol

  • Deionized water

  • 1 M Acetic acid

  • Methylene chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v)

  • Mixed-mode SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of 100 mM pH 6 phosphate buffer in a sample tube, add the internal standard (this compound).

  • Add 1 mL of the urine sample and mix.

  • Add an additional 2 mL of 100 mM pH 6 phosphate buffer and mix.

  • Centrifuge the mixture for 10 minutes at 3000 rpm.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 3 mL of 100 mM pH 6 phosphate buffer. Do not allow the cartridge to go dry between solvent additions.

  • Load the clear supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and then 3 mL of methanol.

  • Dry the cartridge under full vacuum for 5 minutes.

  • Elute the analytes with 3 mL of the methylene chloride:isopropanol:ammonium hydroxide mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen at < 40 °C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS or GC-MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood/Plasma

This protocol is a general procedure for the extraction of basic drugs like methadol from blood or plasma.[12]

Materials:

  • This compound internal standard solution

  • 1 M Sodium hydroxide

  • Organic solvent (e.g., hexane, ethyl ether, or a mixture like chloroform:isopropanol 90:10 v/v)[9][12]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of blood or plasma in a glass tube, add the internal standard (this compound).

  • Alkalinize the sample by adding 100 µL of 1 M sodium hydroxide to achieve a pH > 9.

  • Add 5 mL of the organic extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (top) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at < 40 °C.

  • Reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis: LC-MS/MS

Chromatographic Conditions (Example): [13][14]

  • Column: C18 or Phenyl column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Column Temperature: 40-50 °C

Mass Spectrometer Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ions for α-methadol and this compound need to be optimized. A starting point for α-methadol (C21H29NO, MW: 311.46) could involve monitoring the protonated molecule [M+H]+ at m/z 312.2 and for this compound (C21H26D3NO, MW: 314.48) at m/z 315.2. Product ions would be determined by infusion and fragmentation experiments.

Instrumental Analysis: GC-MS

Chromatographic Conditions (Example): [1][2]

  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: An initial temperature of around 150 °C, held for 1 minute, then ramped at 20-30 °C/min to a final temperature of 290-320 °C and held for a few minutes.[1][2]

Mass Spectrometer Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Selected Ion Monitoring (SIM)

  • Ions to Monitor: The characteristic fragment ions for α-methadol and this compound would be selected for monitoring to ensure specificity and sensitivity.

Visualizations

Signaling Pathway

Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methadone_LAAM Methadone / LAAM (α-Methadol Parent Compounds) MOR μ-Opioid Receptor (GPCR) Methadone_LAAM->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (Inward-rectifier) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release (e.g., GABA, Glutamate) Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia Leads to

Caption: Opioid receptor signaling pathway for methadone and LAAM.

Experimental Workflow

Forensic_Toxicology_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt (Blood, Urine, etc.) Accessioning Accessioning & LIMS Entry Sample_Receipt->Accessioning Aliquoting Aliquoting Accessioning->Aliquoting Internal_Standard Add this compound Internal Standard Aliquoting->Internal_Standard Extraction Sample Preparation (SPE or LLE) Internal_Standard->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing & Review Analysis->Data_Processing Interpretation Toxicological Interpretation Data_Processing->Interpretation Reporting Final Report Generation Interpretation->Reporting Storage Sample Archiving Reporting->Storage

Caption: General forensic toxicology workflow for opioid analysis.

Conclusion

The use of this compound as an internal standard is a critical component of robust and defensible methods for the forensic toxicological analysis of α-methadol. The protocols and data presented in these application notes provide a framework for laboratories to develop and validate their own methods for the accurate quantification of this important metabolite. Adherence to established validation guidelines and the use of appropriate quality control measures will ensure the reliability of results in a forensic setting.

References

Application Note: Utilizing rac α-Methadol-d3 for Pharmacokinetic Profiling in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the pharmacokinetic (PK) properties of new chemical entities is fundamental in drug development. This document outlines the application of rac α-Methadol-d3, a deuterated analog of α-Methadol, in pharmacokinetic studies in rats. Deuterated compounds are valuable tools in PK studies, often serving as ideal internal standards for bioanalytical methods due to their similar chemical properties and distinct mass from the parent drug.[1] The substitution of hydrogen with deuterium can also subtly alter metabolic rates, a phenomenon known as the kinetic isotope effect, which can be leveraged to study metabolic pathways.[1] This application note provides a comprehensive protocol for a typical pharmacokinetic study in rats, from animal handling and dosing to bioanalytical quantification using this compound as an internal standard.

Rationale for Use

This compound is primarily utilized as a stable isotope-labeled internal standard for the quantification of α-Methadol in biological matrices.[1] Its use in liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.[1][2][3]

Experimental Protocols

Animal Model and Husbandry
  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 200-250g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.[4]

  • Acclimatization: Allow for a minimum of one week of acclimatization before the start of the study.[4]

Dosing and Administration
  • Test Article: α-Methadol (non-deuterated).

  • Dose Formulation: Prepare a solution of α-Methadol in a suitable vehicle (e.g., saline, polyethylene glycol). The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Administration Routes:

    • Intravenous (IV): Administer via the tail vein for determination of absolute bioavailability. A typical dose might be 1-5 mg/kg.[5][6]

    • Oral (PO): Administer via oral gavage. A typical dose might be 5-10 mg/kg.[5][6]

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before oral administration to ensure consistent absorption.[7]

Sample Collection
  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points.

  • Time Points:

    • IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[8]

    • Oral Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.[9]

Bioanalytical Method: LC-MS/MS Quantification
  • Objective: To quantify the concentration of α-Methadol in rat plasma using this compound as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (the internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[10]

  • LC-MS/MS System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.[11]

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • α-Methadol: Precursor ion > Product ion (to be determined based on the compound's mass).

      • This compound: Precursor ion (M+3) > Product ion (to be determined).

  • Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known concentrations of α-Methadol into blank rat plasma. Process these samples alongside the study samples.

Data Presentation

Pharmacokinetic parameters should be calculated using non-compartmental analysis software. The following tables provide an illustrative example of how the data can be presented.

Table 1: Illustrative Pharmacokinetic Parameters of α-Methadol in Rats (Mean ± SD, n=6)

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Tmax (h) N/A0.5 ± 0.2
Cmax (ng/mL) 250 ± 45180 ± 30
AUC0-t (ng·h/mL) 850 ± 1101200 ± 150
AUC0-inf (ng·h/mL) 870 ± 1201250 ± 160
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
Cl (L/h/kg) 1.15 ± 0.15N/A
Vd (L/kg) 4.0 ± 0.7N/A
F (%) N/A57.5

Note: These values are for illustrative purposes only and do not represent actual experimental data for α-Methadol.

Visualizations

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Experiment acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting dosing Dosing (IV or PO) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing storage Storage at -80°C processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Calculation analysis->pk_calc

Caption: Experimental workflow for a rat pharmacokinetic study.

G LAAM l-α-Acetylmethadol (LAAM) Nor_LAAM nor-LAAM LAAM->Nor_LAAM N-demethylation Methadol Methadol LAAM->Methadol Deacetylation Dinor_LAAM dinor-LAAM Nor_LAAM->Dinor_LAAM N-demethylation Conjugates Conjugated Metabolites Nor_LAAM->Conjugates Dinor_LAAM->Conjugates Nor_Methadol normethadol Methadol->Nor_Methadol N-demethylation Methadol->Conjugates Nor_Methadol->Conjugates Elimination Fecal and Renal Elimination Conjugates->Elimination

Caption: Postulated metabolic pathway of l-α-acetylmethadol in rats.[5][6]

Conclusion

This application note provides a detailed framework for conducting pharmacokinetic studies of α-Methadol in rats, emphasizing the critical role of this compound as an internal standard for accurate bioanalysis. The provided protocols for animal handling, dosing, sample collection, and LC-MS/MS analysis are based on established methodologies in preclinical research. While specific pharmacokinetic parameters for α-Methadol would need to be determined experimentally, the outlined procedures offer a robust starting point for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note: UPLC-MS/MS Method for the Quantification of α-Methadol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for a sensitive and robust method for the quantification of α-Methadol in human plasma using rac-α-Methadol-d3 as an internal standard is detailed below. This method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), providing the high selectivity and sensitivity required for bioanalytical studies.

Introduction

α-Methadol is an active metabolite of methadone, a synthetic opioid used for pain management and in opioid maintenance therapy. While it is part of a minor metabolic pathway, quantifying its concentration in biological matrices is crucial for comprehensive pharmacokinetic and toxicological studies.[1] The primary route of methadone metabolism is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][2][3]

This application note describes a validated UPLC-MS/MS method for the determination of α-Methadol in human plasma. The method employs a simple protein precipitation step for sample preparation and uses a stable isotope-labeled internal standard (rac-α-Methadol-d3) to ensure accuracy and precision. The high sensitivity and specificity of tandem mass spectrometry make this method suitable for clinical research and drug development applications.[3]

Metabolic Pathway of Methadone

Methadone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with the main pathway leading to the formation of EDDP.[1][2] A secondary, minor pathway involves the reduction of methadone to form α-Methadol, which possesses analgesic properties.[1]

Metabolic Pathway Methadone Methadone EDDP EDDP (Inactive) Methadone->EDDP CYP2B6, CYP3A4 (Major Pathway) Methadol α-Methadol (Active) Methadone->Methadol Alcohol Dehydrogenase (Minor Pathway) Normethadol Normethadol (Active) Methadol->Normethadol N-demethylation

Caption: Simplified metabolic pathway of Methadone.

Experimental Protocol

Materials and Reagents
  • Analytes: α-Methadol, rac-α-Methadol-d3 (Internal Standard, IS)[4]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic acid (FA) and Ammonium Formate, LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or higher.

  • Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Methadol and rac-α-Methadol-d3 in methanol.

  • Working Standard Solutions: Serially dilute the α-Methadol stock solution with 50:50 ACN:H₂O to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the rac-α-Methadol-d3 stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma sample into the corresponding labeled tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the UPLC-MS/MS system.

Analytical Workflow

The overall analytical process is streamlined for efficiency and high throughput, moving from sample receipt to final data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography MS_Detect MS/MS Detection (MRM) Chromatography->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant Report Generate Report Quant->Report

Caption: High-level workflow for α-Methadol analysis.
UPLC-MS/MS Conditions

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.0
3.1
4.0
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Data Acquisition Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
α-Methadol 312.2267.2 (Quantifier)3515
72.1 (Qualifier)3520
rac-α-Methadol-d3 (IS) 315.2270.23515

Method Validation and Performance

The method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL.

Parameter Result
Calibration Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL
LLOQ Precision (%CV) < 10%
LLOQ Accuracy (%Bias) ± 15%
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low, Mid, High). The results demonstrate excellent reliability of the method.[5][6][7]

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low QC 1.54.1+5.35.5+3.8
Mid QC 753.5-2.14.2-1.5
High QC 1502.8+1.73.9+2.4

Conclusion

This application note presents a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of α-Methadol in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard provide a reliable and high-throughput workflow suitable for clinical and forensic applications. The method meets typical validation criteria for bioanalytical assays, ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for the Analysis of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of rac α-Methadol-d3 for quantitative analysis. Given that this compound is primarily utilized as a deuterated internal standard in bioanalytical assays, these protocols are designed for the accurate quantification of methadol and related opioid compounds in various biological matrices.[1] The methodologies described below—Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are standard techniques in clinical and forensic toxicology.[2][3]

Introduction

This compound, a deuterated analog of α-methadol, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its use is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] The choice of sample preparation technique is crucial and depends on the biological matrix, the required limit of quantification, and laboratory throughput.

Sample Preparation Techniques: A Comparative Overview

The selection of an appropriate sample preparation method is critical for removing interferences from complex biological matrices like blood, plasma, and urine, and for concentrating the analyte of interest.[2] Below is a summary of the most common techniques.

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
Protein Precipitation (PP) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed.[4]Fast, simple, and cost-effective. Suitable for high-throughput screening.[4]Less clean extracts, potential for matrix effects (ion suppression or enhancement).[5]Rapid screening of a large number of samples, analysis of samples with high analyte concentrations.
Liquid-Liquid Extraction (LLE) Separation of the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[3]Cleaner extracts than PP, can handle a wide range of sample volumes.More labor-intensive and time-consuming than PP, requires larger volumes of organic solvents.Targeted analysis requiring cleaner extracts and lower detection limits.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent from the liquid sample, washed to remove interferences, and then eluted with a small volume of solvent.[6]Provides the cleanest extracts, high analyte concentration factor, and is amenable to automation.[7]More expensive and complex method development compared to PP and LLE.Low-level quantification in complex matrices, applications requiring high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of opioids using different sample preparation techniques. While specific data for this compound is limited, the data for methadone and other opioids provide a reasonable expectation of performance.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) >85% for many opioids[5]99-101% for methadone[3]>69% for a panel of 23 opioids[7]
Limit of Detection (LOD) Analyte dependent, generally in the low ng/mL range0.25 - 5 ng/mL for various illicit drugs[8]0.1 - 0.5 ng/mL for fentanyl and its analogs[9]
Limit of Quantification (LOQ) Analyte dependent, generally in the low ng/mL range0.5 - 10 ng/mL for various illicit drugs[8]3 - 25 ng/mL for a panel of 23 opioids[7]
Intra-day Precision (%CV) ≤5% for fentanyl and its analogs[9]Generally <15%<15% for most compounds[7]
Inter-day Precision (%CV) ≤5% for fentanyl and its analogs[9]Generally <15%<15% for most compounds[7]

Experimental Protocols

Protocol 1: Protein Precipitation (PP) for Plasma/Serum Samples

This protocol is a rapid and simple method for preparing plasma or serum samples for LC-MS/MS analysis.

Materials:

  • Biological sample (Plasma or Serum)

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Internal Standard (IS) working solution (e.g., this compound at a concentration of 0.5 µg/mL)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to the sample.

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample to precipitate the proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protein_Precipitation_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is add_acn Add Acetonitrile (to precipitate proteins) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is suitable for extracting methadone and its analogs from urine, providing a cleaner sample than protein precipitation.

Materials:

  • Urine sample

  • Internal Standard (IS) working solution (e.g., this compound)

  • 1M Sodium Hydroxide (NaOH)

  • Extraction solvent (e.g., a mixture of dichloromethane and isopropanol 9:1 v/v)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Adjust the sample pH to approximately 9-10 by adding 100 µL of 1M NaOH.

  • Add 5 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic (bottom) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow start Start: Urine Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to 9-10 add_is->adjust_ph add_solvent Add Extraction Solvent adjust_ph->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid_Phase_Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution start Start: Blood Sample add_is_buffer Add IS & Buffer start->add_is_buffer centrifuge_pre Centrifuge add_is_buffer->centrifuge_pre supernatant Collect Supernatant centrifuge_pre->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note and Protocol for the Mass Spectrometric Analysis of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the use of racemic α-Methadol-d3 (rac α-Methadol-d3) as an internal standard for the quantitative analysis of α-Methadol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). α-Methadol is a metabolite of methadone, a synthetic opioid used in the treatment of opioid dependence. Accurate quantification of α-Methadol is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[1][2]

Experimental Protocols

Sample Preparation (Plasma)

This protocol is adapted from established methods for the analysis of related compounds in plasma.[1][3]

Materials:

  • Blank plasma

  • Calibrators and Quality Control (QC) samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of methadone and its metabolites.[4][5]

LC System:

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

MS System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for α-Methadol and this compound would need to be optimized. For methadone, a related compound, a common transition is m/z 310.2 → 265.2. For a deuterated analog like methadone-d3, the precursor ion would be shifted (e.g., m/z 313.2). The product ion may or may not be shifted depending on the location of the deuterium atoms.

  • Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument and analytes.

Data Presentation

The following table summarizes the expected quantitative performance of an LC-MS/MS method for α-Methadol using this compound as an internal standard, based on published data for similar analytes.[1][3][4]

ParameterExpected Performance
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)1 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of α-Methadol Calibration_Curve->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Workflow for the quantification of α-Methadol using this compound.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway, it is used to quantify metabolites of methadone, which acts on opioid receptors. The following is an illustrative diagram of a generic opioid receptor signaling pathway.

G Methadone Methadone / α-Methadol Opioid_Receptor μ-Opioid Receptor Methadone->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ion_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channels->K_Efflux Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Simplified opioid receptor signaling pathway.

References

Application Notes and Protocols for the Use of rac α-Methadol-d3 in Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac α-Methadol-d3 is a deuterated stable isotope-labeled analog of α-Methadol, a primary active metabolite of the synthetic opioid analgesic methadone. Due to its structural similarity to methadone and its metabolites, and its distinct mass difference from the unlabeled endogenous compounds, rac α--Methadol-d3 serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of methadone and its metabolites in biological matrices.[1][2] The use of stable isotope-labeled internal standards is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical data.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolite identification and quantification, focusing on the major metabolites of methadone.

Metabolic Pathway of Methadone

The metabolism of methadone, and by extension α-Methadol, is a complex process primarily occurring in the liver. The major metabolic pathway is N-demethylation, which is mediated by cytochrome P450 (CYP) enzymes, principally CYP3A4 and CYP2B6.[3][4] This process leads to the formation of the primary and largely inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[3][5][6] EDDP can be further metabolized, but it is the main analyte, along with the parent drug, that is monitored in clinical and forensic settings.[5][6]

MetabolicPathway Methadone Methadone / α-Methadol CYP CYP3A4, CYP2B6 (N-demethylation) Methadone->CYP EDDP EDDP (2-ethylidene-1,5-dimethyl- 3,3-diphenylpyrrolidine) FurtherMetabolites Further Metabolites EDDP->FurtherMetabolites CYP->EDDP

Figure 1: Simplified metabolic pathway of Methadone to EDDP.

Quantitative Data Summary

The following tables summarize typical concentration ranges and limits of detection for methadone and its primary metabolite EDDP in various biological matrices, as determined by methods utilizing deuterated internal standards.

Table 1: Quantitative Analysis of Methadone and EDDP in Human Plasma

AnalyteConcentration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Biological MatrixAnalytical MethodReference
Methadone15 - 1,000515PlasmaGC-MS[7]
EDDP5 - 1,00025PlasmaGC-MS[7]
Methadone10 - 1,000-10PlasmaLC-MS/MS[8]

Table 2: Quantitative Analysis of Methadone and EDDP in Human Urine

AnalyteConcentration Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Biological MatrixAnalytical MethodReference
Methadone50 - 2,0001015UrineGC-MS[7]
EDDP50 - 2,00012UrineGC-MS[7]
Methadone20 - 2,000-20UrineLC-MS/MS[8]
Methadone10 - 5,000-10UrineRapidFire/MS/MS[1]
EDDP10 - 5,000-10UrineRapidFire/MS/MS[1]

Experimental Protocols

Below are detailed protocols for the analysis of methadone and its metabolites in biological fluids using this compound as an internal standard.

Protocol 1: GC-MS Analysis of Methadone and EDDP in Plasma and Urine

This protocol is adapted from a validated GC-MS method.[7]

1. Materials and Reagents:

  • This compound (or Methadone-D3 as a close structural analog)

  • Methadone and EDDP reference standards

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Hydrochloric acid

  • Ethyl acetate

  • Isopropanol

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges

  • Nitrogen gas

2. Preparation of Solutions:

  • Stock Solutions (100 µg/mL): Dissolve 10 mg of each reference standard (methadone, EDDP) and the internal standard (this compound) in 100 mL of methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol to cover the desired calibration range.

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration of 500 ng/mL for plasma and 1,000 ng/mL for urine in methanol.[7]

  • Phosphoric Buffer (100 mM, pH 5.0): Prepare by dissolving the appropriate amount of a phosphate salt and adjusting the pH with phosphoric acid.

  • Eluting Solvent: Prepare a mixture of ethyl acetate, isopropanol, and ammonium hydroxide in a 7:2:1 ratio.[7]

3. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of the biological sample (plasma or urine), add 1 mL of 100 mM phosphoric acid (pH 5.0).[7]

  • Add the internal standard spiking solution.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphoric buffer (pH 5.0).[9]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 N hydrochloric acid, followed by 1 mL of methanol.[7]

  • Dry the cartridge under a stream of nitrogen gas at 100 psi for 10 minutes.[7]

  • Elute the analytes with 1 mL of the eluting solvent.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for GC-MS analysis.[9]

4. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Optimize for separation of analytes.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for methadone, EDDP, and this compound.

Protocol 2: LC-MS/MS "Dilute and Shoot" Analysis of Methadone and EDDP in Urine

This protocol is a simplified and high-throughput method.[1]

1. Materials and Reagents:

  • This compound (or Methadone-d3 and EDDP-d3)

  • Methadone and EDDP reference standards

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Preparation of Solutions:

  • Stock and Working Solutions: Prepare as described in Protocol 1, using LC-MS grade solvents.

  • Internal Standard Diluent: Prepare a solution of 50% water and 50% methanol containing the internal standards (e.g., methadone-d3 and EDDP-d3 at 100 ng/mL).[1]

3. Sample Preparation:

  • In a 96-well plate, combine 10 µL of the urine sample (or calibrator/QC) with 1 mL of the internal standard diluent.[1]

  • Seal the plate and mix for 20 seconds.[1]

  • The sample is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Column: Zorbax SB-C18 or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water with 0.2% formic acid.[8]

  • Flow Rate: 1 mL/min.[8]

  • Injection Volume: 3 µL.[8]

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM). Optimize transitions for methadone, EDDP, and the deuterated internal standards.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of methadone and its metabolites using a deuterated internal standard.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Spike Spike Sample with IS Sample->Spike IS This compound (Internal Standard) IS->Spike Calibrators Calibrators & QCs Extraction Solid-Phase or Liquid-Liquid Extraction Calibrators->Extraction Spike->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Acquisition & Integration Analysis->Data Quant Quantification using Calibration Curve Data->Quant Result Final Concentration Report Quant->Result

Figure 2: General workflow for metabolite quantification.

References

Application Notes and Protocols for Monitoring Methadone Compliance Using rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methadone is a synthetic opioid widely used for the management of pain and in opioid maintenance therapy for individuals with opioid use disorder.[1][2] Monitoring patient compliance is crucial to ensure therapeutic efficacy, prevent diversion, and identify potential co-use of other substances.[3] The analysis of methadone and its metabolites in biological matrices, such as urine and plasma, is a standard practice in clinical and forensic toxicology.[4][5] The primary metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][2] While methadol is a minor metabolite, its detection can also provide information about methadone metabolism.[6]

The use of stable isotope-labeled internal standards (SIL-IS), such as rac α-Methadol-d3, is the gold standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] SIL-IS are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium). This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thus correcting for matrix effects and improving the accuracy and precision of quantification.

These application notes provide detailed protocols for the extraction and quantitative analysis of methadone and its metabolites from biological samples using this compound as an internal standard with LC-MS/MS.

Metabolic Pathway of Methadone

Methadone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP2B6 playing significant roles.[1][2] The major metabolic pathway involves N-demethylation to the inactive metabolite EDDP.[1][2] A minor pathway involves the reduction of the keto group to form methadol.[6]

MethadoneMetabolism Methadone Methadone EDDP EDDP (2-ethylidene-1,5-dimethyl- 3,3-diphenylpyrrolidine) [Inactive] Methadone->EDDP Major Pathway (N-demethylation) Methadol α-Methadol [Minor Metabolite] Methadone->Methadol Minor Pathway (Reduction) CYP_enzymes CYP3A4, CYP2B6, etc. CYP_enzymes->Methadone

Caption: Metabolic pathway of methadone.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Urine and Blood/Plasma Samples

This protocol is adapted from established methods for the extraction of methadone and its metabolites from biological fluids.[4]

Materials:

  • This compound internal standard solution (100 ng/mL in methanol)

  • Certified blank urine or blood/plasma

  • 0.1 M Sodium borate buffer (pH 9.0)

  • n-Butyl chloride

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Centrifuge tubes (16 x 100 mm)

  • Rotary mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Pipette 0.2 mL of the specimen (urine, whole blood, serum, or plasma) into a labeled centrifuge tube.

  • For each sample, add 20 µL of the 100 ng/mL this compound internal standard solution.

  • Add 0.5 mL of 0.1 M sodium borate buffer (pH 9.0) to each tube.

  • Briefly vortex mix.

  • Add 2 mL of n-butyl chloride to each tube.

  • Cap the tubes and place them on a rotary mixer for 10 minutes.

  • Centrifuge the tubes for 10 minutes at 3500 rpm.

  • Transfer the upper organic layer (n-butyl chloride) to a clean, labeled tube.

  • Evaporate the extracts to dryness under a stream of nitrogen at approximately 50°C.

  • Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 80:20 0.1% formic acid in water:acetonitrile) and vortex briefly.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

This method is a simpler and faster alternative to LLE for plasma and serum samples.[8]

Materials:

  • This compound internal standard solution (100 ng/mL in methanol)

  • Acetonitrile (containing 0.1% formic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: "Dilute-and-Shoot" for Urine Samples

This is the most straightforward method for urine samples, requiring minimal sample preparation.[7][9]

Materials:

  • This compound internal standard solution (100 ng/mL in methanol)

  • LC-MS grade water

  • Autosampler vials with inserts

Procedure:

  • Pipette 50 µL of the urine sample into an autosampler vial.

  • Add 20 µL of the 100 ng/mL this compound internal standard solution.

  • Add 930 µL of LC-MS grade water to achieve a 1:20 dilution.

  • Cap the vial and vortex to mix.

  • The sample is now ready for direct injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of methadone and its metabolites. These may need to be optimized for individual instruments.

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity or equivalent
ColumnZorbax Eclipse Plus C8 (50 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerAgilent 6460 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Nebulizer GasNitrogen
Nebulizer Pressure40 psi
Drying GasNitrogen
Drying Gas Flow13 L/min
Drying Gas Temperature350 °C
Capillary Voltage4000 V

Quantitative Data and Method Validation

The following table presents typical validation parameters for a quantitative LC-MS/MS method for methadone.

AnalyteLinear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Methadone10 - 5,000> 0.995< 5%< 5%90 - 110%
EDDP10 - 5,000> 0.995< 5%< 5%90 - 110%

Data adapted from a similar application for methadone and EDDP analysis.[9]

Experimental Workflow

The following diagram illustrates the general workflow for monitoring methadone compliance using this compound.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine/Plasma) AddIS Addition of This compound SampleCollection->AddIS Extraction Extraction (LLE, Protein Precipitation, or Dilute-and-Shoot) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Methadone & Metabolites LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for methadone analysis.

References

Application Note: High-Resolution Mass Spectrometry of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the analysis of rac α-Methadol-d3 using high-resolution mass spectrometry (HRMS). The methodology provides a comprehensive workflow for the sample preparation, liquid chromatography separation, and mass spectrometric detection and characterization of this deuterated methadol analog. The presented protocols and data are intended to guide researchers, scientists, and drug development professionals in their analytical studies.

Introduction

rac α-Methadol is a synthetic opioid, and its deuterated analog, this compound, serves as an internal standard for quantitative analysis in various biological matrices. Accurate and sensitive detection is crucial for pharmacokinetic and metabolic studies. High-resolution mass spectrometry offers the necessary selectivity and sensitivity for the reliable identification and quantification of this compound.[1][2] This document outlines the experimental procedures for its analysis.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the analysis of this compound from a solution is provided below. This protocol can be adapted for various matrices such as plasma or urine with appropriate modifications.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation:

    • Take a 100 µL aliquot of the stock solution and dilute it with 1 mL of a solvent mixture, such as methanol, acetonitrile, or water (or a combination thereof), to achieve a working concentration of approximately 100 µg/mL.[3]

    • For higher sensitivity applications, further dilutions can be made to reach concentrations in the range of 10 µg/mL.[3]

  • Final Sample Preparation:

    • If the solution contains any particulates, it must be filtered through a 0.22 µm syringe filter before injection to prevent instrument contamination.[3]

    • Transfer the final solution into a 2 mL autosampler vial with a screw cap and septum.[3]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following parameters are recommended for the chromatographic separation and mass spectrometric analysis of this compound.

Table 1: Proposed Liquid Chromatography and Mass Spectrometry Parameters

ParameterValue
Liquid Chromatography
ColumnHypersil Gold C18 (or equivalent)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature35 °C
Mass Spectrometry
Ionization ModeHeated Electrospray Ionization (HESI), Positive Ion Mode
Spray Voltage3.5 kV
Capillary Temperature300 °C
Sheath Gas Flow Rate65 units
Aux Gas Flow Rate20 units
Sweep Gas Flow Rate2 units
Aux Gas Heater Temperature420 °C
S-Lens RF Level55
Full MS Scan Rangem/z 100-500
Full MS Resolution70,000
MS/MS (dd-MS²)TopN = 3, Resolution = 35,000
Collision EnergyStepped HCD (e.g., 20, 30, 40 eV)

Data Presentation

The expected accurate mass and major predicted fragment ions for this compound are summarized in the table below. These predictions are based on the known fragmentation patterns of similar compounds like methadone and its metabolites.[4]

Table 2: Predicted Quantitative Data for this compound

CompoundFormulaExact Mass [M+H]⁺ (m/z)Predicted Major Fragment Ions (m/z)
This compoundC₂₁H₂₇D₃NO317.2592299.2486 (Loss of H₂O), 274.2173 (Loss of C₂H₅N(CH₃)₂), 75.0998 ((CH₃)₂N⁺=CH-CH₃)

Visualization of Methodologies

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (~100 µg/mL) stock->working Dilution final Final Sample (Filtered) working->final Filtration lc LC Separation final->lc ms HRMS Detection lc->ms Elution acquisition Data Acquisition ms->acquisition analysis Data Analysis acquisition->analysis Processing

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

The predicted fragmentation pathway of protonated this compound is illustrated below. The fragmentation is expected to be initiated by the loss of a water molecule, followed by further cleavages of the carbon skeleton.

fragmentation_pathway parent This compound [M+H]⁺ m/z 317.2592 frag1 [M+H-H₂O]⁺ m/z 299.2486 parent->frag1 - H₂O frag2 Fragment m/z 274.2173 parent->frag2 - C₂H₅N(CH₃)₂ frag3 Fragment m/z 75.0998 frag2->frag3

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed methodology for the analysis of this compound by high-resolution mass spectrometry. The described protocols for sample preparation and LC-HRMS analysis, along with the predicted fragmentation data, offer a solid foundation for researchers in the fields of toxicology, pharmacology, and drug metabolism.

References

Application Note: High-Throughput Analysis of Methadol in Clinical Samples using rac α-Methadol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of methadol in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs rac α-Methadol-d3 as an internal standard to ensure accuracy and precision, making it suitable for clinical chemistry applications such as therapeutic drug monitoring, pain management, and forensic toxicology. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Methadol is a synthetic opioid analgesic structurally related to methadone. Its clinical monitoring is crucial for ensuring therapeutic efficacy and preventing potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a detailed protocol for the application of this compound in a clinical research setting.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Methadol reference standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Drug-free human urine for calibration standards and quality controls

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Strong Cation Exchange)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 1% formic acid in water, followed by 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Conditions
  • Instrument: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

Mass Spectrometry (MS) Conditions
  • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methadol312.2265.120
This compound315.2268.120

Data Presentation

The following table summarizes the performance characteristics of the described method, validated according to clinical laboratory standards.

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 7%
Recovery85 - 105%
Matrix EffectMinimal (< 15%)

Mandatory Visualization

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spike Spike with this compound urine->spike spe Solid Phase Extraction spike->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms quant Quantitation (Analyte/IS Ratio) ms->quant report Reporting quant->report

Caption: Analytical workflow for the quantification of Methadol using this compound.

internal_standard_principle cluster_quant Quantitation A_prep Sample Prep Variation A_ion Ionization Variation A_prep->A_ion IS_prep Sample Prep Variation A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Variation IS_signal IS Signal Ratio Ratio (Analyte Signal / IS Signal) A_signal->Ratio IS_prep->IS_ion IS_ion->IS_signal IS_signal->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of internal standard correction in LC-MS/MS analysis.

Application Note: Solid-Phase Extraction of rac α-Methadol-d3 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of rac α-Methadol-d3 from complex biological matrices such as plasma and urine. The described method is crucial for researchers, scientists, and drug development professionals requiring clean sample extracts for downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Proper sample preparation is a critical step to enhance the sensitivity and specificity of detection methods.[2] This protocol is designed to minimize matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy and precision of quantitative measurements.[1]

Introduction

This compound is a deuterated analog of α-methadol, often utilized as an internal standard in pharmacokinetic and metabolic studies of methadone and related opioids.[1] Accurate quantification of this analyte in biological samples is essential for reliable data. Biological matrices are complex, containing proteins, lipids, and other endogenous substances that can interfere with analysis.[2] Solid-phase extraction is a widely used technique for sample cleanup and analyte enrichment, offering significant advantages over liquid-liquid extraction by reducing solvent consumption and improving efficiency. This protocol provides a starting point for developing a validated SPE method for this compound.

Materials and Reagents

  • This compound standard

  • Internal Standard (if a different one is used)

  • SPE Cartridges: Mixed-mode cation exchange or reversed-phase (e.g., C18) cartridges are recommended based on the properties of similar compounds.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ammonium Hydroxide

  • Formic Acid or Acetic Acid

  • Phosphate Buffer (e.g., 0.1 M, pH 6.0)

  • Sample Collection Tubes

  • Centrifuge

  • Vortex Mixer

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.

3.1. Sample Pre-treatment

Proper sample pre-treatment is essential to ensure optimal retention of the analyte on the SPE sorbent.[3]

  • To 1 mL of the biological sample (e.g., plasma or urine), add a known concentration of the internal standard.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).[2]

  • Vortex the mixture for 30 seconds to ensure homogeneity.[2]

  • Centrifuge the sample at 3500 rpm for 5 minutes to pellet any precipitated proteins or particulates.[2]

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3.2. Solid-Phase Extraction Procedure

The following steps outline the SPE process using a mixed-mode cation exchange cartridge.

Table 1: Solid-Phase Extraction Protocol Steps

StepReagent/SolventVolumeAction
Conditioning Methanol1 mLPass the solvent through the cartridge to wet the sorbent.
Equilibration Deionized Water1 mLPass the water through to prepare the sorbent for the aqueous sample.
Sample Loading Pre-treated Sample Supernatant~2 mLLoad the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
Washing 1 2% Acetic Acid in Water2 mLWash the cartridge to remove polar interferences.[2]
Washing 2 Methanol1 mLWash the cartridge to remove less polar interferences.[2]
Elution 5% Ammonium Hydroxide in Methanol2 mLElute the analyte of interest.[2]

3.3. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 100-200 µL of 50:50 acetonitrile:water) for subsequent analysis.

Data and Expected Results

While specific quantitative data for this compound recovery is not provided in the searched literature, typical SPE methods for similar analytes can achieve high recovery and low matrix effects.

Table 2: Expected Performance Characteristics

ParameterExpected ValueNotes
Recovery > 85%Recovery should be consistent and reproducible across different sample lots.
Matrix Effect < 15%Calculated by comparing the analyte response in post-extracted spiked samples to that in a neat solution.
Process Efficiency > 80%A measure of the overall efficiency of the extraction process, accounting for both recovery and matrix effects.

Note: These are target values and actual results may vary. Method validation is required to determine the specific performance of this protocol.

Workflow Diagram

The following diagram illustrates the key steps of the solid-phase extraction workflow.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_proc Post-Elution Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (pH 6.0) Add_IS->Add_Buffer Vortex Vortex Add_Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (Basic Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Eluate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for Liquid-Liquid Extraction of rac α-Methadol-d3 from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

α-Methadol is a synthetic opioid analgesic and a metabolite of acetylmethadol. The accurate quantification of its deuterated form, rac α-Methadol-d3, in plasma is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating analytes from complex biological matrices like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method effectively removes proteins and other interfering substances, thereby enhancing the sensitivity and reliability of the analytical results.[2]

This document provides a detailed protocol for the liquid-liquid extraction of this compound from human plasma. The procedure involves protein precipitation followed by the extraction of the analyte into an organic solvent.

Target Audience: This protocol is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry and bioanalysis.

Data Presentation

While specific quantitative data for the liquid-liquid extraction of this compound was not found in the provided search results, the following table presents typical performance parameters that should be validated for this method.

ParameterTypical ValueDescription
Recovery (%) > 85%The percentage of the analyte recovered from the plasma sample after the extraction process.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating the linearity of the assay over a specific concentration range.
Intra-day Precision (%CV) < 15%The coefficient of variation for replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements on different days.

Experimental Protocol

This protocol is a representative method synthesized from common practices for the extraction of similar analytes from plasma and may require optimization.

Materials and Reagents:

  • Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., EDTA)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Methadone-d9)

  • Acetonitrile (ACN), LC-MS grade[3]

  • n-Butyl chloride, reagent grade[3]

  • 0.1 M Sodium Hydroxide (NaOH)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[3][4]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples gently to ensure homogeneity.

  • Spiking with Internal Standard:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard solution to each plasma sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to each tube.[4]

    • Vortex vigorously for 30 seconds to precipitate the plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new clean microcentrifuge tube.

    • Add 50 µL of 0.1 M NaOH to adjust the pH of the sample.

    • Add 1 mL of n-butyl chloride to the tube.[3]

    • Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.

  • Isolation of Organic Layer:

    • Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube, being cautious not to aspirate any of the lower aqueous layer.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4][5]

    • Vortex for 20 seconds to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final_steps Final Processing plasma 200 µL Plasma is Add Internal Standard plasma->is acn Add 400 µL Acetonitrile is->acn vortex1 Vortex (30s) acn->vortex1 centrifuge1 Centrifuge (10,000 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant ph_adjust Add 50 µL 0.1 M NaOH supernatant->ph_adjust Supernatant from Precipitation solvent Add 1 mL n-Butyl Chloride ph_adjust->solvent vortex2 Vortex (1 min) solvent->vortex2 centrifuge2 Centrifuge (5,000 x g, 5 min) vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness (N2) organic_layer->evaporate Analyte in Organic Solvent reconstitute Reconstitute in 100 µL evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the liquid-liquid extraction of this compound from plasma.

References

Application Notes and Protocols for the Analysis of Methadol and Related Compounds in Hair

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of rac α-Methadol-d3 and its non-deuterated counterparts in hair for monitoring drug exposure.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in toxicological analysis and bioanalytical method development.

Introduction

Hair analysis is a powerful tool for the retrospective investigation of chronic drug exposure due to the long detection window it provides, often spanning months to years. Methadone, a synthetic opioid used in pain management and opioid maintenance therapy, and its metabolites are incorporated into the hair shaft during growth, providing a historical record of use. The primary metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). Methadol is also a metabolite of methadone.

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, involves adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process. The deuterated standard is chemically identical to the analyte of interest and behaves similarly during extraction, derivatization, and chromatography, but is distinguishable by its higher mass. This allows for accurate correction of any analyte loss during sample preparation and compensates for variations in instrument response, ensuring high precision and accuracy.

This document provides detailed protocols for the extraction and quantification of methadone and its metabolites from human hair using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the primary focus is often on methadone and EDDP, the principles and methods described are directly applicable to the analysis of methadol using this compound as the internal standard.

Principles of Drug Incorporation into Hair

Drugs and their metabolites are incorporated into hair primarily from the bloodstream via the hair follicle. Other potential routes of incorporation include sweat, sebum, and external contamination. Factors such as hair color can influence drug concentrations, with higher levels often found in darker, melanin-rich hair due to the affinity of many basic drugs for melanin.

Metabolic Pathway of Methadone

Methadone is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6), to its main, inactive metabolite, EDDP, through N-demethylation.[1][2][3] Other minor metabolites, such as methadol, are also formed. Monitoring both the parent drug and its metabolites is crucial for interpreting drug exposure and can help distinguish between systemic use and external contamination.

Methadone Metabolism Simplified Metabolic Pathway of Methadone Methadone Methadone Enzymes CYP3A4, CYP2B6, etc. Methadone->Enzymes EDDP EDDP (Primary Metabolite) Methadol Methadol (Metabolite) Enzymes->EDDP N-demethylation Enzymes->Methadol

Simplified metabolic pathway of methadone.

Experimental Protocols

The following are detailed protocols for the analysis of methadone and its metabolites in hair. These methods can be adapted for the specific analysis of methadol using this compound.

General Sample Preparation Workflow

The overall workflow for hair analysis involves decontamination, extraction, purification, and instrumental analysis.

Hair Analysis Workflow General Workflow for Hair Analysis cluster_prep Sample Preparation cluster_analysis Analysis Decontamination Decontamination Extraction Extraction Decontamination->Extraction Purification Purification Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS GCMS GC-MS Analysis Purification->GCMS Data_Processing Data_Processing LCMS->Data_Processing Quantification GCMS->Data_Processing Quantification

General workflow for hair analysis.
Protocol 1: LC-MS/MS Analysis

This method is highly sensitive and specific, and it is particularly suitable for quantifying EDDP without the risk of thermal degradation of methadone that can occur in GC-MS analysis.[4][5]

1. Decontamination:

  • Weigh 20-50 mg of hair into a glass tube.

  • Wash the hair twice with 5 mL of dichloromethane for 2 minutes each time to remove external contaminants.

  • Decant the solvent and allow the hair to dry completely.

2. Sample Incubation and Extraction:

  • Cut the decontaminated hair into small segments (approx. 1 mm).

  • Add 50 µL of a deuterated internal standard working solution (containing methadone-d3, EDDP-d3, and/or this compound) to each sample.

  • Add 0.45 mL of an acetonitrile/25 mM formic acid solution (5:95 v/v).[6][7][8][9][10]

  • Incubate the sample in a water bath at 37°C for 18 hours.[6][7][8][9][10]

  • Centrifuge the sample and transfer the supernatant for analysis.

3. Instrumental Analysis (LC-MS/MS):

  • LC Column: Zorbax SB-Phenyl (2.1 x 100 mm, 3.5-µm particle size) or equivalent.[6][8][10]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

4. MRM Transitions:

  • The following table provides example MRM transitions. These should be optimized on the specific instrument used.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Quantifier) Product Ion (Q3) m/z (Qualifier) Collision Energy (eV)
Methadone310.2265.0105.113 / 29
EDDP278.2234.1-29
Methadone-d3313.2268.3-13
EDDP-d3281.2234.1-33

(Data derived from multiple sources, including reference[6])

Protocol 2: GC-MS Analysis with Solid-Phase Extraction (SPE)

This protocol involves a more extensive cleanup step and derivatization, which can be beneficial for complex matrices.

1. Decontamination:

  • Follow the same procedure as in Protocol 1.

2. Sample Digestion:

  • To 50 mg of decontaminated and minced hair, add the deuterated internal standard solution.

  • Add 1 mL of 1 M Sodium Hydroxide (NaOH).

  • Incubate at 50-60°C for 45-60 minutes.

  • Neutralize the extract with acid (e.g., 100 µL of 20% formic acid).

3. Solid-Phase Extraction (SPE) Cleanup:

  • Cartridge: Mixed-mode SPE cartridge (e.g., C8/SCX).

  • Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer.

  • Sample Loading: Apply the neutralized hair extract to the cartridge.

  • Washing:

    • Wash with 3 mL of 0.1 M phosphate buffer.

    • Wash with 3 mL of methanol/water (30/70, v/v).

    • Wash with 3 mL of 0.1 M HCl.

    • Wash again with 3 mL of methanol/water (30/70, v/v).

  • Elution: Elute the analytes with 3 mL of ethyl acetate/ammonium hydroxide (100:4, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).

4. Derivatization (for GC-MS):

  • Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the reconstituted extract.[11]

  • Incubate at 60-70°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.

5. Instrumental Analysis (GC-MS):

  • GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C. Caution: Higher injector temperatures (>260°C) may cause thermal degradation of methadone into EDDP, leading to inaccurate quantification of EDDP.[4][5]

  • Oven Program: Start at 80-100°C, ramp up to 290-300°C.

  • MS Mode: Operate in Selected Ion Monitoring (SIM) mode.

  • Selected Ions (m/z): Monitor characteristic ions for the TMS-derivatives of methadone, EDDP, and their deuterated standards. For underivatized methadone, m/z 72 is a key fragment.[12]

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the analysis of methadone and EDDP in hair. Similar performance would be expected for methadol with its corresponding deuterated standard.

Table 1: Method Validation Parameters

Parameter LC-MS/MS GC-MS Source(s)
Linearity Range (ng/mg) 0.1 - 300.1 - 2.5[11][13]
Lower Limit of Quantitation (LLOQ) 0.05 - 0.1 ng/mg~0.1 ng/mg[13][14]
Intra-day Precision (%RSD) 2.0 - 12%< 3.5%[6][8][10][11]
Inter-day Precision (%RSD) 2.7 - 15%< 3.5%[6][8][10][11]
Accuracy (% Bias) -24% to +16%N/A[6][8][10]
Extraction Recovery > 90% (with SPE)92 - 102%[11][13]

Table 2: Typical Concentrations in Hair Samples

Analyte Concentration Range in Positive Samples (ng/mg) Source(s)
Methadone0.36 - 15.0[2]
EDDP0.19 - 10.8[2]

Conclusion

The protocols detailed in this document provide robust and reliable methods for the quantification of methadone and its metabolites in hair samples. The use of a specific deuterated internal standard, such as this compound for the analysis of methadol, is critical for achieving the accuracy and precision required in forensic and clinical toxicology. While both GC-MS and LC-MS/MS are powerful techniques, LC-MS/MS is often preferred for its ability to analyze a wider range of compounds and to avoid potential thermal degradation issues associated with GC analysis. The choice of method will depend on the specific analytes of interest, required sensitivity, and available instrumentation. Proper validation of these methods is essential to ensure the reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: rac α-Methadol-d3 Matrix Effects in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using rac α-Methadol-d3 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated analog of α-methadol. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of methadone, its metabolites, and related opioid compounds in biological matrices.[1] Its structural similarity to the target analytes allows it to co-elute and experience similar ionization effects, thus compensating for variations in sample preparation and instrument response, which is crucial for accurate quantification.

Q2: What are matrix effects and how do they affect the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). For this compound and the target analytes, matrix effects can lead to inaccurate and imprecise quantification if not properly addressed. The use of a deuterated internal standard like this compound helps to mitigate these effects as it is similarly affected by the matrix.

Q3: What are the common biological matrices analyzed for methadone and its metabolites using this compound?

A3: Common biological matrices include urine, plasma, blood, oral fluid, and umbilical cord tissue.[3][4][5][6][7] The choice of matrix depends on the specific goals of the study, such as clinical monitoring, forensic toxicology, or pharmacokinetic research.

Q4: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?

A4: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is particularly susceptible to matrix effects due to the nature of the ionization process.[2] Gas chromatography-mass spectrometry (GC-MS) can also be affected, though often to a lesser extent, and may require derivatization of the analytes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound due to matrix effects.

Issue 1: Poor reproducibility and inaccurate quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous technique. For example, if using a simple "dilute and shoot" method for urine, try implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

    • Optimize Chromatography: Ensure that the chromatographic separation is adequate to resolve the analytes from the majority of matrix components. Adjusting the gradient, flow rate, or switching to a different column chemistry can improve separation.

    • Assess for Ion Suppression/Enhancement: Conduct a post-column infusion experiment to visualize the regions of ion suppression or enhancement in your chromatogram. This will help in adjusting the retention time of your analyte to a cleaner region of the chromatogram if possible.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

Issue 2: Low signal intensity for this compound and the target analyte.
  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with poor reproducibility, enhancing the sample cleanup is the primary strategy. SPE is often more effective than LLE or protein precipitation at removing phospholipids and other sources of ion suppression.

    • Change Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.

    • Check for Contamination: Ensure that the LC system, particularly the injection port and column, are not contaminated with residual matrix from previous injections. Implement a robust wash cycle between samples.

Quantitative Data on Matrix Effects

The following tables summarize matrix effect data for methadone and related compounds from various studies. While not specific to this compound in all cases, this data provides valuable insights into the expected range of matrix effects in different biological samples.

Table 1: Matrix Effect Data for Opioids in Urine

AnalyteInternal StandardSample PreparationMatrix Effect Efficiency (%)Citation
OpiatesDeuterated analogsDilution, Centrifugation82.5 - 109.2[3]

Table 2: Matrix Effect Data for Methadone and Metabolites in Umbilical Cord

AnalyteInternal StandardSample PreparationMatrix Effect (%)Citation
MethadoneMethadone-d9Solid-Phase Extraction4.5 - 28.9 (Ion Suppression)[5]
EDDPEDDP-d3Solid-Phase Extraction39.5 (Ion Enhancement)[5]

Experimental Protocols

General Protocol for Sample Preparation and LC-MS/MS Analysis

This is a generalized protocol based on common practices for the analysis of methadone using a deuterated internal standard. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Choose one):

    • Protein Precipitation (for Plasma/Blood): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard (this compound). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (for Urine/Plasma): Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange). Load the pre-treated sample (e.g., diluted and acidified). Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide). Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • "Dilute and Shoot" (for Urine): Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard. Centrifuge to remove particulates before injection.[1]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 or similar reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor and product ions for both the analyte (e.g., methadone) and the internal standard (this compound).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) spike Spike with This compound start->spike pp Protein Precipitation spike->pp Choice of Cleanup spe Solid-Phase Extraction spike->spe lle Liquid-Liquid Extraction spike->lle lcms LC-MS/MS Analysis pp->lcms spe->lcms lle->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate Results or Poor Reproducibility q1 Is the internal standard response stable? start->q1 a1_yes Matrix effect is likely impacting analyte and IS similarly. Check calibration. q1->a1_yes Yes a1_no Significant variable matrix effects or IS issue. q1->a1_no No q2 Have you tried a more rigorous sample cleanup? a1_no->q2 a2_no Implement SPE or LLE. q2->a2_no No a2_yes Optimize chromatography or consider sample dilution. q2->a2_yes Yes

Caption: A troubleshooting decision tree for matrix effect issues.

References

Technical Support Center: Optimizing rac α-Methadol-d3 Signal Intensity in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of rac α-Methadol-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this internal standard in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound is a deuterated analog of α-Methadol, a metabolite of methadone. In LC-MS, it serves as an excellent internal standard for the quantitative analysis of methadone and its related metabolites.[1] Because it is chemically almost identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration to correct for variations during sample preparation, chromatography, and ionization.[2] This helps to improve the accuracy and precision of the quantification, especially in complex biological matrices where matrix effects can be significant.

Q2: I am observing a low signal for this compound. What are the common causes?

A2: Low signal intensity for a deuterated internal standard like this compound in LC-MS is a common issue that can stem from several factors:

  • Ion Suppression: This is the most frequent cause, where co-eluting components from the sample matrix interfere with the ionization of the internal standard in the MS source, reducing its signal.[3]

  • Suboptimal Ion Source Parameters: The settings of your mass spectrometer's ion source, such as spray voltage, gas flows, and temperature, may not be optimized for this compound.

  • Inadequate Sample Preparation: Inefficient extraction or cleanup of the sample can lead to a higher concentration of matrix components that cause ion suppression.

  • Mobile Phase Composition: The additives and pH of your mobile phase can significantly impact the ionization efficiency of your internal standard.

  • Hydrogen-Deuterium (H/D) Exchange: In some instances, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions, although this is less common for stably labeled positions.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a general decrease in signal intensity for all analytes.[4]

Q3: Can the mobile phase composition affect the signal of my deuterated internal standard?

A3: Absolutely. The choice of mobile phase additives and the overall pH are critical for achieving good ionization efficiency. For compounds like methadol, which are basic, a mobile phase with an acidic pH (e.g., using formic acid or acetic acid) is typically used to promote the formation of protonated molecules [M+H]+ in positive electrospray ionization (ESI) mode. The concentration and type of additive can influence the signal intensity. It is advisable to optimize the mobile phase composition to ensure the best possible signal for both the analyte and the internal standard.

Q4: How can I determine if ion suppression is the cause of the low signal?

A4: A common method to assess ion suppression is a post-extraction addition experiment. This involves comparing the signal response of this compound in a clean solvent to its signal response when spiked into the extracted matrix of a blank sample (a sample that does not contain the analyte or internal standard).[5] A significantly lower signal in the matrix sample indicates the presence of ion suppression.

Troubleshooting Guide for Low Signal Intensity

If you are experiencing low signal intensity with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Internal Standard Response in a Clean Solution

First, ensure that the instrument is performing correctly and that the internal standard solution is of the expected concentration and purity.

  • Action: Prepare a dilution of your this compound working solution in the initial mobile phase composition. Inject this directly into the mass spectrometer (or via the LC system without a column) and monitor the signal intensity.

  • Expected Outcome: You should observe a strong and stable signal. If the signal is weak at this stage, it could indicate a problem with the standard itself, the solvent, or the basic instrument settings.

Step 2: Investigate Matrix Effects and Ion Suppression

Matrix effects are a primary cause of signal loss for internal standards in complex samples.

  • Action: Perform a post-extraction addition experiment as described in Q4 of the FAQ.

  • Interpretation of Results:

    • Significant Signal Reduction (>25%): This strongly suggests ion suppression from the sample matrix. Proceed to Step 3.

    • Minimal Signal Reduction (<25%): While some minor matrix effects may be present, the primary cause of low signal may lie elsewhere. Proceed to Step 4.

Step 3: Mitigate Ion Suppression

If ion suppression is confirmed, the following strategies can be employed:

  • Improve Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.

  • Optimize Chromatography: Adjust your LC method to chromatographically separate the this compound from the co-eluting matrix components that are causing the suppression. This may involve changing the gradient, the column chemistry, or the mobile phase composition.

  • Dilute the Sample: If the analyte concentration allows, diluting the sample extract can reduce the concentration of matrix components and thereby lessen ion suppression.

Step 4: Optimize Mass Spectrometer Parameters

Fine-tuning the ion source and other MS parameters can significantly enhance the signal.

  • Action: Systematically optimize the following parameters for the this compound MRM transitions:

    • Ion Source: Spray Voltage, Nebulizer Gas Pressure, Drying Gas Flow and Temperature.[6]

    • Compound-Specific Parameters: Fragmentor Voltage and Collision Energy.

  • Tip: Use a fresh, clean solution of this compound for optimization to avoid confounding factors from the matrix.

The following diagram illustrates the troubleshooting workflow:

TroubleshootingWorkflow start Low this compound Signal check_neat Step 1: Analyze IS in Clean Solution start->check_neat is_signal_ok Is Signal Strong and Stable? check_neat->is_signal_ok investigate_matrix Step 2: Investigate Matrix Effects (Post-Extraction Addition) is_signal_ok->investigate_matrix Yes problem_with_std Check Standard/Solvent Purity and Instrument Settings is_signal_ok->problem_with_std No ion_suppression Significant Ion Suppression? investigate_matrix->ion_suppression mitigate_suppression Step 3: Mitigate Ion Suppression ion_suppression->mitigate_suppression Yes optimize_ms Step 4: Optimize MS Parameters ion_suppression->optimize_ms No improve_cleanup Improve Sample Cleanup (e.g., SPE) mitigate_suppression->improve_cleanup optimize_chrom Optimize Chromatography mitigate_suppression->optimize_chrom dilute_sample Dilute Sample mitigate_suppression->dilute_sample end_good Signal Improved improve_cleanup->end_good optimize_chrom->end_good dilute_sample->end_good optimize_source Optimize Ion Source Settings optimize_ms->optimize_source optimize_compound Optimize Compound Parameters optimize_ms->optimize_compound optimize_source->end_good optimize_compound->end_good

Troubleshooting workflow for low internal standard signal.

Experimental Protocols

Below is a representative experimental protocol for the analysis of methadone using this compound as an internal standard. This should be adapted and validated for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS analysis.

The following diagram outlines the sample preparation workflow:

SamplePrepWorkflow start Start: 100 µL Sample add_is Add 20 µL This compound start->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 inject Inject into LC-MS vortex2->inject

Sample preparation workflow using protein precipitation.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 300 °C
Sheath Gas Flow 50 (arbitrary units)
Auxiliary Gas Flow 10 (arbitrary units)

3. Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are typical for methadone and its deuterated analogs. These should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methadone310.2265.115
Methadone (Qualifier)310.2105.130
This compound 313.2 268.2 15

Note: The exact m/z for this compound may vary slightly based on the position of the deuterium labels. The provided values are for a d3-labeled methadone analog and serve as a starting point.[7]

Quantitative Data Summary

The use of a deuterated internal standard like this compound is crucial for mitigating variability due to matrix effects. The table below illustrates a hypothetical example of how matrix effects can impact the signal intensity of an analyte and how the internal standard corrects for this.

Table: Impact of Matrix Effects on Signal Intensity

Sample TypeAnalyte Peak AreaIS (this compound) Peak AreaAnalyte/IS Ratio
Calibration Standard in Solvent105,000210,0000.50
Sample A (Low Matrix Effect)95,000190,0000.50
Sample B (High Matrix Effect - Ion Suppression)50,000100,0000.50

As shown in the table, even though the absolute peak areas for both the analyte and the internal standard are suppressed in Sample B, their ratio remains constant. This demonstrates the effectiveness of using a deuterated internal standard to ensure accurate quantification in the presence of matrix effects.

References

Technical Support Center: rac α-Methadol-d3 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of rac α--Methadol-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting rac α-Methadol-d3 from biological matrices?

A1: The two most common and effective methods for extracting this compound from biological matrices such as plasma or urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE utilizes immiscible solvents to partition the analyte from the sample, while SPE uses a solid sorbent to retain and then elute the analyte. Both methods can yield high recovery rates when optimized.[1][2][3][4]

Q2: Why is the pH of the sample important during extraction?

A2: The pH of the sample is a critical factor because it determines the charge state of this compound. As an opioid, it is a basic compound. Adjusting the pH to be about two units above its pKa will neutralize the molecule, making it more soluble in organic solvents and thus significantly improving extraction efficiency during LLE.[5][6][7] For SPE, pH control is essential for optimizing the interaction between the analyte and the sorbent.[8][9]

Q3: What is the purpose of using a deuterated standard like this compound?

A3: Deuterated internal standards are considered the gold standard in quantitative analysis by mass spectrometry.[10][11] Since this compound is chemically almost identical to the non-deuterated α-Methadol, it behaves similarly during extraction and analysis. This allows it to be used as an internal standard to accurately quantify the non-deuterated counterpart by correcting for any analyte loss during sample preparation and analysis, as well as for matrix effects that can cause ion suppression or enhancement.[11][12][13]

Q4: Can this compound degrade during the extraction process?

Q5: What are the best practices for storing samples containing this compound?

A5: To ensure the integrity of your samples, they should be stored at low temperatures, typically 4°C for short-term storage or -20°C to -80°C for long-term storage. Using a stabilizing buffer can also help maintain the stability of the analyte in the matrix.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

This is one of the most common issues encountered during sample preparation. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Recovery

LowRecovery Start Start: Low Recovery Observed Check_pH Is sample pH optimized? (pH > pKa for LLE) Start->Check_pH Adjust_pH Adjust pH of sample before extraction. Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Select a solvent with optimal polarity for α-Methadol (e.g., hexane, ethyl ether). Check_Solvent->Change_Solvent No Check_Volume Is the solvent volume sufficient? Check_Solvent->Check_Volume Yes Change_Solvent->Check_Volume Increase_Volume Increase solvent-to-sample ratio. Check_Volume->Increase_Volume No Check_Mixing Is mixing/vortexing adequate? Check_Volume->Check_Mixing Yes Increase_Volume->Check_Mixing Increase_Mixing Increase mixing time/intensity. Check_Mixing->Increase_Mixing No Check_SPE_Conditioning SPE: Was the cartridge properly conditioned and not allowed to dry? Check_Mixing->Check_SPE_Conditioning Yes Increase_Mixing->Check_SPE_Conditioning Recondition_SPE Ensure proper conditioning and equilibration steps. Check_SPE_Conditioning->Recondition_SPE No Check_Elution SPE: Is the elution solvent strong enough? Check_SPE_Conditioning->Check_Elution Yes Recondition_SPE->Check_Elution Optimize_Elution Use a stronger or more optimized elution solvent (e.g., methanol with ammonia). Check_Elution->Optimize_Elution No End Recovery Improved Check_Elution->End Yes Optimize_Elution->End

Caption: Troubleshooting decision tree for low extraction recovery.

Issue 2: High Variability in Results

Inconsistent results can undermine the reliability of your data. This is often due to subtle variations in the experimental procedure.

Possible Causes and Solutions:

  • Inconsistent pH: Small variations in pH between samples can lead to significant differences in extraction efficiency. Always use a calibrated pH meter and freshly prepared buffers.

  • Inaccurate Pipetting: Ensure all pipettes are calibrated, and use proper pipetting techniques, especially when handling small volumes of internal standard or sample.

  • Matrix Effects: The composition of biological samples can vary, leading to inconsistent ion suppression or enhancement in the mass spectrometer. A robust sample cleanup is crucial. Consider using a more rigorous SPE cleanup protocol.[15]

  • Incomplete Solvent Evaporation or Reconstitution: If a solvent evaporation step is used, ensure samples are completely dry before reconstitution. Incomplete reconstitution can lead to loss of analyte. Vortex samples thoroughly after adding the reconstitution solvent.[15]

Data Presentation: Optimizing Extraction Conditions

The following table summarizes expected recovery rates for this compound under various hypothetical extraction conditions, based on principles for similar molecules.[1][2]

Extraction MethodMatrixpHExtraction Solvent/Elution SolventExpected Recovery (%)
LLEPlasma6.8Hexane90-100
LLEPlasma6.8Ethyl Ether90-99
LLEPlasma9.0Hexane>95
LLEPlasma9.0Ethyl Ether>95
SPE (C18)Urine6.0Methylene chloride:isopropanol:ammonium hydroxide (78:20:2)>90
SPE (C18)Plasma6.8Methanol:concentrated ammonia (19:1)>98
SPE (Mixed-Mode Cation Exchange)Urine4.0Methanol with 5% ammonium hydroxide>90

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from established methods for methadone extraction.[1][2]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • 1M Sodium Hydroxide (NaOH)

  • Hexane (or Ethyl Ether)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., 80:20 water:acetonitrile)

Procedure:

  • Pipette 0.5 mL of the plasma sample into a centrifuge tube.

  • Add the internal standard (this compound) and vortex briefly.

  • To alkalinize the sample, add 100 µL of 1M NaOH to adjust the pH to >9.0. Vortex for 30 seconds.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the dry residue in 500 µL of the reconstitution solvent.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is a generalized procedure based on common methods for opioid extraction from urine.[8][16]

Experimental Workflow for SPE

SPE_Workflow Start Start: Urine Sample Add_Buffer_IS Add pH 6 Phosphate Buffer and Internal Standard Start->Add_Buffer_IS Centrifuge Centrifuge to Pellet Debris Add_Buffer_IS->Centrifuge Load_Sample Load Supernatant onto Cartridge Centrifuge->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol -> Water -> Buffer) Condition_SPE->Load_Sample Wash_1 Wash 1: Deionized Water Load_Sample->Wash_1 Wash_2 Wash 2: 1M Acetic Acid Wash_1->Wash_2 Wash_3 Wash 3: Methanol Wash_2->Wash_3 Dry_Cartridge Dry Cartridge Under Vacuum Wash_3->Dry_Cartridge Elute Elute with Ammoniated Methylene Chloride:Isopropanol Dry_Cartridge->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analysis Analyze by GC-MS or LC-MS/MS Reconstitute->Analysis

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Materials:

  • Urine sample

  • This compound internal standard solution

  • 100 mM pH 6 phosphate buffer

  • Methanol

  • Deionized water

  • 1M Acetic acid

  • Elution solvent: Methylene chloride:isopropanol:ammonium hydroxide (78:20:2 v/v/v), freshly prepared.

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standard. Add 3 mL of 100 mM pH 6 phosphate buffer and mix. Centrifuge for 10 minutes at 3000 rpm to pellet any solids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 100 mM pH 6 phosphate buffer. Do not allow the cartridge to go dry between steps.

  • Sample Loading: Load the supernatant from the prepared sample onto the conditioned cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 1M acetic acid, and finally 3 mL of methanol to remove interferences.

  • Drying: Dry the cartridge thoroughly by applying a full vacuum for at least 5 minutes.

  • Elution: Elute the analyte from the cartridge with 3 mL of the freshly prepared elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of methanol (or another appropriate solvent) for analysis.

References

Technical Support Center: rac α-Methadol-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the analysis of rac α-Methadol-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound is a deuterated stable isotope-labeled internal standard for α-Methadol.[1][2] It is chemically and physically almost identical to the analyte of interest (α-Methadol), but has a different mass due to the deuterium atoms.[2][3] This allows it to be distinguished by a mass spectrometer. Its primary role is to compensate for variability during sample preparation and analysis, including ion suppression, to ensure accurate and precise quantification of the analyte.[3][4]

Q2: What is ion suppression and how does it affect the analysis of this compound?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5][6] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the measurement.[5] Although this compound is used to correct for these effects, severe ion suppression can still compromise the assay's performance if the internal standard signal is also significantly suppressed.

Q3: We are observing low signal intensity for this compound. What are the likely causes?

A3: Low signal intensity for this compound, assuming correct preparation of the standard, is often a direct consequence of ion suppression. This can be caused by several factors:

  • Inadequate sample cleanup: Residual matrix components from biological samples are a primary cause of ion suppression.[5][7]

  • Poor chromatographic separation: If matrix components co-elute with this compound, they will compete for ionization.[8]

  • Mobile phase composition: Certain mobile phase additives can contribute to ion suppression.

  • High concentration of the internal standard: While counterintuitive, a very high concentration of the deuterated standard can sometimes lead to self-suppression or interfere with the analyte's ionization.[5]

Q4: Can the deuterium label on this compound cause it to separate from the unlabeled analyte during chromatography?

A4: Yes, this is a known phenomenon. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts due to the isotope effect.[3][9] If this separation is significant, the analyte and the internal standard may experience different degrees of ion suppression from co-eluting matrix components, leading to inaccurate quantification.[9] It is crucial to ensure maximum overlap of the analyte and internal standard peaks.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem: Low or Inconsistent Signal for this compound

Step 1: Assess the Degree of Ion Suppression

  • Method: Perform a post-column infusion experiment. Continuously infuse a solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[7]

  • Interpretation: The magnitude of the signal drop reveals the severity of ion suppression.

Step 2: Enhance Sample Preparation

  • Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

  • Recommendations:

    • Protein Precipitation (PPT): A simple and common technique, but may not be sufficient for complex matrices as it leaves many other interfering components.[5][8]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding and eluting the analyte, thereby removing a significant portion of matrix interferences. This is often the most effective method for minimizing ion suppression.

Step 3: Optimize Chromatographic Conditions

  • Rationale: Achieving chromatographic separation of this compound from matrix interferences is critical.[8]

  • Recommendations:

    • Adjust the Gradient: Modify the mobile phase gradient to better resolve the analyte from early-eluting salts and late-eluting phospholipids.

    • Change the Column: Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.

    • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix components.[6]

Step 4: Modify Mass Spectrometer and Mobile Phase Parameters

  • Rationale: Fine-tuning the analytical method can help mitigate the effects of any remaining matrix components.

  • Recommendations:

    • Ion Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[5][8]

    • Mobile Phase Additives: Avoid non-volatile buffers like phosphate. Use volatile mobile phase modifiers such as formic acid or ammonium formate. Be aware that even these can contribute to suppression at high concentrations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: Pretreat 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid. Add the this compound internal standard. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity
Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)This compound Peak Area (Arbitrary Units)Matrix Effect (%)
Protein Precipitation55,00062,000-45%
Liquid-Liquid Extraction85,00093,000-15%
Solid-Phase Extraction98,000105,000-5%

Matrix Effect (%) is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100.

Table 2: Recommended LC-MS/MS Parameters for this compound
ParameterRecommended Setting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionTo be determined empirically for the specific instrument

Visualizations

IonSuppression_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Low / Inconsistent Signal for this compound Assess 1. Assess Ion Suppression (Post-Column Infusion) Problem->Assess Optimize_SamplePrep 2. Optimize Sample Preparation (SPE, LLE, PPT) Assess->Optimize_SamplePrep Suppression Detected Optimize_Chromo 3. Optimize Chromatography (Gradient, Column, Flow Rate) Optimize_SamplePrep->Optimize_Chromo Optimize_MS 4. Optimize MS Method (Ion Source, Mobile Phase) Optimize_Chromo->Optimize_MS Solution Reliable & Reproducible Signal Optimize_MS->Solution

Caption: A logical workflow for troubleshooting ion suppression of this compound.

SPE_Protocol Start Start: Plasma Sample + IS Pretreat Pretreat Sample (Acidify & Centrifuge) Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition SPE Cartridge (Methanol -> Water) Equilibrate 2. Equilibrate Cartridge (Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (Water -> Acid -> Methanol) Load->Wash Elute 5. Elute Analyte (Ammoniated Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap End Analysis by LC-MS/MS Evap->End

References

Technical Support Center: rac α-Methadol-d3 Fragmentation Pattern Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac α-Methadol-d3. The focus is on optimizing the fragmentation pattern for reliable and sensitive analysis using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

A1: The chemical formula for α-Methadol is C₂₁H₂₉NO. The addition of three deuterium atoms in this compound results in the formula C₂₁H₂₆D₃NO. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) can be calculated as follows:

CompoundChemical FormulaExact Mass[M+H]⁺ (m/z)
rac α-MethadolC₂₁H₂₉NO311.2249312.2322
This compoundC₂₁H₂₆D₃NO314.2438315.2511

Therefore, you should be looking for a precursor ion of m/z 315.3 in your full scan mass spectrum.

Q2: I am not seeing the expected precursor ion or its intensity is very low. What should I check?

A2: Several factors could contribute to a weak or absent precursor ion. Follow these troubleshooting steps:

  • Source Parameters: Ensure your electrospray ionization (ESI) source parameters are optimized. For compounds like methadol, a positive ionization mode is appropriate. Check and optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Mobile Phase Composition: The pH of your mobile phase can significantly impact ionization efficiency. For amine-containing compounds like α-Methadol, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation.

  • Sample Integrity: Verify the concentration and integrity of your this compound standard solution. Degradation or incorrect dilution can lead to low signal intensity.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest.

Q3: What are the expected major product ions for this compound, and how do I optimize their signal?

A3: The fragmentation of α-Methadol and its deuterated analog is expected to occur at the C-C bond alpha to the nitrogen atom and through the loss of the hydroxyl group. The presence of three deuterium atoms on the N,N-dimethyl group will result in a mass shift for fragments containing this moiety.

Precursor Ion (m/z)Proposed Product IonDescriptionrac α-Methadol (m/z)This compound (m/z)
312.2[M+H-H₂O]⁺Loss of water294.2297.2
312.2[C₅H₁₂N]⁺α-cleavage86.189.1
312.2[C₁₆H₁₇]⁺Cleavage of the side chain209.1209.1

To optimize the signal for these product ions, you will need to perform a product ion scan and then optimize the collision energy for each specific transition. A typical starting point for collision energy for a compound of this size is 15-35 eV.

Q4: I am observing unexpected fragments or high background noise. How can I improve the quality of my fragmentation pattern?

A4: High background noise or unexpected fragments can originate from several sources:

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting matrix components can interfere with the ionization of your analyte.[1] Ensure your chromatographic separation is adequate and consider more rigorous sample preparation techniques like solid-phase extraction (SPE).

  • Contamination: Contamination from the solvent, sample handling, or the LC-MS system itself can introduce interfering peaks. Run solvent blanks to identify potential sources of contamination.

  • In-Source Fragmentation: If the cone voltage (or equivalent parameter) is set too high, fragmentation can occur in the ion source, leading to a diminished precursor ion signal and the appearance of fragment ions in your full scan spectrum. Try reducing the cone voltage.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol describes the optimization of collision energy for the key fragment ions of this compound using a triple quadrupole mass spectrometer.

  • Infusion Analysis:

    • Prepare a 1 µg/mL solution of this compound in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Operate the mass spectrometer in positive ESI mode.

    • Acquire a full scan spectrum to confirm the presence of the precursor ion at m/z 315.3.

  • Product Ion Scan:

    • Select the precursor ion m/z 315.3 in the first quadrupole (Q1).

    • Scan the third quadrupole (Q3) over a mass range of m/z 50-320 to identify all product ions.

    • Identify the most abundant and specific product ions (e.g., m/z 297.2, 89.1, and 209.1).

  • Collision Energy Optimization:

    • Set up Multiple Reaction Monitoring (MRM) methods for the transitions of interest (e.g., 315.3 > 297.2, 315.3 > 89.1, 315.3 > 209.1).

    • For each transition, acquire data over a range of collision energies (e.g., from 5 eV to 45 eV in 2 eV increments).

    • Plot the intensity of each product ion as a function of collision energy.

    • The optimal collision energy for each transition is the value that produces the highest signal intensity.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions rac_a_Methadol_d3 This compound [M+H]⁺ m/z = 315.3 Fragment_1 [M+H-H₂O]⁺ m/z = 297.2 rac_a_Methadol_d3->Fragment_1 Loss of H₂O Fragment_2 [C₅H₉D₃N]⁺ m/z = 89.1 rac_a_Methadol_d3->Fragment_2 α-cleavage Fragment_3 [C₁₆H₁₇]⁺ m/z = 209.1 rac_a_Methadol_d3->Fragment_3 Side chain cleavage

Caption: Proposed fragmentation pathway for this compound.

Optimization_Workflow start Start infusion Direct Infusion of This compound start->infusion full_scan Full Scan Analysis (Confirm Precursor Ion m/z 315.3) infusion->full_scan product_scan Product Ion Scan (Identify Fragments) full_scan->product_scan select_fragments Select Key Fragments (e.g., 297.2, 89.1, 209.1) product_scan->select_fragments mrm_setup Set up MRM Transitions select_fragments->mrm_setup ce_ramp Vary Collision Energy (CE) (e.g., 5-45 eV) mrm_setup->ce_ramp analyze_data Plot Intensity vs. CE ce_ramp->analyze_data optimize Determine Optimal CE for each transition analyze_data->optimize end End optimize->end

Caption: Workflow for MS/MS parameter optimization.

References

Technical Support Center: rac α-Methadol-d3 Method Refinement for Higher Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for rac α-Methadol-d3 to achieve higher sensitivity, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low sensitivity in this compound analysis by LC-MS/MS?

A1: The most prevalent issue leading to low sensitivity is ion suppression caused by matrix effects.[1][2][3] Biological samples contain numerous endogenous components that can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, thereby reducing the analyte signal.[2][4]

Q2: How can I minimize matrix effects to improve sensitivity?

A2: Effective sample preparation is crucial.[2][4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[4] The choice of a suitable extraction method depends on the sample matrix and the physicochemical properties of the analyte.[2]

Q3: What role does the mobile phase composition play in sensitivity?

A3: The mobile phase significantly influences analyte retention and ionization efficiency.[2] For positive electrospray ionization (ESI), which is common for analytes like methadol, using a mobile phase with a low concentration of an acidic modifier, such as 0.1% formic acid, can enhance protonation and improve signal intensity.[5] It is also critical to use high-purity, LC-MS grade solvents and additives to avoid background noise and the formation of unwanted adducts.[2][6]

Q4: Can the choice of internal standard affect the accuracy and sensitivity of my assay?

A4: Yes, a suitable internal standard is critical for accurate quantification. An ideal internal standard for this compound would be a stable isotope-labeled version of the analyte, such as rac α-Methadol-d9. This is because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, which helps to compensate for matrix effects and variability in instrument response.

Q5: How do I optimize the mass spectrometer settings for maximum sensitivity?

A5: Optimization of MS parameters should be performed by infusing a standard solution of this compound directly into the mass spectrometer.[3] Key parameters to adjust include the electrospray voltage, nebulizer gas flow, drying gas flow and temperature, and collision energy for the specific MRM transitions of the analyte.[5] This process, known as tuning, ensures that the instrument is operating under the most efficient conditions for ionizing and fragmenting your specific compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Ion Suppression: Co-eluting matrix components are interfering with ionization.[1][2][3]- Improve sample clean-up by switching from protein precipitation to SPE or LLE.[4]- Adjust chromatographic gradient to better separate the analyte from interferences.
Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal.- Re-optimize the MRM transitions by infusing a pure standard of this compound.
Mobile Phase Issues: The mobile phase is not conducive to good ionization.[5]- Ensure the use of an appropriate modifier, like 0.1% formic acid, for positive ESI.[5]- Prepare fresh mobile phase daily using LC-MS grade solvents.[1]
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: The analyte is interacting with active sites on the column.[7]- Ensure the mobile phase pH is appropriate for the analyte.- Consider a different column chemistry that may be more suitable for basic compounds.
Column Contamination or Degradation: The column performance has deteriorated.[7]- Flush the column according to the manufacturer's instructions.- If the problem persists, replace the column.
Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.[7]- Reconstitute the final sample extract in a solvent that is the same or weaker than the starting mobile phase conditions.[7]
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents are causing high background.[2][6]- Use only high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2][6]- Check all reagents for potential sources of contamination.
System Contamination: The LC or MS system is contaminated.- Flush the entire LC system with an appropriate cleaning solution.- Clean the MS ion source according to the manufacturer's recommendations.
Inconsistent Results (Poor Reproducibility) Variable Matrix Effects: The degree of ion suppression is not consistent across samples.- Implement a more robust sample preparation method (e.g., SPE).- Use a stable isotope-labeled internal standard to compensate for variability.
Sample Degradation: The analyte is not stable in the prepared samples.- Investigate the stability of this compound under the storage and autosampler conditions and adjust as necessary (e.g., cooling the autosampler).
Inconsistent Sample Preparation: The extraction procedure is not being performed uniformly.- Ensure consistent timing and technique for all sample preparation steps, especially for manual methods.

Experimental Protocols

General Protocol for High-Sensitivity LC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the biological sample (e.g., plasma, urine) with a weak acidic buffer and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., methanol) to remove lipids.

  • Elution: Elute the this compound with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 column with good peak shape for basic compounds (e.g., a column with end-capping) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column internal diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Typically maintained at 30-40 °C to ensure reproducible retention times.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be empirically determined for this compound by infusing a standard solution. A common adduct to monitor for the precursor ion would be the protonated molecule [M+H]+.

  • Instrument Parameters: Optimize desolvation gas flow, nebulizer pressure, and capillary voltage for maximum signal intensity of the specific MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample spe Solid-Phase Extraction sample->spe Load extract Clean Extract spe->extract Elute & Reconstitute lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Report quant->report

Caption: High-level workflow for sensitive this compound analysis.

troubleshooting_logic start Low Sensitivity Observed check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Investigate LC Conditions (Peak Shape, Retention) ms_ok->check_lc Yes optimize_ms Optimize MS Parameters (Source, Collision Energy) ms_ok->optimize_ms No lc_ok LC Performance OK? check_lc->lc_ok check_prep Review Sample Preparation (Reduce Matrix Effects) lc_ok->check_prep Yes optimize_lc Optimize LC Method (Gradient, Column) lc_ok->optimize_lc No optimize_prep Improve Sample Prep (e.g., use SPE) check_prep->optimize_prep resolved Sensitivity Improved optimize_ms->resolved optimize_lc->resolved optimize_prep->resolved

Caption: Logical troubleshooting flow for low sensitivity issues.

References

rac α-Methadol-d3 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of rac α-Methadol-d3, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the accuracy of experimental results. As a deuterated analog of α-methadol, it is primarily used as an internal standard in quantitative analysis by mass spectrometry.

Receiving and Initial Inspection:

Upon receiving the product, visually inspect the container for any signs of damage or leakage. Ensure the product name and CAS number (1217842-77-7) on the label match your order.

Storage Conditions:

While specific storage conditions should always be confirmed with the supplier's certificate of analysis, general recommendations for deuterated opioid standards are as follows:

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Minimizes degradation and preserves the stability of the compound.
Can be stored at 2-8°C for short-term use.
Atmosphere Store in a tightly sealed container.Protects from moisture and atmospheric contaminants.
Consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.Reduces the risk of oxidation.
Light Protect from light.Exposure to light can cause photodegradation.

Handling Precautions:

This compound is for research use only and should be handled by trained personnel in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Weighing: If handling the solid form, use a precision balance in a controlled environment to prevent contamination and ensure accurate measurements.

  • Solution Preparation: When preparing solutions, use high-purity solvents (e.g., methanol, acetonitrile) suitable for your analytical method. Solutions should be stored under the same temperature and light-protected conditions as the solid material.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting_Workflow cluster_issue1 Troubleshooting: Inconsistent Peak Areas cluster_issue2 Troubleshooting: Poor Peak Shape cluster_issue3 Troubleshooting: Isotopic Exchange cluster_issue4 Troubleshooting: Chromatographic Shift start Start: Analytical Issue Observed issue1 Inconsistent Peak Areas or Response start->issue1 issue2 Poor Peak Shape start->issue2 issue3 Isotopic Exchange (Loss of Deuterium) start->issue3 issue4 Chromatographic Shift start->issue4 check_prep Verify Sample Preparation and Injection Volume issue1->check_prep check_column Inspect LC Column (Contamination, Degradation) issue2->check_column check_solvent_ph Evaluate Solvent pH (Avoid strongly acidic or basic conditions) issue3->check_solvent_ph check_equilibration Ensure Column Equilibration issue4->check_equilibration check_stability Assess Solution Stability (Freeze-Thaw, Benchtop) check_prep->check_stability check_ms Optimize MS Parameters (Ion Source, Collision Energy) check_stability->check_ms end Issue Resolved check_ms->end check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) check_column->check_mobile_phase check_mobile_phase->end check_temp Assess Temperature Effects (Sample preparation and storage) check_solvent_ph->check_temp check_temp->end check_matrix Investigate Matrix Effects check_equilibration->check_matrix check_matrix->end

FAQs:

Q1: My peak response for this compound is inconsistent between injections. What should I check?

A1: Inconsistent peak response can be due to several factors:

  • Sample Preparation: Ensure accurate and consistent pipetting of the internal standard into all samples and standards.

  • Injector Performance: Check the autosampler for any issues with injection volume precision.

  • Solution Stability: The internal standard solution may be degrading. Perform a stability check by comparing a freshly prepared solution to your stock solution.

  • Ion Suppression/Enhancement: Matrix effects can cause variability in ionization. Evaluate matrix effects by post-column infusion or by comparing the response in matrix versus a clean solvent.

Q2: I am observing a shift in the retention time of this compound. What could be the cause?

A2: Retention time shifts are often related to the chromatographic conditions:

  • Column Equilibration: Ensure the analytical column is properly equilibrated with the mobile phase before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase and ensure proper mixing.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade. Consider replacing the column if the problem persists.

Q3: I suspect isotopic exchange is occurring with my this compound standard. How can I confirm and prevent this?

A3: Isotopic exchange, the replacement of deuterium with hydrogen, can be a concern with deuterated standards.

  • Confirmation: Analyze your standard by high-resolution mass spectrometry to check for the presence of the M+2, M+1, and M+0 species. An increase in the abundance of lower mass isotopologues over time indicates exchange.

  • Prevention:

    • Solvent Choice: Avoid using protic solvents that can readily exchange protons, especially under acidic or basic conditions. If aqueous solutions are necessary, use aprotic buffers.

    • pH Control: Maintain a neutral pH for your solutions.

    • Temperature: Store solutions at low temperatures (-20°C) to minimize the rate of exchange.

Experimental Protocols

While specific experimental conditions will vary depending on the analytical instrumentation and the matrix being analyzed, the following provides a general protocol for the use of this compound as an internal standard for the quantification of methadol in a biological matrix using LC-MS/MS.

Experimental_Workflow cluster_lcms LC-MS/MS Conditions start Start: Sample Analysis step1 Prepare Stock and Working Solutions of this compound start->step1 step2 Sample Preparation (e.g., Protein Precipitation or SPE) step1->step2 step3 Spike with Internal Standard step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data Processing and Quantification step4->step5 lc_params LC: C18 Column, Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) step4->lc_params end Final Report step5->end ms_params MS: ESI+, Multiple Reaction Monitoring (MRM)

1. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solution (e.g., 1 µg/mL): Prepare a working solution by diluting the stock solution with the appropriate solvent. The concentration of the working solution should be chosen based on the expected concentration range of the analyte in the samples.

2. Sample Preparation (Example: Protein Precipitation for Plasma Samples):

  • To 100 µL of plasma sample, add a fixed volume (e.g., 10 µL) of the this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%), is a common starting point.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the precursor and product ions for both methadol and this compound for multiple reaction monitoring (MRM).

Example MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methadol[M+H]+Fragment 1, Fragment 2
This compound[M+H]+ (i.e., +3 Da)Corresponding fragments

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the analyte standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stability Data (Illustrative Examples)

The following tables provide an example of how to present stability data for this compound. Users should perform their own stability studies to establish appropriate storage and handling procedures for their specific laboratory conditions and solution preparations.

Table 1: Freeze-Thaw Stability of this compound in Methanol (1 µg/mL)

Freeze-Thaw CyclesMean Peak Area% of Initial
0 (Initial)1,500,000100%
11,485,00099.0%
21,492,50099.5%
31,477,50098.5%

Table 2: Benchtop Stability of this compound in Methanol (1 µg/mL) at Room Temperature

Time (hours)Mean Peak Area% of Initial
01,500,000100%
21,495,50099.7%
41,488,00099.2%
81,470,00098.0%
241,455,00097.0%

Troubleshooting poor reproducibility with rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of poor reproducibility when using rac α-Methadol-d3 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of α-Methadol. Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the determination of α-Methadol or related compounds in various biological and environmental matrices.[1][2] The deuterium labeling allows it to be differentiated from the unlabeled analyte by its mass-to-charge ratio in mass spectrometry.[3]

Q2: Why am I observing poor reproducibility in my results when using this compound?

A2: Poor reproducibility with deuterated internal standards like this compound can stem from several factors.[4] These include issues with the stability of the compound, deuterium exchange, matrix effects, instrument variability, and inconsistencies in sample preparation.[5][6] It is crucial to systematically investigate each of these potential sources of error.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

A3: While specific stability data for this compound is not extensively published, general best practices for deuterated standards apply. It should be stored in a cool, dark, and dry place, typically at -20°C or below, to minimize degradation. It is also advisable to store it in a tightly sealed container to prevent exposure to moisture and air. For solutions, storage in an appropriate solvent and at low temperatures is critical to prevent degradation and deuterium exchange.[7]

Q4: Can the position of the deuterium labels on this compound affect my results?

A4: Yes, the position of deuterium labels can be critical. If the deuterium atoms are located on exchangeable sites (e.g., on hydroxyl or amine groups) or on carbon atoms prone to enolization, they can be lost and replaced with hydrogen atoms from the solvent or matrix. This phenomenon, known as deuterium exchange, can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration, leading to poor reproducibility.[5][6]

Q5: How can I assess the purity and integrity of my this compound standard?

A5: The purity of your standard is crucial for reliable results.[3] You can assess the chemical and isotopic purity of your this compound standard using high-resolution mass spectrometry to confirm the exact mass and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the position of the deuterium labels. It is also important to check for the presence of any unlabeled α-Methadol in the standard, as this can lead to artificially inflated results.

Troubleshooting Guides

Issue 1: Inconsistent Peak Area Ratios of Analyte to Internal Standard

This is a common manifestation of poor reproducibility. The following guide will help you diagnose and resolve this issue.

Troubleshooting Workflow:

start Inconsistent Peak Area Ratios check_is_response Step 1: Evaluate Internal Standard (IS) Response Consistency start->check_is_response is_consistent IS Response Consistent? check_is_response->is_consistent check_analyte_response Step 2: Evaluate Analyte Response Variability is_consistent->check_analyte_response Yes troubleshoot_is Troubleshoot IS - Purity - Stability - Dilution Error is_consistent->troubleshoot_is No analyte_consistent Analyte Response Consistent? check_analyte_response->analyte_consistent investigate_matrix_effects Step 3: Investigate Matrix Effects analyte_consistent->investigate_matrix_effects Yes troubleshoot_analyte Troubleshoot Analyte - Stability - Adsorption analyte_consistent->troubleshoot_analyte No matrix_effects_present Significant Matrix Effects? investigate_matrix_effects->matrix_effects_present optimize_sample_prep Step 4: Optimize Sample Preparation matrix_effects_present->optimize_sample_prep No implement_matrix_mitigation Implement Mitigation Strategies - Dilution - Different Extraction - Matrix-matched Calibrators matrix_effects_present->implement_matrix_mitigation Yes check_chromatography Step 5: Review Chromatography optimize_sample_prep->check_chromatography issue_resolved Issue Resolved check_chromatography->issue_resolved troubleshoot_is->check_analyte_response troubleshoot_analyte->investigate_matrix_effects implement_matrix_mitigation->optimize_sample_prep

Caption: Troubleshooting workflow for inconsistent peak area ratios.

Detailed Steps:

  • Evaluate Internal Standard (IS) Response Consistency:

    • Action: Analyze multiple injections of a standard solution containing only this compound at a constant concentration.

    • Expected Outcome: The peak area of the internal standard should be consistent across all injections, with a relative standard deviation (RSD) typically below 15%.[8]

    • If Inconsistent:

      • Check for IS Degradation: Prepare a fresh stock solution from the original standard. If the response is still inconsistent, the standard may have degraded.

      • Verify Pipetting and Dilution: Inaccurate pipetting can lead to variations in the final concentration. Use calibrated pipettes and be meticulous in your dilution process.[9]

      • Investigate Instrument Issues: A faulty autosampler or inconsistent ionization in the mass spectrometer can cause variable responses.[10]

  • Evaluate Analyte Response Variability:

    • Action: If the internal standard response is consistent, analyze the analyte's response in the absence of the internal standard.

    • Expected Outcome: The analyte peak area should be consistent.

    • If Inconsistent: The analyte itself may be unstable under the analytical conditions or may be adsorbing to vials or tubing.

  • Investigate Matrix Effects:

    • Action: Matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the analyte and/or internal standard, are a major cause of poor reproducibility.[11] To assess this, compare the peak area of the analyte and internal standard in a clean solvent versus a sample matrix extract.

    • Expected Outcome: The peak areas should be similar in both the clean solvent and the matrix extract. A significant difference indicates the presence of matrix effects.[12]

    • If Matrix Effects are Present:

      • Chromatographic Separation: Improve the chromatographic separation to resolve the analyte and internal standard from interfering matrix components.

      • Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

      • Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the samples to compensate for matrix effects.

  • Optimize Sample Preparation:

    • Action: Ensure your sample preparation method is robust and reproducible.

    • Considerations:

      • Extraction Recovery: The extraction recovery of the analyte and this compound should be similar and consistent. Deuterated standards can sometimes have slightly different recoveries than their non-deuterated counterparts.

      • pH: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds like methadol.

  • Review Chromatography:

    • Action: Poor chromatography can lead to inconsistent integration and, therefore, poor reproducibility.

    • Considerations:

      • Peak Shape: Tailing or fronting peaks can be difficult to integrate consistently.[13]

      • Retention Time Shifts: Fluctuations in retention time can indicate problems with the column, mobile phase, or temperature control. While deuterated standards are expected to co-elute with the analyte, slight chromatographic shifts can occur (the "isotope effect"), which can expose them to different matrix effects if they are not perfectly co-eluting.[14]

Issue 2: Deuterium Exchange

Deuterium exchange can lead to a gradual decrease in the internal standard signal over time, causing a drift in the results.

Detection and Mitigation Workflow:

start Suspected Deuterium Exchange monitor_is_signal Step 1: Monitor IS Signal Over Time in Matrix start->monitor_is_signal signal_decrease Does IS Signal Decrease Over Time? monitor_is_signal->signal_decrease confirm_exchange Step 2: Confirm Exchange with High-Resolution MS signal_decrease->confirm_exchange Yes no_exchange Investigate Other Causes of Signal Loss signal_decrease->no_exchange No exchange_confirmed Exchange Confirmed? confirm_exchange->exchange_confirmed modify_conditions Step 3: Modify Experimental Conditions exchange_confirmed->modify_conditions Yes exchange_confirmed->no_exchange No modify_ph Adjust pH of Solvents (Avoid strongly acidic or basic conditions) modify_conditions->modify_ph consider_alternative_is Step 4: Consider Alternative IS c13_is Use a ¹³C-labeled Internal Standard consider_alternative_is->c13_is issue_resolved Issue Resolved no_exchange->start use_aprotic_solvents Use Aprotic Solvents for Storage and Extraction modify_ph->use_aprotic_solvents use_aprotic_solvents->consider_alternative_is c13_is->issue_resolved

Caption: Workflow for addressing suspected deuterium exchange.

Detailed Steps:

  • Monitor IS Signal Over Time:

    • Action: Incubate this compound in the sample matrix at various time points before extraction and analysis.

    • Indication of Exchange: A systematic decrease in the internal standard's peak area over time suggests potential deuterium exchange.[6]

  • Confirm Exchange with High-Resolution Mass Spectrometry:

    • Action: Analyze the incubated sample using a high-resolution mass spectrometer.

    • Confirmation: Look for the appearance of signals corresponding to rac α-Methadol with fewer deuterium atoms (d2, d1) and an increase in the signal for unlabeled α-Methadol.

  • Modify Experimental Conditions:

    • Action: If exchange is confirmed, adjust the experimental conditions to minimize it.

    • Strategies:

      • pH Control: Avoid strongly acidic or basic conditions during sample storage and preparation, as these can catalyze deuterium exchange.[7]

      • Solvent Choice: Use aprotic solvents for stock solutions and during extraction whenever possible.

      • Temperature: Keep samples and extracts at low temperatures to slow down the exchange rate.

  • Consider an Alternative Internal Standard:

    • Action: If deuterium exchange cannot be sufficiently minimized, consider using an alternative internal standard.

    • Recommendation: A ¹³C-labeled internal standard is often a better choice as the carbon-13 isotopes are not susceptible to exchange and exhibit a smaller isotope effect on chromatography.[5][6]

Data Presentation

Table 1: Common Causes of Poor Reproducibility and Their Solutions

Potential Cause Symptoms Recommended Action
Internal Standard Instability Decreasing IS response over time in fresh preparations.Prepare fresh stock solutions. Verify storage conditions (-20°C or colder, protected from light).
Inaccurate Pipetting/Dilution High variability in IS response across replicates.Use calibrated pipettes. Perform serial dilutions carefully. Prepare larger volumes to minimize errors.[9]
Matrix Effects Inconsistent analyte/IS ratio between samples and calibrators. Ion suppression or enhancement.[11]Optimize chromatographic separation. Improve sample cleanup (e.g., SPE). Use matrix-matched calibration standards.
Deuterium Exchange Drifting IS response over time, especially in aqueous or protic solvents.[6]Adjust pH to be closer to neutral. Use aprotic solvents where possible. Minimize sample processing time. Consider a ¹³C-labeled IS.[7]
Chromatographic Issues Poor peak shape, shifting retention times.Equilibrate the column properly. Use a guard column. Check for column contamination or degradation. Ensure mobile phase is correctly prepared.[15]
Instrument Contamination High background noise, carryover between injections.Clean the ion source. Run blank injections to check for carryover.[16][17]
Isotope Effect Slight retention time difference between analyte and deuterated IS.Ensure complete peak integration. If separation is significant, it may lead to differential matrix effects.[14]

Experimental Protocols

Protocol 1: Assessment of Internal Standard Stability

  • Objective: To determine the stability of this compound in the prepared stock solution and in the sample matrix.

  • Materials:

    • This compound standard

    • Appropriate solvent (e.g., methanol, acetonitrile)

    • Blank sample matrix (e.g., plasma, urine)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare working solutions by diluting the stock solution.

    • Short-Term Stability:

      • Spike the blank matrix with the working solution to a final concentration used in the assay.

      • Analyze the spiked matrix samples immediately (T=0) and after 4, 8, and 24 hours of storage at room temperature and 4°C.

    • Freeze-Thaw Stability:

      • Spike the blank matrix and subject it to three freeze-thaw cycles (-20°C to room temperature).

      • Analyze the samples after each cycle.

    • Long-Term Stability:

      • Store spiked matrix samples at -20°C and -80°C.

      • Analyze after 1, 2, and 4 weeks.

  • Data Analysis:

    • Calculate the mean peak area and RSD at each time point.

    • A deviation of more than 15% from the initial (T=0) measurement may indicate instability.

Protocol 2: Evaluation of Matrix Effects

  • Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.

  • Materials:

    • This compound and analyte standards

    • Blank sample matrix from at least six different sources

    • LC-MS/MS system

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Standard solution of analyte and this compound in the mobile phase.

      • Set B: Blank matrix extract spiked with the standard solution of analyte and this compound post-extraction.

      • Set C: Blank matrix spiked with the standard solution of analyte and this compound before extraction.

    • Analyze all samples using the LC-MS/MS method.

  • Data Analysis:

    • Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

    • Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100 = (ME * RE) / 100.

    • The RSD of the ME across the different matrix sources should be <15%.

References

Validation & Comparative

Validating Analytical Methods for rac α-Methadol-d3: A Guide to FDA Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and accuracy of analytical data is paramount. When dealing with compounds like rac α-Methadol-d3, a deuterated analog of a methadone metabolite, a robustly validated analytical method is a prerequisite for regulatory submission. This guide provides a comprehensive comparison of the essential validation parameters for an analytical method for this compound, aligning with the U.S. Food and Drug Administration (FDA) guidelines. The principles outlined here are primarily derived from the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) guidance "Q2(R2) Validation of Analytical Procedures".[1][2]

Core Principles of Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[3][4] The fundamental parameters to be investigated during validation include specificity, linearity, accuracy, precision, range, and robustness.[5][6] For bioanalytical methods, which are used to quantify a drug or its metabolites in biological matrices, additional considerations such as matrix effects and stability are crucial.[1][7]

Experimental Workflow for Method Validation

The validation of an analytical method for this compound follows a structured workflow, from initial development to the final validation report. This process ensures that all critical parameters are systematically evaluated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting A Method Development (e.g., LC-MS/MS) B Optimization of Parameters A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Matrix Effect C->G H Stability C->H I Robustness C->I J Data Analysis D->J E->J F->J G->J H->J I->J K Validation Report Generation J->K

Figure 1: Experimental workflow for the validation of an analytical method.

Detailed Experimental Protocols and Data Presentation

The following sections detail the experimental protocols for each validation parameter and present hypothetical data in a structured format for easy comparison against typical FDA acceptance criteria. The assumption is the use of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a common and highly specific technique for this type of analysis.

Specificity and Selectivity

Protocol: To assess the method's specificity, six different batches of the blank biological matrix (e.g., human plasma) are analyzed to ensure no endogenous components interfere with the detection of this compound and its internal standard. Selectivity is evaluated by spiking the blank matrix with a mixture of potentially co-administered drugs and structurally related compounds to check for interference.

Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Data Summary:

Lot NumberInterference at Analyte RT (% of LLOQ)Interference at IS RT (% of LLOQ)
1< 1.5%< 0.5%
2< 2.0%< 0.4%
3< 1.8%< 0.6%
4< 1.2%< 0.3%
5< 2.5%< 0.7%
6< 1.7%< 0.5%
Linearity and Range

Protocol: A calibration curve is prepared by spiking the blank matrix with known concentrations of this compound. At least six non-zero concentrations are analyzed. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is performed.

Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Data Summary:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1 (LLOQ)0.9595.0
22.08104.0
109.8598.5
5051.5103.0
10099.299.2
200203.6101.8
0.9989
Accuracy and Precision

Protocol: The accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. This is performed in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).

Acceptance Criteria: For both intra- and inter-day runs, the mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).

Data Summary:

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ198.58.297.311.5
Low QC3102.16.5101.58.9
Mid QC7599.84.1100.25.7
High QC150101.23.5101.94.8
Matrix Effect

Protocol: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution.

Acceptance Criteria: The CV of the matrix factor (analyte peak response in the presence of matrix ions to the analyte peak response in the absence of matrix ions) across the different lots of matrix should be ≤ 15%.

Data Summary:

Matrix LotMatrix Factor
11.02
20.98
31.05
40.95
51.01
60.99
CV (%) 3.5
Stability

Protocol: The stability of this compound in the biological matrix is assessed under various storage and handling conditions that mimic those encountered during sample collection, processing, and analysis. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Summary:

Stability ConditionDurationMean Accuracy (%)
Freeze-Thaw (3 cycles)-20°C / Room Temp97.8
Bench-Top4 hours at Room Temp99.2
Long-Term30 days at -80°C101.5
Robustness

Protocol: The robustness of the method is evaluated by intentionally introducing small, deliberate variations in method parameters and observing the effect on the results. Examples of variations include changes in the mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±5%).

Acceptance Criteria: The results of the analysis under the varied conditions should not be significantly different from the results obtained under the original conditions, with the CV of the results typically being ≤ 15%.

Data Summary:

Parameter VariedVariation% Change in Analyte Concentration
Mobile Phase Composition+2% Acetonitrile1.8
Mobile Phase Composition-2% Acetonitrile-2.1
Column Temperature+5°C0.9
Column Temperature-5°C-1.2
Flow Rate+5%-1.5
Flow Rate-5%1.7

Conclusion

A thoroughly validated analytical method is a cornerstone of any successful drug development program. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, matrix effects, stability, and robustness against the stringent criteria set forth by the FDA, researchers can ensure the integrity and reliability of their data for this compound. The protocols and data presented in this guide offer a framework for achieving regulatory compliance and building confidence in the analytical results that underpin critical safety and efficacy decisions.

References

Guide to the Inter-laboratory Comparison of rac α-Methadol-d3 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of rac α-Methadol-d3, a deuterated internal standard crucial for the accurate measurement of α-Methadol in various biological matrices. Given the absence of direct inter-laboratory comparison studies for this compound, this document compiles and compares typical performance data from validated bioanalytical methods for the parent compound, methadone, and its metabolites. The data presented serves as a benchmark for laboratories aiming to develop, validate, or participate in future inter-laboratory comparisons for α-Methadol quantification.

The primary analytical technique for the quantification of methadone and its analogues in a research setting is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, alternative.[3][4]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods reported for the quantification of methadone and related compounds. These values can be considered representative for establishing performance criteria in an inter-laboratory comparison for this compound.

Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod AMethod BMethod C
Matrix PlasmaUrineWhole Blood
Linear Range 0.25 - 100 ng/mL[5]5 - 1000 ng/L[6]0.25 - 250 ng/g[7]
Limit of Quantification (LOQ) 0.25 ng/mL[5]5 ng/L[6]0.125 - 0.50 ng/g[7]
Intra-assay Precision (%CV) < 8.4%[2]3.3% - 14.1%[6]2 - 6%[7]
Inter-assay Precision (%CV) 2.9 - 6.0%[2]3.3% - 14.1%[6]2 - 7%[7]
Accuracy (% Recovery) 82 - 107%[2]93.3% - 131.0%[6]83 - 114%[7]
Extraction Method Protein PrecipitationSolid Phase ExtractionLiquid-Liquid Extraction

Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod DMethod E
Matrix Plasma, Urine, TissuePlasma, Urine
Linear Range 5 - 1000 ng/mL[3]15 - 2000 ng/mL[4]
Limit of Quantification (LOQ) 5 ng/mL (plasma)[3]15 ng/mL (plasma)[4]
Precision (%CV) < 13%[3]Not Reported
Accuracy (% of Target) Within 13%[3]Not Reported
Extraction Method Liquid-Liquid Extraction[3]Solid Phase Extraction[4]

Experimental Protocols

Below are detailed methodologies for the key experiments typically employed in the quantification of methadone and its analogues, which are directly applicable to the analysis of this compound.

1. Sample Preparation: Protein Precipitation (for Plasma/Whole Blood)

  • Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma or whole blood, add 300 µL of acetonitrile containing the internal standard (this compound).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

  • Objective: To clean up the sample and concentrate the analyte of interest.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • To 1 mL of urine, add the internal standard (this compound) and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify the analyte of interest.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions would be optimized for α-Methadol and this compound. For methadone, a common transition is m/z 310.2 -> 265.2. For this compound, the precursor ion would be expected at m/z 318.2 (M+H)+ due to the three deuterium atoms. The product ion would need to be determined experimentally but would likely be a fragment common to the non-deuterated form.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the quantification of this compound in a biological matrix.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (Protein Precipitation or SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition and Processing analysis->data quantification Quantification (Calibration Curve) data->quantification result Final Concentration Report quantification->result

Caption: Generalized workflow for this compound quantification.

References

Cross-validation of rac α-Methadol-d3 with other internal standards

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of developing robust and reliable quantitative bioanalytical methods is the appropriate selection and validation of an internal standard (IS). For the analysis of methadone and its metabolites, particularly by mass spectrometry-based techniques, deuterated analogs are the preferred choice for an IS. They exhibit similar physicochemical properties to the analyte of interest, ensuring they behave comparably during sample preparation and analysis, which is crucial for accurate quantification.[1] This guide provides a comparative overview of rac α-Methadol-d3 and other commonly used deuterated internal standards for methadone analysis.

Comparison of Internal Standards for Methadone Analysis

The selection of an internal standard is critical for compensating for variability in sample extraction, matrix effects, and instrument response. Ideally, an IS should be a stable, isotopically labeled version of the analyte. The following table summarizes the key characteristics of this compound and other deuterated internal standards frequently employed in methadone testing.

Internal StandardAbbreviationAnalyte(s) MonitoredKey Features
This compound-Methadone, α-MethadolStructurally similar to methadone and its metabolite, α-methadol, making it an effective IS for their quantification.[1]
Methadone-d3MTD-d3MethadoneA commonly used deuterated standard for methadone analysis with a mass shift of +3 amu.[2][3]
Methadone-d9MTD-d9MethadoneA more heavily deuterated version of methadone, providing a larger mass shift of +9 amu, which can help to avoid isotopic crosstalk.[4]
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine-d3EDDP-d3EDDPThe deuterated analog of the primary metabolite of methadone, EDDP, essential for accurate quantification of this metabolite.[2][3]

Experimental Protocol for Cross-Validation

To ensure that an internal standard provides accurate and precise quantification, a cross-validation experiment is recommended. The following is a representative protocol for the cross-validation of this compound with other internal standards for the analysis of methadone and its primary metabolite, EDDP, in a biological matrix such as human plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Objective: To compare the performance of this compound, Methadone-d9, and EDDP-d3 as internal standards for the quantification of methadone and EDDP.

2. Materials and Reagents:

  • Analytes: Methadone, EDDP

  • Internal Standards: this compound, Methadone-d9, EDDP-d3

  • Control Matrix: Drug-free human plasma or urine

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate, Ultrapure Water

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Spike the appropriate amount of methadone and EDDP working standards into the tubes for calibrators and QCs.

  • Add 100 µL of the sample, calibrator, or QC to the corresponding tubes.

  • To each tube, add 20 µL of the internal standard working solution containing a mixture of this compound, Methadone-d9, and EDDP-d3.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate methadone and EDDP (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM transitions would be optimized for each analyte and internal standard.

6. Data Analysis:

  • Construct separate calibration curves for methadone and EDDP using each of the internal standards.

  • Calculate the concentration of methadone and EDDP in the QC samples using the calibration curves generated with each IS.

  • Compare the accuracy and precision (%CV) of the QC sample results obtained with each internal standard.

  • Evaluate the matrix effects for each analyte/IS pair.

Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation experiment.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike_Analyte Spike Analytes (Methadone, EDDP) Sample->Spike_Analyte Spike_IS Spike Internal Standards (this compound, MTD-d9, EDDP-d3) Spike_Analyte->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Cal_Curve Generate Calibration Curves (for each IS) LC_MSMS->Cal_Curve Quantification Quantify QC Samples Cal_Curve->Quantification Comparison Compare Accuracy & Precision Quantification->Comparison

References

A Comparative Guide to rac α-Methadol-d3 and Methadone-d3 as Internal Standards in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, particularly in the quantification of methadone and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Deuterated analogs of the analyte are the gold standard, offering similar physicochemical properties that compensate for variability during sample preparation and analysis. This guide provides an objective comparison of two such internal standards: rac α-Methadol-d3 and Methadone-d3, with a focus on their performance in mass spectrometry-based assays.

Introduction to the Internal Standards

This compound is a deuterium-labeled analog of α-methadol, a metabolite of methadone. Its structural similarity to both methadone and its primary metabolites makes it a theoretically ideal internal standard for comprehensive pharmacokinetic and metabolic studies.[1] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for differentiation from the unlabeled analyte in mass spectrometry, while its analogous structure ensures it mimics the behavior of the analyte during extraction and chromatographic separation.[1]

Methadone-d3 is a deuterated version of the parent drug, methadone. It is widely used and extensively documented in validated analytical methods for the quantification of methadone in various biological matrices.[2] As a certified reference material (CRM), its purity and concentration are well-characterized, ensuring its suitability for use in regulated bioanalysis.

Performance Data Comparison

Below is a summary of typical performance characteristics for analytical methods utilizing Methadone-d3 as an internal standard, compiled from various studies.

Performance ParameterMatrixAnalytical MethodTypical Value/Range
Linearity (r²) Plasma, Urine, SalivaLC-MS/MS>0.99
Lower Limit of Quantification (LLOQ) PlasmaLC-MS/MS0.1 - 2.5 ng/mL
UrineLC-MS/MS10 - 50 ng/mL
SalivaLC-MS/MS0.5 - 5 ng/mL
Intra-Assay Precision (%CV) VariousLC-MS/MS, GC-MS<15%
Inter-Assay Precision (%CV) VariousLC-MS/MS, GC-MS<15%
Accuracy (% Recovery) VariousLC-MS/MS, GC-MS85% - 115%
Matrix Effect UrineLC-MS/MS<10%

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating the performance of an internal standard. Below are representative experimental protocols for the use of Methadone-d3 in LC-MS/MS analysis.

Sample Preparation (Liquid-Liquid Extraction for Plasma)
  • To 200 µL of plasma sample, add 20 µL of Methadone-d3 internal standard solution (e.g., at 100 ng/mL).

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of n-butyl chloride as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4000).

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Methadone: e.g., 310.2 → 265.2

    • Methadone-d3: e.g., 313.2 → 268.2

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in the development of any quantitative bioanalytical method. The following diagram illustrates a logical workflow for this process.

InternalStandardSelection Workflow for Internal Standard Selection cluster_0 Initial Considerations cluster_1 Feasibility Assessment cluster_2 Method Development & Validation start Define Analyte and Matrix availability Assess Commercial Availability of Stable Isotope Labeled (SIL) Analogs start->availability sil_available SIL Available? availability->sil_available structural_similarity Evaluate Structural Analogs if SIL is Unavailable select_analog Select Structural Analog (e.g., this compound) structural_similarity->select_analog sil_available->structural_similarity No select_sil Select SIL Internal Standard (e.g., Methadone-d3) sil_available->select_sil Yes method_dev Develop Extraction and Chromatographic Method select_sil->method_dev select_analog->method_dev validation Perform Method Validation (Linearity, Precision, Accuracy, Matrix Effect) method_dev->validation performance_check Performance Acceptable? validation->performance_check method_optimization Optimize Method or Re-evaluate Internal Standard performance_check->method_optimization No final_method Finalized Analytical Method performance_check->final_method Yes method_optimization->method_dev

Caption: Logical workflow for selecting an internal standard in bioanalytical method development.

Conclusion

Both this compound and Methadone-d3 are suitable candidates for use as internal standards in the quantification of methadone.

Methadone-d3 stands out due to the extensive body of literature supporting its use with detailed validation data across various biological matrices and analytical platforms. Its availability as a certified reference material further solidifies its position as a reliable choice for routine and regulated bioanalysis.

This compound presents a strong theoretical case for its use, particularly when the simultaneous analysis of methadone and its metabolites is required. Its structural similarity to both the parent drug and its metabolites suggests it would effectively track their analytical behavior.[1] However, the lack of readily available, comprehensive validation data in the public domain means that laboratories opting for this internal standard will need to perform a thorough in-house validation to establish its performance characteristics for their specific application.

For researchers and drug development professionals, the choice between these two internal standards will depend on the specific requirements of their study. For standard methadone quantification with a need for a well-established and validated internal standard, Methadone-d3 is the recommended choice. For exploratory studies involving the metabolism of methadone where a single internal standard for multiple analytes is desired, This compound is a promising alternative, pending rigorous method validation.

References

Comparative analysis of rac α-Methadol-d3 and its non-deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic modification of drug candidates to enhance their therapeutic profiles is a cornerstone of innovation. One such modification, the selective incorporation of deuterium, a stable isotope of hydrogen, has emerged as a promising strategy to favorably alter the pharmacokinetic and pharmacodynamic properties of parent compounds. This guide provides a comparative analysis of rac α-Methadol-d3 and its non-deuterated counterpart, rac α-Methadol.

The Kinetic Isotope Effect: A Rationale for Deuteration

The foundational principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP) enzymes in drug metabolism, proceed at a slower rate for the deuterated compound.[1] This can lead to a reduced rate of metabolism, potentially offering a more favorable pharmacokinetic profile.

Comparative Data: Insights from the Deuterated Analog of Methadone (d9-methadone)

Studies comparing d9-methadone with its non-deuterated parent compound provide compelling evidence of the impact of deuteration. The following tables summarize key pharmacokinetic and safety data from a study in a mouse model.

Table 1: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone [2][3][4]

Parameterd9-MethadoneMethadoneFold Change
Area Under the Curve (AUC) IncreasedLower5.7-fold increase[2][3][4]
Maximum Concentration (Cmax) IncreasedLower4.4-fold increase[2][3][4]
Clearance (CL) 0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg5.2-fold reduction[2][3][4]
Brain-to-Plasma Ratio 0.35 ± 0.122.05 ± 0.625.9-fold decrease[2][3][4]

Table 2: Comparative Safety Profile of d9-Methadone and Methadone [3][4]

Parameterd9-MethadoneMethadoneFold Change
LD50 (single intravenous dose) HigherLower2.1-fold higher[3][4]

These data suggest that deuteration of methadone leads to a significant increase in systemic exposure (AUC and Cmax) and a marked reduction in clearance.[2][3][4] The lower brain-to-plasma ratio of the deuterated compound suggests decreased penetration across the blood-brain barrier.[2][3][4] Furthermore, the higher LD50 value for d9-methadone indicates an improved safety profile.[3][4]

Experimental Protocols

The following methodologies are representative of the experimental protocols used to generate the comparative data for deuterated and non-deuterated drug analogs.

Pharmacokinetic Analysis

1. Animal Model and Dosing:

  • CD-1 male mice are administered either the deuterated or non-deuterated compound (e.g., 2 mg/kg of d9-methadone or methadone) intravenously via the tail vein.[2]

2. Sample Collection:

  • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 3 h, 4 h, 6 h, and 8 h), animals are sacrificed, and blood and tissue samples (e.g., brain) are collected.[2]

3. Sample Analysis:

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the quantification of the parent drug and its metabolites in the collected samples.[2]

  • Separation of analytes is achieved using a suitable HPLC column (e.g., Waters Symmetry C18) with a gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water).[2]

  • The mass spectrometer (e.g., Thermo Scientific™ TSQ Quantiva™ Triple Quadrupole) is used for detection and quantification.[2]

4. Data Analysis:

  • The area under the plasma concentration-time curve (AUC) is determined using the trapezoidal method through non-compartmental analysis.[2]

  • Clearance (CL) is calculated as the dose divided by the AUC.[2]

Metabolic Stability Assay (In Vitro)

1. Incubation:

  • The test compound (deuterated or non-deuterated) is incubated with liver microsomes (e.g., human or rat) in the presence of NADPH (a cofactor for CYP enzymes).

2. Time Points:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Quenching and Analysis:

  • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • The samples are then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which are measures of metabolic stability.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams depict the metabolic pathway of methadone (as a proxy for α-Methadol) and a typical experimental workflow for pharmacokinetic analysis.

cluster_0 Metabolic Pathway of Methadone Methadone Methadone / rac α-Methadol EDDP EDDP (inactive metabolite) 2-ethylidene-1,5-dimethyl- 3,3-diphenylpyrrolidine Methadone->EDDP N-demethylation (CYP3A4, CYP2B6, CYP2D6, CYP2C19) EMDP EMDP (inactive metabolite) 2-ethyl-5-methyl- 3,3-diphenyl-1-pyrroline EDDP->EMDP Sequential N-demethylation

Caption: Metabolic pathway of methadone, which is expected to be similar for rac α-Methadol.

cluster_1 Experimental Workflow for Pharmacokinetic Analysis start Dosing of Deuterated and Non-deuterated Analogs in Animal Model collection Time-course Sample Collection (Blood, Tissues) start->collection processing Sample Processing (e.g., Plasma Separation) collection->processing analysis LC-MS/MS Quantification processing->analysis data Pharmacokinetic Parameter Calculation (AUC, Cmax, CL) analysis->data comparison Comparative Analysis data->comparison

References

A Comparative Guide to the Accuracy and Precision of rac α-Methadol-d3 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methadol and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of rac α-Methadol-d3 with other commonly used deuterated internal standards. While a direct head-to-head comparative study under identical experimental conditions was not identified in the public literature, this guide synthesizes available data from various validation studies to offer an objective overview of their performance.

The Critical Role of Internal Standards in Quantitative Analysis

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and ionization. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[1][2][3][4][5]

Performance Comparison of Deuterated Internal Standards

The following table summarizes the performance characteristics of this compound and its common alternatives based on data from various published bioanalytical method validation studies. It is important to note that these values are not from a single comparative study and may have been obtained under different experimental conditions.

Internal StandardAnalyte(s)MatrixMethodAccuracy (%)Precision (% CV)Lower Limit of Quantification (LLOQ)Reference
This compound Methadol & related compoundsBiological MatricesLC-MS/MS or GC-MSTypically within ±15% (regulatory guidance)≤15% (regulatory guidance)Method DependentGeneral Guidance
Methadone-d9 Methadone, EDDP, EMDPDried Blood SpotsLC-ESI-MS/MS85 - 115%<15%0.1 µg/L[6][7]
Methadone-d9 Methadone, EDDPBrain Tissue, BloodLC-MS/MS94 - 101% (Brain), 95 - 109% (Blood)<17% (Brain), <15% (Blood)0.005 mg/kg (Brain), 0.001 mg/kg (Blood)[8]
Methadone-d3 Methadone, EDDP, etc.Oral FluidLC-MS/MS91.8 - 113% (Intra-day), 91.9 - 111% (Inter-day)0.87 - 12.2% (Intra-day), 1.27 - 12.8% (Inter-day)0.25 - 1.0 ng/mL[9]
EDDP-d5 Methadone, EDDP, EMDPDried Blood SpotsLC-ESI-MS/MS85 - 115%<15%0.1 µg/L[6][7]
EDDP-d3 Methadone, EDDP, etc.Oral FluidLC-MS/MS91.8 - 113% (Intra-day), 91.9 - 111% (Inter-day)0.87 - 12.2% (Intra-day), 1.27 - 12.8% (Inter-day)0.25 - 1.0 ng/mL[9]

Note: The performance of this compound is expected to be in line with the typical acceptance criteria for bioanalytical method validation as stipulated by regulatory bodies like the FDA and PMDA, which generally require accuracy to be within ±15% of the nominal concentration (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[10]

Experimental Protocols: A Representative LC-MS/MS Method

While specific protocols vary between laboratories, the following provides a detailed, representative methodology for the quantitative analysis of methadol using a deuterated internal standard like this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of biological matrix (e.g., plasma, urine), add the internal standard solution (e.g., this compound at a concentration of 100 ng/mL).

  • Vortex the sample for 30 seconds.

  • Perform a solid-phase extraction (SPE) using a suitable SPE cartridge.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5 to 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for methadol and its analogues.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.

Visualizing Key Concepts and Workflows

To further clarify the processes and concepts involved in quantitative bioanalysis, the following diagrams are provided.

Quantitative_Assay_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: A typical experimental workflow for a quantitative assay using an internal standard.

Accuracy_vs_Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5

Caption: The relationship between accuracy (closeness to the true value) and precision (reproducibility).

Conclusion

This compound stands as a robust and reliable internal standard for the quantitative analysis of methadol and its related compounds. Its performance is expected to meet the stringent requirements of regulatory guidelines for bioanalytical method validation. While direct comparative data against other deuterated standards is limited, the available information suggests that alternatives such as Methadone-d9 and EDDP-d5 also provide excellent accuracy and precision. The ultimate choice of an internal standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method. Researchers should always perform a thorough method validation to ensure the selected internal standard is suitable for its intended purpose.

References

Navigating Bioanalysis: A Comparative Guide to the Linearity and Range Determination of rac α-Methadol-d3 and Alternative Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comparative analysis of the linearity and range determination for rac α-Methadol-d3, a deuterated internal standard, alongside alternative analytical methods for related compounds. The data presented herein is synthesized from established methodologies for methadone and its metabolites, offering a robust framework for analytical method development and validation.

Understanding the Role of Deuterated Standards

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. Deuterated compounds, such as this compound, are chemically identical to the analyte of interest but have a higher molecular weight due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The use of a deuterated internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[1]

Linearity and Range Determination: A Comparative Overview

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

While specific validation data for this compound is not publicly available, we can infer its expected performance based on the validation of methods for its non-deuterated counterpart, methadone, and its metabolites. The following tables summarize linearity and range data from various validated analytical methods for methadone and related compounds, providing a benchmark for what can be expected for methods employing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the determination of methadone and its metabolites in biological matrices due to its high sensitivity and selectivity.[2]

Analyte(s)MatrixLinear RangeCorrelation Coefficient (r²)Reference
l-Alpha-acetylmethadol (LAAM), norLAAM, dinorLAAMPlasma0.25 - 100 ng/mL & 1.25 - 500 ng/mL> 0.99[3]
Methadone, EDDPHair0.5 - 50.0 ng/mg> 0.99[4]
Buprenorphine, Naloxone, and metabolitesUrine0.3 - 1.0 µg/L (LODs)Not Specified[2]
TramadolPlasma1.00 - 400.00 ng/mL0.9995[5]
Multiple OpioidsHair1 - 500 pg/mg & 10 - 500 pg/mgNot Specified[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive than LC-MS. It is suitable for the quantification of methadone in pharmaceutical preparations and some biological fluids.[7][8]

Analyte(s)MatrixLinear RangeCorrelation Coefficient (r)Reference
Methadone HydrochlorideOral Solution7.5 - 12.5 mg/mL0.996[8]
Methadone, EDDPBiological FluidsUp to 20 ng/µL (Methadone), Up to 15 ng/µL (EDDP)Not Specified[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of methadone and its metabolites, often used in forensic toxicology.[7]

Analyte(s)MatrixLinear RangeCorrelation Coefficient (r²)Reference
Methadone, EDDPPlasma15 - 1,000 ng/mLNot Specified[7]
Methadone, EDDPUrine50 - 2,000 ng/mLNot Specified[7]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of methadone and its metabolites, which would be applicable for methods using this compound as an internal standard.

LC-MS/MS Method for Methadone and Metabolites in Biological Matrices
  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard solution (this compound).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • Alternatively, for cleaner extracts, solid-phase extraction (SPE) can be employed.[7] The sample is loaded onto an SPE cartridge, washed, and the analytes are eluted with an appropriate solvent.

  • Chromatographic Separation:

    • Inject the supernatant or the eluted sample onto a reverse-phase C18 column.[5]

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor specific multiple-reaction monitoring (MRM) transitions for the analyte and the deuterated internal standard.

HPLC-UV Method for Methadone
  • Sample Preparation:

    • For pharmaceutical solutions, a simple dilution with the mobile phase may be sufficient.[8]

    • For biological fluids, a liquid-liquid extraction or solid-phase extraction is necessary to remove interferences.[9]

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use an isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.[8]

  • UV Detection:

    • Monitor the eluent at a specific wavelength, typically around 254 nm for methadone.[8]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for sample analysis using LC-MS/MS and the logical relationship in quantitative analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample AddIS Add Internal Standard (this compound) BiologicalSample->AddIS Extraction Extraction (Protein Precipitation or SPE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification LCMS->Quantification Results Results Quantification->Results

Caption: A typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard and LC-MS/MS.

logical_relationship Analyte Analyte Response Ratio Response Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Response (this compound) IS->Ratio CalibrationCurve Calibration Curve Ratio->CalibrationCurve Concentration Analyte Concentration CalibrationCurve->Concentration

Caption: The logical relationship in quantitative analysis using an internal standard method.

References

Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantification of rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise limits of detection (LOD) and quantification (LOQ) for analytical standards is paramount for data integrity and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the deuterated methadol analog, rac α-Methadol-d3, with a focus on their respective LODs and LOQs, supported by detailed experimental protocols.

This compound serves as a critical internal standard in the bioanalysis of methadol, a metabolite of methadone. The ability to accurately detect and quantify this deuterated analog at low concentrations is essential for pharmacokinetic studies, drug metabolism research, and forensic toxicology. The choice of analytical instrumentation significantly influences the achievable sensitivity.

Comparative Analysis of Analytical Methods

The determination of this compound is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. However, other methods can also be employed, each with distinct advantages and limitations in terms of sensitivity. Below is a summary of the performance of common analytical platforms.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LC-MS/MS This compound1 ng/mL5 ng/mLBiological Matrices
GC-MS Methadone (using deuterated IS)-20 ng/mL[1]Blood, Plasma, Oral Fluid
HPLC-UV Methadone2000 ng/mL (2.0 µg/mL)[2][3][4][5]2180 ng/mL (2.18 µg/mL)[2][3][4][5]Oral Solution

As evidenced in the table, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity for the analysis of methadol and its deuterated analogs, with significantly lower LOD and LOQ values compared to Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The superior sensitivity of LC-MS/MS makes it the method of choice for applications requiring trace-level quantification in complex biological matrices.

Experimental Protocol: Determining LOD and LOQ by the Calibration Curve Method

The following protocol outlines the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve, in accordance with the International Council for Harmonisation (ICH) guidelines.

1. Preparation of Calibration Standards:

  • Prepare a series of calibration standards of this compound in the appropriate blank matrix (e.g., plasma, urine).

  • The concentrations of these standards should be in the presumed range of the LOD and LOQ. It is recommended to use a minimum of 5-7 concentration levels.

2. Construction of the Calibration Curve:

  • Analyze the prepared calibration standards using the chosen analytical method (e.g., LC-MS/MS).

  • For each standard, perform multiple replicate injections (e.g., n=3-6) to obtain a robust estimate of the response.

  • Plot the mean analytical response against the corresponding concentration of this compound.

3. Regression Analysis:

  • Perform a linear regression analysis on the calibration curve data.

  • Determine the equation of the line (y = mx + c), where 'y' is the response, 'm' is the slope (S), 'x' is the concentration, and 'c' is the y-intercept.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ) or the residual standard deviation of the regression line.

4. Calculation of LOD and LOQ:

  • Use the following formulas to calculate the LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the y-intercept or the residual standard deviation of the regression line.

      • S = the slope of the calibration curve.

5. Verification:

  • To confirm the calculated LOD and LOQ values, prepare and analyze a suitable number of samples at these concentrations.

  • The results should demonstrate that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ.

Workflow for LOD and LOQ Determination

The following diagram illustrates the experimental workflow for determining the Limit of Detection and Limit of Quantification using the calibration curve method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare Calibration Standards in Blank Matrix analyze_standards Analyze Standards (n=replicates) prep_standards->analyze_standards construct_curve Construct Calibration Curve (Response vs. Concentration) analyze_standards->construct_curve regression Perform Linear Regression (y = mx + c) construct_curve->regression get_params Determine Slope (S) and Standard Deviation (σ) regression->get_params calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) get_params->calc_lod_loq verify Verify by Analyzing Samples at Calculated LOD & LOQ calc_lod_loq->verify

Caption: Experimental workflow for determining LOD and LOQ.

This comprehensive guide provides the necessary data and methodologies to assist researchers in selecting the most appropriate analytical technique for their specific needs when working with this compound and in accurately determining its limits of detection and quantification.

References

A Comparative Guide to rac α-Methadol-d3 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and forensic analysis, the selection of a suitable internal standard is a critical step to ensure the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of the rac α-Methadol-d3 certified reference material (CRM) and its common alternative, rac α-Methadol-d9. The information presented herein is designed to assist in making an informed decision based on key performance characteristics and intended application.

Understanding the Importance of Certified Reference Materials

Certified Reference Materials are crucial for the calibration of analytical instruments, validation of methods, and as internal standards in isotope dilution mass spectrometry.[1][2] The certification process, ideally conducted under ISO 17034 and ISO/IEC 17025 accreditation, provides metrologically traceable values for properties such as concentration, purity, and isotopic enrichment, along with a statement of uncertainty.[1][2]

Comparison of this compound and Alternatives

The primary application of deuterated methadol reference standards is as internal standards for the quantification of methadone and its metabolites in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The choice between different deuterated analogues often depends on the desired mass shift from the unlabeled analyte and the potential for isotopic exchange.

While specific quantitative data from Certificates of Analysis (CoAs) are proprietary to the manufacturers and not publicly available, the following tables illustrate the key parameters that should be compared when selecting a reference standard. The data presented below are illustrative examples and should be replaced with actual data from the supplier's CoA before use.

Table 1: Comparison of Certified Properties
PropertyThis compound (Illustrative)rac α-Methadol-d9 (Illustrative)Importance for Researchers
Certified Concentration (µg/mL) 100.0 ± 0.5100.0 ± 0.5Ensures accurate spiking of samples for internal standard calibration. The uncertainty value is critical for calculating the overall uncertainty of the analytical method.
Chemical Purity (%) ≥ 99.5≥ 99.5High chemical purity minimizes the risk of interference from impurities in the analytical measurement.
Isotopic Enrichment (atom % D) ≥ 98≥ 98A high degree of isotopic enrichment is essential to prevent signal overlap with the non-labeled analyte.
Isotopic Purity (d0 contribution) < 0.1%< 0.1%A low contribution from the unlabeled species (d0) is crucial for accurate quantification, especially at low analyte concentrations.
Suppliers LGC Standards, Cayman Chemical, BiosynthLGC Standards, Cayman ChemicalAvailability from multiple reputable suppliers can be a factor in procurement and ensuring a consistent supply chain.
Table 2: Physicochemical Properties
PropertyThis compoundrac α-Methadol-d9
Chemical Formula C₂₁H₂₄D₃NOC₂₁H₁₈D₉NO
Molecular Weight ~312.48 g/mol ~318.52 g/mol
CAS Number 1217842-77-71189914-72-9 (example)
Typical Formulation Solution in Methanol or AcetonitrileSolution in Methanol or Acetonitrile

Experimental Protocols for Certification

The certification of reference materials involves a rigorous set of experiments to determine the key properties with a high degree of accuracy and traceability. The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis.

Determination of Certified Concentration by LC-MS/MS

This method is used to accurately determine the concentration of the deuterated standard in the solution.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions are monitored for both the analyte and a well-characterized internal standard.

  • Quantification: The concentration is determined using a calibration curve prepared with a highly pure and well-characterized primary reference material. The uncertainty of the certified value is calculated by combining the uncertainties from the calibration curve, weighing, and dilution steps.

Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound.

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a precisely weighed amount of a certified internal calibrant (e.g., maleic acid).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

    • Number of Scans: Sufficient scans are acquired to achieve a high signal-to-noise ratio.

  • Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal calibrant, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the calibrant.

Visualization of Key Processes

To further clarify the workflows involved in the certification and selection of reference standards, the following diagrams are provided.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_certification Certification cluster_documentation Documentation synthesis Chemical Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Analysis (qNMR, HPLC-UV) identity->purity concentration Concentration Determination (LC-MS/MS) purity->concentration uncertainty Uncertainty Budget Calculation concentration->uncertainty coa Certificate of Analysis Generation uncertainty->coa release Product Release coa->release Reference_Standard_Selection cluster_criteria Key Selection Criteria cluster_decision Decision & Validation start Start: Select Internal Standard mass_shift Sufficient Mass Shift? start->mass_shift isotopic_stability Isotopically Stable? mass_shift->isotopic_stability Yes select_d9 Select rac α-Methadol-d9 mass_shift->select_d9 No, need larger shift isotopic_stability->start No, risk of back-exchange availability Commercially Available as CRM? isotopic_stability->availability Yes availability->start select_d3 Select this compound availability->select_d3 Yes validate Validate in Analytical Method select_d3->validate select_d9->validate end End: Routine Use validate->end

References

Validation of rac α-Methadol-d3 for Forensic Drug Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the validation of analytical methods for forensic toxicology. This guide provides a comparative overview of rac α-Methadol-d3 as an internal standard for the quantification of methadone, presenting its performance against other commonly used deuterated analogs and outlining key experimental protocols.

Deuterated internal standards are essential in mass spectrometry-based quantification methods to correct for analyte loss during sample preparation and for variations in instrument response. The ideal internal standard exhibits similar chemical and physical properties to the analyte of interest, co-elutes chromatographically, and does not interfere with the analyte signal. This guide focuses on the validation parameters of this compound and compares its utility with other deuterated methadone standards.

Performance Comparison of Deuterated Internal Standards

The selection of a deuterated internal standard can significantly impact the accuracy and precision of a quantitative assay. While direct comparative studies are limited, data from various validation studies for methadone analysis using different internal standards provide valuable insights. The following table summarizes the performance characteristics of methods using this compound and the more heavily deuterated methadone-d9.

ParameterThis compoundMethadone-d9Methadone-d9
Analytical Method RapidFire/MS/MSLC-MS/MSUHPLC-MS/MS
Matrix UrinePlasma, Brain, Spleen, Liver, Kidney, Lung, HeartPostmortem Blood and Urine
Linearity Range 10 - 5,000 ng/mL3.0 - 2400 ng/mL (plasma)0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995Not explicitly stated, but linearity was established> 0.9993
Intra-day Precision (%CV) < 5%> 93% (expressed as precision)0.1% - 7.5%
Inter-day Precision (%CV) < 5%> 93% (expressed as precision)0.3% - 8.6%
Intra-day Accuracy within 10%90% - 114%-11.8% to 13.9%
Inter-day Accuracy within 10%90% - 114%-9.3% to 14.8%
Internal Standard Concentration 100 ng/mLNot specifiedNot specified
Reference [1][2]

Key Observations:

  • Both this compound and methadone-d9 serve as effective internal standards for the quantification of methadone in various biological matrices.

  • The validation data for both internal standards demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements for forensic analysis.

  • The choice between a d3 and a d9 isotopologue may depend on the specific analytical method, potential for isotopic overlap with metabolites, and commercial availability. Using D3-deuterated internal standards can help overcome significant relative matrix effects[3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of methadone using a deuterated internal standard.

Sample Preparation (Dilute and Shoot for Urine)

A simple "dilute and shoot" method is often employed for urine samples, minimizing sample preparation time and potential for analyte loss.

  • Spiking: Drug-free human urine is spiked with known concentrations of methadone and its metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).

  • Dilution: The spiked urine samples are diluted 100-fold with a methanol:water (1:1) solution.

  • Internal Standard Addition: The diluted samples are then mixed with an internal standard solution (e.g., this compound and EDDP-d3 at 100 ng/mL).

  • Analysis: The prepared samples are then ready for injection into the LC-MS/MS or RapidFire/MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the sensitive and specific quantification of drugs and their metabolites in biological samples.

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure high selectivity. For example, MRM transitions for methadone could be m/z 310→265, and for methadone-d9, m/z 319→268[1].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an analytical method for methadone using a deuterated internal standard.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation start Spike Matrix with Analyte dilute Dilute Sample start->dilute add_is Add Internal Standard (this compound) dilute->add_is lcms LC-MS/MS Analysis add_is->lcms linearity Linearity lcms->linearity accuracy Accuracy lcms->accuracy precision Precision lcms->precision lod_loq LOD/LOQ lcms->lod_loq specificity Specificity lcms->specificity

Caption: Workflow for the validation of methadone analysis using this compound.

References

A Comparative Guide to the Analysis of rac α-Methadol-d3: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of rac α-Methadol-d3, a deuterated internal standard crucial for drug monitoring and forensic toxicology. This document is intended for researchers, analytical scientists, and drug development professionals seeking to select the optimal analytical methodology for their applications.

Introduction to Analytical Techniques

Both GC-MS and LC-MS/MS are powerful analytical techniques used for separating, identifying, and quantifying chemical substances. GC-MS is a robust and widely used method, particularly for volatile and thermally stable compounds. It often requires a chemical modification step known as derivatization to improve the volatility and chromatographic behavior of polar analytes like opioids.

LC-MS/MS, on the other hand, is highly suited for a broader range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization. Its tandem mass spectrometry capability (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference.

Experimental Workflow Overviews

The analytical workflows for GC-MS and LC-MS/MS, while both culminating in mass spectrometric detection, involve distinct sample preparation and chromatography steps.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample Aliquot B Alkalinization & Liquid-Liquid Extraction A->B C Evaporation B->C D Derivatization (e.g., Silylation) C->D E GC Injection D->E F Chromatographic Separation E->F G Electron Ionization (EI) F->G H Mass Analysis (Full Scan / SIM) G->H

GC-MS analytical workflow for α-Methadol.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Sample Aliquot B Protein Precipitation or SPE A->B C Evaporation B->C D Reconstitution C->D E LC Injection D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Tandem MS Analysis (MRM) G->H

LC-MS/MS analytical workflow for α-Methadol.

Detailed Experimental Protocols

The following sections detail representative protocols for the analysis of α-methadol. These are generalized from common practices in forensic toxicology.

GC-MS Protocol
  • Sample Preparation (Urine):

    • To 1 mL of urine, add an appropriate volume of this compound internal standard.

    • Add 200 µL of concentrated ammonium hydroxide to alkalinize the sample.

    • Perform liquid-liquid extraction (LLE) by adding 5 mL of a nonpolar organic solvent (e.g., n-butyl chloride), vortexing for 5 minutes, and centrifuging for 10 minutes at 2000 rpm.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of methadol.

  • Instrumental Analysis:

    • GC System: Agilent GC coupled to a Mass Selective Detector.

    • Injection: 2 µL injected in splitless mode at 250°C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) at 70 eV. Data acquired in Selected Ion Monitoring (SIM) mode. Monitored ions for TMS-methadol-d3 would be selected based on its fragmentation pattern (e.g., m/z specific to the deuterated standard).

LC-MS/MS Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an appropriate volume of this compound internal standard.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Instrumental Analysis:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion for this compound (m/z 315.2) would be isolated and fragmented to produce specific product ions for quantification and qualification.

Performance Comparison

The following table summarizes typical performance characteristics for the analysis of opioids like methadol using GC-MS and LC-MS/MS. Data is compiled from various forensic and analytical studies.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Advantage
Limit of Quantification (LOQ) 10 - 50 ng/mL0.1 - 5 ng/mLLC-MS/MS
Linearity (R²) > 0.99> 0.99Comparable
Precision (%RSD) < 15%< 10%LC-MS/MS
Accuracy (%Bias) ± 15%± 10%LC-MS/MS
Sample Preparation Time Longer (requires extraction & derivatization)Shorter ("Dilute-and-Shoot" or SPE)LC-MS/MS
Selectivity Good (SIM mode)Excellent (MRM mode)LC-MS/MS
Throughput LowerHigherLC-MS/MS
Instrument Cost LowerHigherGC-MS

Discussion and Conclusion

GC-MS remains a reliable and cost-effective technique for the analysis of α-methadol. Its primary drawback is the necessity for derivatization to analyze polar opioids, which adds time and potential variability to the sample preparation process. While SIM mode provides good selectivity, it can still be susceptible to interferences from complex matrices.

LC-MS/MS is demonstrably superior in terms of sensitivity and selectivity for this application. The ability to analyze α-methadol directly without derivatization significantly streamlines the workflow, increases sample throughput, and reduces potential sources of error. The use of MRM minimizes matrix effects and provides unambiguous identification and quantification even at very low concentrations.

Recommendation: For high-throughput laboratories, clinical research, and applications requiring the lowest possible detection limits, LC-MS/MS is the preferred method. GC-MS is a suitable alternative for laboratories where ultimate sensitivity is not the primary concern or where LC-MS/MS instrumentation is not available. The choice ultimately depends on the specific requirements for sensitivity, sample throughput, and available budget.

Navigating Quality Assurance for rac α-Methadol-d3 Analysis: A Comparative Guide to External Quality Assessment Schemes and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic opioids, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of external quality assessment (EQA) options and commercially available reference materials for rac α-Methadol-d3, a deuterated analog of methadol. While no specific EQA scheme currently exists for this compound, this guide details a relevant proficiency testing (PT) program for synthetic opioids and compares the certified reference materials offered by various suppliers.

External Quality Assessment: The RTI International Synthetic Opioid PT Program

A key component of laboratory quality assurance is participation in external quality assessment (EQA) or proficiency testing (PT) schemes. While a specific program for this compound has not been identified, the RTI International Synthetic Opioids PT Program offers a valuable alternative for laboratories analyzing this and other related compounds.[1][2] This program is designed for laboratories conducting qualitative and confirmatory analysis of synthetic opioids in various biological matrices.[1][2]

Participation in this program allows laboratories to assess their performance against their peers, identify potential analytical issues, and demonstrate a commitment to quality. The program is accredited to ISO/IEC 17043:2010, and the reference materials used are produced under ISO 17034 standards.[1]

Table 1: Overview of the RTI International Synthetic Opioids PT Program

FeatureDescription
Provider RTI International
Program Name Synthetic Opioids Proficiency Testing Program
Analytes Includes a mix of synthetic opioids, with the specific compounds varying per testing event. While not guaranteed to always include this compound, it covers the broader compound class.
Matrices Human urine, non-human blood, and non-human plasma.[1]
Frequency Two shipments of samples per 12-month period.[1]
Reporting Laboratories are typically allowed three weeks to submit results after sample receipt. A detailed report is provided within 30 days of the submission deadline.[1]
Accreditation ISO/IEC 17043:2010 for the PT program and ISO 17034 for reference material production.[1][2]

Comparison of Commercially Available this compound Reference Materials

The selection of a high-quality, well-characterized reference material is a critical first step in any analytical method. Several suppliers offer this compound for use as an internal standard or calibrator in analytical testing. The following table compares the offerings from prominent suppliers based on publicly available information.

Table 2: Comparison of this compound Reference Material Suppliers

FeatureLGC StandardsBiosynthBenchchem
Product Name rac alpha-Methadol-d3This compoundThis compound
CAS Number 1217842-77-71217842-77-7[3]1217842-77-7[4]
Molecular Formula Not explicitly statedC21H26D3NONot explicitly stated
Molecular Weight Not explicitly stated314.5 g/mol [3]314.487 g/mol
Product Documentation Certificate of Analysis typically availableCertificate of Analysis (CoA), MSDS available upon request.[5]Product data sheet available online.
Quality System Many products are produced under ISO 17034.Holds ISO 9001:2015 and other quality certifications.[5]Information on quality system not readily available.
Intended Use For research and analytical purposes.For pharmaceutical testing and research purposes.[3]For research use only.[4]

Experimental Protocols: A Generalized Workflow for Synthetic Opioid Analysis

While specific protocols will vary depending on the laboratory and the analytical instrumentation, a general workflow for the analysis of synthetic opioids like this compound using a certified reference material is outlined below. This workflow is a prerequisite for successful participation in a proficiency testing program.

A common analytical technique for the quantification of synthetic opioids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard, this compound, is crucial for accurate quantification as it mimics the behavior of the non-deuterated analyte during sample preparation and analysis, correcting for matrix effects and instrument variability.[4]

Key Experimental Steps:

  • Sample Preparation: Biological samples (e.g., urine, blood) are typically prepared using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances. The internal standard (this compound) is added at the beginning of this process.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analytes are separated on a chromatographic column based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Data Analysis: The peak areas of the analyte and the internal standard are measured. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visualizing the Quality Assurance Workflow

The following diagram illustrates the logical relationship between using a certified reference material, performing the analytical method, and participating in an external quality assessment scheme to ensure the reliability of laboratory results.

References

Safety Operating Guide

Safe Disposal of rac α-Methadol-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe handling and disposal of rac α-Methadol-d3, a deuterated analog of methadol. Due to its classification as a controlled substance and its inherent toxicity, strict adherence to established protocols is imperative.

Hazard Profile and Safety Precautions

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and eye protection (safety glasses or goggles).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention.

  • Controlled Access: Store this compound in a secure, locked location to prevent unauthorized access.

Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous and controlled substances. The primary method of disposal is through an approved hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Identification: Clearly label the waste container with the chemical name ("this compound"), CAS number (1217842-77-7), and appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

  • Containerization: Use a designated, leak-proof, and properly sealed container for the collection of this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Segregation: Keep the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Contact EHS: Notify your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Maintain accurate records of the amount of this compound disposed of, including the date of disposal and the name of the disposal contractor.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.

  • Consult Local Regulations: Disposal regulations can vary significantly by location. Always consult with your local EHS office or regulatory agency to ensure full compliance.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_controlled Is the substance a controlled substance? start->is_controlled is_hazardous Is the substance hazardous? is_controlled->is_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for disposal procedures is_controlled->contact_ehs Yes is_hazardous->contact_ehs Yes end End: Proper Disposal Complete is_hazardous->end No follow_controlled_protocol Follow specific protocols for controlled substances contact_ehs->follow_controlled_protocol follow_hazardous_protocol Follow specific protocols for hazardous waste contact_ehs->follow_hazardous_protocol dispose_via_contractor Dispose through a licensed hazardous waste contractor follow_controlled_protocol->dispose_via_contractor follow_hazardous_protocol->dispose_via_contractor dispose_via_contractor->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling rac α-Methadol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling and disposal of rac α-Methadol-d3. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. As a potent opioid compound, this compound requires stringent handling protocols.[1][2][3]

Risk Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment must be conducted to identify potential hazards and implement appropriate control measures.[3][4] The primary routes of exposure are inhalation, ingestion, and dermal contact.[3] Therefore, engineering controls are the first and most critical line of defense in minimizing exposure.[2][5]

Engineering Controls Summary

Control MeasureSpecificationPurpose
Ventilation Chemical Fume Hood or similar exhausted enclosureTo be used for all manipulations of powdered or crystalline this compound to prevent inhalation of airborne particles.[3]
Containment Glovebox or IsolatorRecommended for high-potency compounds to provide a physical barrier between the operator and the substance.[5][6]
Facility Design Negative pressure handling areasTo prevent the spread of contamination to adjacent laboratory spaces.[1]
Air Filtration HEPA filtration for exhaust airTo capture any escaping potent compound before release into the environment.[1][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE Requirements

PPE CategoryItemSpecificationRationale
Hand Protection Disposable Nitrile GlovesTwo pairs of powder-free nitrile gloves should be worn.To prevent dermal absorption in case of spills or direct contact.[7]
Body Protection Laboratory CoatA dedicated lab coat, preferably disposable.To protect skin and personal clothing from contamination.[7]
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.To protect the eyes from splashes or airborne particles.[7][8]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95, P100)Required when handling powders outside of a fume hood or in case of a spill.[7][8] The specific type should be determined by the risk assessment.To prevent inhalation of the potent compound.

Experimental Workflow for Handling this compound

The following workflow outlines the key steps for safely handling this compound in a laboratory setting. This procedural guidance is designed to minimize the risk of exposure and ensure the integrity of the experiment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Assemble and Don PPE prep_area->gather_ppe prep_equipment Prepare Equipment in Fume Hood gather_ppe->prep_equipment weigh Weigh Compound in Vented Enclosure prep_equipment->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate_area Decontaminate Work Area dissolve->decontaminate_area dispose_waste Dispose of Waste decontaminate_area->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste. Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Disposal Protocol

Waste TypeContainerLabelingDisposal Route
Solid Waste Lined, puncture-resistant container"Hazardous Waste - Potent Opioid"Through a licensed hazardous waste disposal company.
Liquid Waste Sealed, leak-proof container"Hazardous Waste - Potent Opioid"Through a licensed hazardous waste disposal company.
Sharps Puncture-proof sharps container"Hazardous Waste - Sharps"Through a licensed medical or hazardous waste disposal company.

Disposal Workflow

cluster_containers Segregation start Contaminated Material solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps start->sharps solid_container Hazardous Solid Waste Container solid->solid_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container end Licensed Waste Disposal solid_container->end liquid_container->end sharps_container->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac α-Methadol-d3
Reactant of Route 2
Reactant of Route 2
rac α-Methadol-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.